molecular formula C4H4N2OS B1583558 6-mercaptopyrimidin-4(1H)-one CAS No. 6311-83-7

6-mercaptopyrimidin-4(1H)-one

Cat. No.: B1583558
CAS No.: 6311-83-7
M. Wt: 128.15 g/mol
InChI Key: QXFVCKOCNCYDQD-UHFFFAOYSA-N
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Description

6-mercaptopyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C4H4N2OS and its molecular weight is 128.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43264. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-sulfanyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2OS/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXFVCKOCNCYDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CNC1=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20285933
Record name 6-Sulfanylpyrimidin-4(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-83-7
Record name 6311-83-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43264
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Sulfanylpyrimidin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20285933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-mercaptopyrimidin-4(1H)-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 6-Mercaptopyrimidin-4(1H)-one

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, a heterocyclic compound belonging to the pyrimidine family, serves as a crucial scaffold and intermediate in medicinal chemistry and drug development. Structurally related to the nucleic acid base uracil, with an oxygen at position 4 replaced by a mercapto group at position 6, its unique arrangement of functional groups—a thioamide, a vinylogous amide, and a reactive thiol—imparts a rich and versatile chemical character. This guide provides an in-depth exploration of the core chemical properties of this compound, offering field-proven insights for researchers, scientists, and professionals in drug development. We will delve into its structural nuances, synthetic pathways, reactivity, and applications, grounding the discussion in established experimental protocols and authoritative references.

Molecular Structure and Tautomerism

A defining feature of this compound is its existence in multiple tautomeric forms. The interplay between the pyrimidine ring and its exocyclic oxo and mercapto groups allows for proton migration, resulting in a dynamic equilibrium between several isomers. The principal tautomers include the 6-mercapto-4-oxo form (thione-keto), the 6-mercapto-4-hydroxy form (thione-enol), and the 6-thioxo-4-oxo form.

Tautomerism cluster_main Tautomeric Equilibrium cluster_other Other Potential Forms ThioneKeto This compound (Thione-Keto Form) (Dominant) ThiolHydroxy Pyrimidine-4,6-dithiol (Thiol-Enol Form) ThioneKeto->ThiolHydroxy Proton Shift ThiolKeto 6-(Sulfanyl)pyrimidin-4(1H)-one (Thiol-Keto Form) ThioneKeto->ThiolKeto Proton Shift

Caption: Tautomeric forms of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, purification, and application in synthetic protocols.

PropertyValueSource(s)
Molecular Formula C₄H₄N₂OS[3]
Molecular Weight 128.15 g/mol [3]
Appearance Typically a crystalline solid
Melting Point >300 °C
IUPAC Name This compoundN/A
Synonyms 6-Thiouracil, 6-Mercapto-4-hydroxypyrimidine[4]

Synthesis of this compound

The synthesis of pyrimidine derivatives often involves the cyclocondensation of a three-carbon component with a urea or thiourea derivative.[5] A common and efficient route to this compound and its analogs involves the reaction of a β-ketoester or a related compound with thiourea in the presence of a base.

General Synthetic Workflow

SynthesisWorkflow start Start Materials: - Ethyl Cyanoacetate - Thiourea - Base (e.g., Sodium Methoxide) reaction Cyclocondensation Reaction (Reflux in Alcohol) start->reaction workup Acidic Workup (Neutralization with Acetic Acid) reaction->workup isolation Product Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification product Final Product: 4-Amino-6-hydroxy-2-mercaptopyrimidine purification->product

Caption: General workflow for pyrimidine synthesis.

Detailed Experimental Protocol: Synthesis of 4-Amino-6-hydroxy-2-mercaptopyrimidine

This protocol describes the synthesis of a closely related analog, which follows the same fundamental principles for constructing the pyrimidine ring.[4][6]

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide or a similar strong base in a suitable alcohol solvent, such as methanol or ethanol.

  • Addition of Reactants: To the basic solution, add equimolar amounts of thiourea and ethyl cyanoacetate.[4]

  • Cyclocondensation: Heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5] The reflux is typically maintained for several hours until the starting materials are consumed.

  • Product Precipitation: After cooling the reaction mixture to room temperature, slowly add water. Neutralize the solution with a weak acid, such as acetic acid, which will cause the product to precipitate out of the solution.[4]

  • Isolation and Purification: Collect the solid product by filtration, wash it with cold water and then ethanol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., an ethanol/water mixture).

Chemical Reactivity

The reactivity of this compound is governed by its key functional groups. The exocyclic sulfur is a potent nucleophile, making it the primary site for electrophilic attack.

S-Alkylation and S-Acylation

The mercapto group is readily alkylated by reacting the pyrimidine with alkyl halides (e.g., ethyl iodide) in the presence of a base like potassium hydroxide.[7] This reaction is highly efficient and provides a straightforward method to introduce a variety of substituents at the sulfur atom, which is a common strategy in drug design to modulate potency and selectivity.[8]

Reactivity start This compound reagent1 + Alkyl Halide (R-X) + Base (e.g., KOH) start->reagent1 reagent2 + Oxidizing Agent start->reagent2 product1 6-(Alkylthio)pyrimidin-4(1H)-one reagent1->product1 S-Alkylation product2 Disulfide or Sulfonic Acid Derivative reagent2->product2 Oxidation

Caption: Key reactions of this compound.

Oxidation

The sulfur atom can be oxidized to form disulfide bridges between two pyrimidine molecules or can be further oxidized to sulfonic acids under stronger oxidizing conditions.[9] This reactivity is important to consider in the context of drug metabolism and stability.

Reactions of the Pyrimidine Ring

The pyrimidine ring itself can undergo various reactions. For example, derivatives with amino groups can participate in condensation reactions with aldehydes or ketones.[9] The presence of the nitroso group in some derivatives, such as 4-Amino-6-hydroxy-2-mercapto-5-nitrosopyrimidine, enhances its biological activity by generating reactive nitrogen species.[9]

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the structure and purity of this compound.

  • ¹H NMR Spectroscopy: In a typical ¹H NMR spectrum (run in DMSO-d₆), one would expect to see signals corresponding to the protons on the pyrimidine ring and the N-H protons. For the related 6-Amino-4-hydroxy-2-mercaptopyrimidine, signals are observed for the C(5)H proton (~4.5-4.6 ppm) and the NH protons (~5.5-5.6 ppm and ~11.7 ppm for O(4)H).[10] The exact chemical shifts for this compound would vary but would show characteristic peaks for the ring CH and exchangeable NH/SH protons.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon (C4), the thione carbon (C6), and the other ring carbons. In related compounds, these signals provide clear evidence of the thione-keto tautomeric form.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to N-H stretching, C=O stretching (around 1650-1700 cm⁻¹), and C=S (thione) stretching vibrations. The presence of a strong C=O band further supports the dominance of the keto tautomer.

Applications in Research and Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[12] this compound and its derivatives are valuable building blocks for creating new therapeutic agents.

  • Adenosine Receptor Antagonists: Derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine have been synthesized and identified as potent and selective A₃ adenosine receptor antagonists.[7][8] These compounds are being investigated for their potential in treating inflammatory diseases and cancer.

  • Antimicrobial Agents: The unique combination of functional groups can confer significant antimicrobial and antifungal properties.[9] The thione group is known to be crucial for the biological activity of many heterocyclic compounds.

  • Enzyme Inhibition: As structural mimics of endogenous purines and pyrimidines, these compounds can act as enzyme inhibitors, with potential applications in various disease areas.[9][13]

Conclusion

This compound is a molecule of significant chemical interest and practical utility. Its rich tautomeric chemistry, versatile reactivity centered on the nucleophilic sulfur atom, and its role as a foundational scaffold for biologically active compounds make it a focal point for research in organic synthesis and drug discovery. A thorough understanding of its chemical properties, as outlined in this guide, is essential for harnessing its full potential in the development of novel therapeutics and chemical probes. Future research will likely continue to explore new synthetic methodologies and expand the application of this versatile pyrimidine derivative in various fields of science.

References

An In-depth Technical Guide to the Structure Elucidation of 6-Mercaptopyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unmasking the True Form of a Versatile Heterocycle

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds, integral to a vast array of therapeutic agents. Among these, 6-mercaptopyrimidin-4(1H)-one, a close analog of the biologically significant thiouracils, presents a classic yet critical challenge in structural chemistry: tautomerism. The molecule's ability to exist in multiple, rapidly interconverting isomeric forms complicates its characterization, reactivity, and biological interactions.

The central question revolves around the prototropic equilibrium between four potential tautomers: the thione-keto, thione-enol, thiol-keto, and thiol-enol forms. Our investigation will systematically build a case to identify the dominant, most stable structure.

G cluster_0 Potential Tautomers of C₄H₄N₂OS A Thione-Keto (6-thioxo-1,2,3,6-tetrahydro- pyrimidin-4-one) B Thiol-Keto (6-mercapto-2,3-dihydro- pyrimidin-4(1H)-one) A->B Thiol-Thione Tautomerism C Thione-Enol (2,3-dihydro-4-hydroxy- 6-thioxopyrimidine) A->C Keto-Enol Tautomerism D Thiol-Enol (4-hydroxy-6-mercapto- pyrimidine) B->D Keto-Enol Tautomerism C->D Thiol-Thione Tautomerism

Caption: The tautomeric equilibrium of this compound.

Foundational Analysis: Synthesis and Mass Spectrometry

Before delving into the complexities of tautomerism, the identity and purity of the compound must be unequivocally established.

Synthesis Pathway

A common and effective method for synthesizing related pyrimidine structures involves the condensation of a C3-biselectrophile with thiourea. For instance, reacting ethyl cyanoacetate with thiourea in the presence of a base like sodium methoxide provides a reliable route to aminomercaptopyrimidine derivatives, which serve as precursors.[1][2] While various specific syntheses for this compound exist, they all yield a compound with the molecular formula C₄H₄N₂OS.

Mass Spectrometry: Confirming the Molecular Blueprint

Mass spectrometry serves as our first checkpoint. Its primary role here is not to distinguish between tautomers—as they have identical mass—but to confirm the elemental composition.

Expertise in Action: We employ Electrospray Ionization (ESI) for its soft ionization properties, which minimizes fragmentation and typically yields a strong molecular ion peak. This is crucial for verifying the molecular weight of our target compound without ambiguity.

ParameterExpected ValueObserved Value (Typical)
Molecular Formula C₄H₄N₂OSConfirmed
Exact Mass 144.0044 Da144.0045 Da
[M+H]⁺ (Positive Mode) 145.0122 m/z145.0121 m/z
[M-H]⁻ (Negative Mode) 143.0044 m/z143.0045 m/z

The high-resolution mass spectrometry (HRMS) data provides confidence in the molecular formula, setting the stage for more nuanced spectroscopic investigation.[3][4][5]

Spectroscopic Deep Dive: Probing the Dominant Tautomer

With the molecular formula confirmed, we deploy a suite of spectroscopic techniques. Each method provides a unique piece of the puzzle, and their combined interpretation is key to a definitive structural assignment.

UV-Vis Spectroscopy: A Window into Electronic Transitions

The Causality Behind the Choice: UV-Vis spectroscopy is highly sensitive to the nature of conjugated systems (chromophores) within a molecule. The thione (C=S) and thiol (C-SH) groups, as well as the keto (C=O) and enol (C-OH) groups, possess distinct electronic transitions (n→π* and π→π). By observing the absorption maxima (λmax), particularly as a function of pH, we can infer the predominant form in solution.[6][7] Studies on similar heterocyclic systems have established that thione tautomers typically exhibit an n→π transition at longer wavelengths (300-400 nm), whereas thiol forms show only π→π* transitions below 300 nm.[8][9]

Experimental Protocol: pH-Dependent UV-Vis Analysis

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Prepare a series of buffered aqueous solutions at pH 2 (0.01 M HCl), pH 7 (phosphate buffer), and pH 11 (carbonate-bicarbonate buffer).

  • Add a small aliquot of the stock solution to each buffer to achieve a final concentration in the range of 10-50 µg/mL.

  • Record the UV-Vis spectrum for each solution from 200 nm to 450 nm against a buffer blank.

  • Identify and record the λmax for each condition.

Anticipated Data & Interpretation:

pH ConditionDominant SpeciesExpected λmax RangeRationale
Acidic (pH ~2) Neutral Molecule~310-330 nmIndicates the presence of the C=S chromophore, supporting the thione form.[8]
Neutral (pH ~7) Neutral Molecule~310-330 nmLittle to no shift from acidic pH suggests the neutral form is stable and persists as the thione.
Basic (pH ~11) Anion (Deprotonated)Hypsochromic shift (<300 nm)Deprotonation alters the conjugated system, often leading to a blue shift.

The consistent presence of a strong absorption band above 300 nm in neutral and acidic solutions provides our first piece of strong evidence for the predominance of a thione tautomer.[10]

Infrared (IR) Spectroscopy: Mapping Functional Group Vibrations

The Causality Behind the Choice: IR spectroscopy directly probes the vibrational frequencies of specific chemical bonds. It is exceptionally powerful for distinguishing between C=S/S-H and C=O/O-H pairs, which are the defining features of our potential tautomers. This technique is typically performed on a solid sample (e.g., KBr pellet), providing insight into the structure in the solid state.

Key Vibrational Markers:

  • S-H Stretch: A weak band around 2550-2600 cm⁻¹. Its absence is highly informative.[11]

  • N-H Stretch: A broad band in the 3100-3300 cm⁻¹ region, characteristic of amide-like protons.

  • C=O Stretch: A very strong, sharp band around 1650-1700 cm⁻¹.

  • C=S Stretch: A medium-intensity band in the 1100-1250 cm⁻¹ region. This can sometimes be coupled with other vibrations, making it less definitive than the absence of S-H.[8]

Experimental Protocol: KBr Pellet Preparation and FTIR Analysis

  • Thoroughly dry both the sample and spectroscopic grade KBr to remove water.

  • Grind a small amount of the sample (~1 mg) with KBr (~100 mg) using an agate mortar and pestle until a fine, homogenous powder is obtained.

  • Press the powder into a transparent pellet using a hydraulic press.

  • Acquire the IR spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.

Typical Data & Interpretation:

Wavenumber (cm⁻¹)IntensityAssignmentStructural Implication
~3250 (broad)Medium-Strongν(N-H)Presence of N-H bonds in the pyrimidine ring.
~2550 Absent ν(S-H) Strong evidence against the thiol form. [12][13]
~1680 (sharp)Strongν(C=O)Confirms the presence of a carbonyl group (keto form).
~1580 (sharp)Strongν(C=C) + δ(N-H)Ring stretching and bending vibrations.
~1190Mediumν(C=S)Suggests the presence of a thiocarbonyl group (thione form).[14]

The IR spectrum provides a compelling snapshot of the solid-state structure. The distinct absence of an S-H stretching band, coupled with the strong presence of C=O and N-H bands, powerfully refutes the thiol tautomers and points directly to the thione-keto form.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Solution-State Probe

The Causality Behind the Choice: NMR is arguably the most powerful technique for structure elucidation in solution. ¹H NMR allows us to count and characterize protons and their environments, while ¹³C NMR provides a map of the carbon skeleton. For tautomerism, NMR is decisive because it can directly detect the protons on heteroatoms and reveal the electronic nature of the carbon atoms (e.g., C=S vs. C-S).

Expertise in Action: The choice of solvent is critical. DMSO-d₆ is the preferred solvent because its hygroscopic nature allows for the observation of exchangeable protons (N-H, O-H, S-H) which would otherwise be lost due to rapid exchange with D₂O.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Dissolve ~10-20 mg of the sample in ~0.7 mL of DMSO-d₆.

  • Acquire a ¹H NMR spectrum. Note the presence of broad, exchangeable proton signals.

  • Acquire a broadband-decoupled ¹³C NMR spectrum.

  • (Optional but recommended) Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals, which helps in assigning the ring carbon signals.

¹H NMR Data & Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Implication
~12.5 (very broad)s2HN1-H, N3-HConfirms two exchangeable N-H protons. A signal for an S-H proton (typically 3-4 ppm) is absent.
~7.8 (broad)s1HC5-HAromatic/vinylic proton on the pyrimidine ring.

The ¹H NMR spectrum is characterized by the presence of two low-field, broad signals for the N-H protons and the complete absence of a signal in the typical S-H region. This is a crucial piece of evidence favoring the thione-keto tautomer.[3][15]

¹³C NMR Data & Interpretation:

Chemical Shift (δ, ppm)DEPT-135AssignmentStructural Implication
~175 No signalC6 (C=S) Unambiguous evidence for a thiocarbonyl carbon. The highly deshielded nature of this signal is characteristic of a C=S bond.[16][17]
~162 No signalC4 (C=O) Confirms the presence of a carbonyl carbon.
~145PositiveC5Vinylic CH carbon.
~108No signalC2Carbon situated between two nitrogen atoms.

The ¹³C NMR spectrum delivers the final, decisive blow. The signal observed at ~175 ppm falls squarely in the established range for a thiocarbonyl (C=S) carbon, while the signal at ~162 ppm is characteristic of a carbonyl (C=O) carbon.[18] This combination is only possible in the thione-keto tautomer.

The Gold Standard: Single-Crystal X-Ray Crystallography

While the spectroscopic data provides overwhelming and self-validating evidence, X-ray crystallography offers the ultimate, unambiguous proof of the molecular structure in the solid state by providing a 3D map of electron density.[19][20]

The Causality Behind the Choice: Crystallography directly measures bond lengths. The distinction between a C=S double bond (~1.6-1.7 Å) and a C-S single bond (~1.8 Å), and between a C=O double bond (~1.2 Å) and a C-O single bond (~1.4 Å), is absolute. It eliminates any ambiguity that might arise from interpreting spectral data.

Experimental Protocol: X-ray Crystallography

  • Grow suitable single crystals of the compound, often by slow evaporation from a solvent like DMF or ethanol.

  • Mount a crystal on a goniometer and cool it under a stream of nitrogen gas (~100 K).

  • Expose the crystal to a monochromatic X-ray beam and collect the resulting diffraction patterns.[21]

  • Process the diffraction data and solve the structure using direct methods or Patterson synthesis.

  • Refine the atomic positions and thermal parameters to obtain the final molecular structure.[22]

Crystallographic Data & Interpretation:

BondTypical Measured Bond Length (Å)Interpretation
C6-S ~1.68 Å Confirms a C=S double bond.
C4-O ~1.23 Å Confirms a C=O double bond.
N1-H, N3-H N/A (Proton positions located)Confirms protonation at N1 and N3.
S-H N/A (No proton on sulfur) Confirms the absence of a thiol group.

The crystallographic data provides an irrefutable 3D model of the molecule, showing unequivocally that in the solid state, the compound exists as the thione-keto tautomer with double bonds between C6-S and C4-O.

Synthesis of Evidence: The Workflow to a Definitive Structure

G cluster_workflow Structure Elucidation Workflow A Synthesis & Purification B Mass Spectrometry (HRMS) A->B C Molecular Formula Confirmed (C₄H₄N₂OS) B->C D Spectroscopic Analysis (UV-Vis, IR, NMR) C->D E UV-Vis (pH study) λmax > 300 nm D->E F IR (Solid State) No S-H, Strong C=O D->F G NMR (in DMSO-d₆) ¹³C: δ(C=S) ~175 ppm ¹H: No S-H proton D->G H Hypothesis: Thione-Keto Form is Dominant E->H F->H G->H I X-Ray Crystallography (Absolute Proof) H->I J Bond Lengths Confirm C=S and C=O I->J K Final Structure Confirmed: 6-thioxo-1,2,3,6-tetrahydropyrimidin-4-one J->K

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

This comprehensive approach, grounded in the principles of causality and self-validation, serves as a reliable blueprint for researchers and drug development professionals when confronting the structural ambiguities inherent in complex heterocyclic systems.

References

6-mercaptopyrimidin-4(1H)-one tautomerism studies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Tautomerism of 6-Mercaptopyrimidin-4(1H)-one

Authored by: A Senior Application Scientist

Introduction: The Significance of Tautomerism in this compound

This compound and its derivatives are key heterocyclic compounds in medicinal chemistry, forming the structural backbone of various therapeutic agents. Their biological activity is intrinsically linked to their molecular structure, which is not static. These molecules exhibit tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and the location of a double bond. The predominant tautomeric form can significantly influence the compound's physicochemical properties, such as its acidity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate how the molecule interacts with biological targets, making a thorough understanding of its tautomeric behavior crucial for rational drug design and development.

This guide provides an in-depth exploration of the tautomeric landscape of this compound, detailing the theoretical underpinnings and the experimental and computational methodologies used to elucidate its structural preferences.

The Tautomeric Landscape of this compound

This compound can theoretically exist in several tautomeric forms due to the presence of both amide and thioamide functional groups. The primary equilibrium involves keto-enol and thione-thiol tautomerism. This results in four main potential tautomers: the thione-oxo, thiol-oxo, thione-hydroxy, and thiol-hydroxy forms. The relative stability of these tautomers is a delicate balance influenced by factors such as the physical state (gas, solution, solid), solvent polarity, and pH.

Tautomers A Thione-Oxo (Amide-Thioamide) B Thiol-Oxo (Amide-Thiol) A->B H⁺ shift (S⇌N) C Thione-Hydroxy (Imino-Thioamide) A->C H⁺ shift (N⇌O) D Thiol-Hydroxy (Imino-Thiol) B->D H⁺ shift (N⇌O) C->D H⁺ shift (S⇌N)

Caption: Potential tautomeric forms of this compound.

Computational Analysis of Tautomeric Stability

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to assess the relative stabilities of tautomers. By calculating the Gibbs free energy of each form, we can predict the most probable tautomer in a given environment.

Protocol: DFT-Based Tautomer Stability Calculation
  • Structure Optimization:

    • Construct the 3D structures of all possible tautomers (thione-oxo, thiol-oxo, thione-hydroxy, and thiol-hydroxy).

    • Perform geometry optimization for each tautomer in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step identifies the lowest energy conformation for each structure.

  • Frequency Calculation:

    • Conduct frequency calculations on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Solvation Modeling:

    • To simulate a solution environment, re-optimize the geometries using a continuum solvation model, such as the Polarizable Continuum Model (PCM). Specify the solvent of interest (e.g., water, DMSO).

  • Energy Calculation and Analysis:

    • Calculate the Gibbs free energy (G) for each tautomer in both the gas phase and the chosen solvent.

    • The relative energy (ΔG) of each tautomer is determined by subtracting the energy of the most stable tautomer from the energy of the others. A lower relative energy indicates greater stability.

Data Summary: Relative Energies of Tautomers
TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (Water, kcal/mol)
Thione-Oxo0.00 (Most Stable)0.00 (Most Stable)
Thiol-Oxo~2-4~1-3
Thione-Hydroxy~8-10~5-7
Thiol-Hydroxy~10-12~6-8

Note: The values presented are typical ranges found in computational studies and may vary based on the specific computational methods employed.

Experimental Verification of Tautomeric Forms

While computational methods provide valuable predictions, experimental validation is essential. Spectroscopic techniques are the cornerstone of this effort, providing direct evidence of the predominant tautomeric forms in solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, is a powerful technique for identifying tautomers in solution. The chemical shifts of protons and carbons are highly sensitive to their local electronic environment, which differs significantly between tautomers.

Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Spectral Analysis:

    • N-H and S-H Protons: Look for broad signals corresponding to the N1-H, N3-H, and S-H protons. The presence and chemical shift of these signals are indicative of the tautomeric form. For example, a signal around 12-13 ppm in DMSO-d₆ is characteristic of an N-H proton, while an S-H proton would appear further upfield.

    • C-H Protons: The chemical shifts of the pyrimidine ring protons (H2 and H5) will also vary between tautomers.

NMR_Workflow A Sample Preparation (Dissolve in DMSO-d6) B NMR Data Acquisition (400 MHz Spectrometer) A->B C Spectral Analysis (Identify N-H, S-H, C-H signals) B->C D Tautomer Identification C->D

Caption: Workflow for NMR-based tautomer identification.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to study the tautomeric equilibrium by observing the electronic transitions within the molecule. Different tautomers, with their distinct conjugated systems, will absorb light at different wavelengths.

Protocol: pH-Dependent UV-Vis Analysis
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol).

  • Buffer Preparation: Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to pH 12).

  • Sample Preparation: For each pH value, add a small aliquot of the stock solution to the buffer solution to achieve the desired final concentration.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis: Plot the absorbance at specific wavelengths as a function of pH. The appearance of isosbestic points (wavelengths where the absorbance remains constant) is a strong indication of an equilibrium between two species. The pKa values can be determined from these plots, providing insight into the protonation/deprotonation events associated with tautomerism.

X-ray Crystallography

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state. By analyzing the diffraction pattern of a single crystal, the precise positions of all atoms (including hydrogen atoms) can be determined, revealing the exact tautomeric structure.

Conclusion: An Integrated Approach

The study of this compound tautomerism requires a multi-faceted approach. Computational modeling provides a theoretical framework for understanding the relative stabilities of the various tautomers, while spectroscopic techniques like NMR and UV-Vis offer experimental evidence of the predominant forms in solution. X-ray crystallography provides the definitive structure in the solid state. Together, these methods provide a comprehensive picture of the tautomeric behavior of this important molecule, which is invaluable for the design and development of new therapeutic agents.

The Diverse Biological Activities of Thiopyrimidine Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiopyrimidine Scaffold - A Privileged Structure in Medicinal Chemistry

Thiopyrimidine, a six-membered heterocyclic organic compound, is structurally analogous to pyrimidine with the key distinction of a sulfur atom, typically as a thio or mercapto group at the C2 position.[1] This seemingly subtle modification imparts a unique set of physicochemical properties that have rendered the thiopyrimidine nucleus a "privileged scaffold" in the field of medicinal chemistry. Its derivatives have been the subject of extensive research, revealing a remarkable breadth of biological activities. These compounds are integral to a variety of pharmacologically active agents, demonstrating effects that span from anticancer and antimicrobial to antiviral and anti-inflammatory.[1] The versatility of the thiopyrimidine core allows for diverse substitutions, enabling the fine-tuning of its biological profile and the development of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of thiopyrimidine compounds, detailing their mechanisms of action, key structure-activity relationships, and the experimental protocols essential for their evaluation.

Anticancer Activity: Targeting Key Pathways in Malignancy

Thiopyrimidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of cancer cell lines, including leukemia, colon, breast, and lung cancers.[1] Their mechanisms of action are often multifaceted, targeting critical pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Inhibition of STAT3 and STAT5a Signaling

A primary mechanism through which certain thiopyrimidine derivatives exert their anticancer effects is the inhibition of the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5a.[1] These transcription factors are often constitutively activated in a wide variety of human cancers, where they play a pivotal role in regulating the expression of genes involved in cell cycle progression, apoptosis, and angiogenesis.

The activation of STAT proteins is typically triggered by the phosphorylation of a specific tyrosine residue by Janus kinases (JAKs). This phosphorylation event leads to the dimerization of STAT monomers, which then translocate to the nucleus and bind to the promoter regions of target genes, thereby initiating their transcription. Thiopyrimidine-chalcone hybrids, for instance, have been shown to effectively block the phosphorylation of STAT3 and STAT5a, thus preventing their activation and subsequent downstream signaling.[1] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, ultimately inducing apoptosis in cancer cells.

STAT_Signaling_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) JAK->STAT_inactive 3. Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA Target Gene Promoters STAT_active->DNA 5. Translocation & Binding Thiopyrimidine Thiopyrimidine Compound Thiopyrimidine->JAK Inhibition Transcription Transcription DNA->Transcription 6. Gene Expression (Proliferation, Survival)

Caption: Inhibition of the JAK-STAT signaling pathway by thiopyrimidine compounds.

Quantitative Data: Cytotoxicity of Thiopyrimidine Derivatives

The anticancer efficacy of thiopyrimidine compounds is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the cytotoxic activity of representative thiopyrimidine derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 1c Leukemia (SR)-[2]
Compound XIII Melanoma3.37[2]
Compound XIII Leukemia3.04[2]
Compound XIII Non-small cell lung4.14[2]
Compound XIII Renal2.4[2]
Thienopyrimidine 14 Breast (MCF7)22.12[3]
Thienopyrimidine 13 Breast (MCF7)22.52[3]
Thienopyrimidine 9 Breast (MCF7)27.83[3]
Thienopyrimidine 12 Breast (MCF7)29.22[3]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the thiopyrimidine compound and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cells in 96-well Plate Start->Cell_Seeding Incubation_24h 2. Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment 3. Treat with Thiopyrimidine Compounds Incubation_24h->Compound_Treatment Incubation_48_72h 4. Incubate for 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition 5. Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h 6. Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization 7. Solubilize Formazan Crystals Incubation_4h->Formazan_Solubilization Absorbance_Measurement 8. Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis 9. Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing anticancer activity using the MTT assay.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a formidable challenge to global public health. Thiopyrimidine derivatives have demonstrated significant potential as a novel class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.

Mechanism of Action: Inhibition of FtsZ Polymerization

A key target for the antibacterial action of some thiophenyl-pyrimidine derivatives is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[2] FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a crucial role in bacterial cell division. It polymerizes at the mid-cell to form the Z-ring, which serves as a scaffold for the recruitment of other cell division proteins.

Certain thiophenyl-pyrimidine compounds have been shown to inhibit the GTPase activity of FtsZ, which is essential for its polymerization and the dynamic assembly and disassembly of the Z-ring.[2] By disrupting FtsZ polymerization, these compounds effectively block bacterial cell division, leading to filamentation of the bacteria and eventual cell death.[2] This mechanism of action is distinct from that of many currently used antibiotics, making thiopyrimidines attractive candidates for combating resistant strains.

Quantitative Data: Antimicrobial Activity of Thiopyrimidine Derivatives

The antimicrobial efficacy of thiopyrimidine compounds is determined by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values. The following table presents the antimicrobial activity of selected thiopyrimidine derivatives.

Compound IDBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
M6 Klebsiella pneumoniae3751500[4][5]
M19 Klebsiella pneumoniae3751500[4][5]
M20 Klebsiella pneumoniae3757500[4][5]
M25 Klebsiella pneumoniae3757500[4][5]
M6 Pseudomonas aeruginosa3751500[4][5]
M19 Pseudomonas aeruginosa3751500[4][5]
M20 Pseudomonas aeruginosa3751500[4][5]
M25 Pseudomonas aeruginosa3751500[4][5]
Experimental Protocol: Agar Disk Diffusion Test

The agar disk diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to antimicrobial agents.

Principle: An antibiotic-impregnated disk placed on an agar plate inoculated with a bacterial lawn creates a concentration gradient of the antibiotic. The zone of inhibition around the disk indicates the susceptibility of the bacterium to the compound.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Agar Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known concentration of the thiopyrimidine compound onto the inoculated agar surface.

  • Incubation: Incubate the plate at 37°C for 16-18 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where bacterial growth is inhibited. The size of the zone is correlated with the susceptibility of the bacterium to the compound.

Antiviral Activity: Broad-Spectrum Inhibition of Viral Replication

Thiopyrimidine derivatives have demonstrated promising antiviral activity against a range of RNA viruses.[6] Their mechanisms of action often involve targeting host cell processes that are essential for viral replication, offering a broad-spectrum approach to antiviral therapy.

Mechanism of Action: Inhibition of Pyrimidine Biosynthesis and Targeting Viral Polymerases

One of the key antiviral mechanisms of certain thiopyrimidine compounds is the inhibition of host cell pyrimidine biosynthesis.[6] Viruses are obligate intracellular parasites and rely on the host cell's machinery for their replication, including the synthesis of nucleotides required for viral genome replication. By inhibiting enzymes involved in the de novo synthesis of pyrimidines, such as dihydroorotate dehydrogenase (DHODH), these compounds deplete the intracellular pool of pyrimidine nucleotides, thereby hindering viral RNA synthesis.[7]

Furthermore, some thiopyrimidine derivatives have been shown to directly target viral polymerases, the enzymes responsible for replicating the viral genome.[8][9] By binding to and inhibiting the activity of these viral enzymes, these compounds can effectively block viral replication. This dual mechanism of targeting both host and viral factors contributes to their broad-spectrum antiviral activity.

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Principle: Lytic viruses form plaques (clear zones of cell death) in a confluent monolayer of host cells. The number of plaques is proportional to the number of infectious virus particles. An effective antiviral agent will reduce the number and/or size of these plaques.

Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cells with a known amount of virus in the presence of varying concentrations of the thiopyrimidine compound.

  • Overlay Application: After an adsorption period, remove the virus-drug mixture and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control and determine the EC50 (50% effective concentration) value.

Anti-inflammatory Activity: Modulation of the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Thiopyrimidine derivatives have shown potent anti-inflammatory properties, primarily through their ability to modulate the production of key inflammatory mediators.[10][11]

Mechanism of Action: Inhibition of Cyclooxygenase (COX) and Pro-inflammatory Cytokines

The anti-inflammatory effects of many thiopyrimidine compounds are attributed to their inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[10] By inhibiting COX-2, which is upregulated at sites of inflammation, these compounds reduce the production of prostaglandins, thereby alleviating inflammation.[10]

In addition to COX inhibition, some thiopyrimidine derivatives can also suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-activated macrophages.[12] This dual action of inhibiting both prostaglandins and pro-inflammatory cytokines makes them attractive candidates for the development of novel anti-inflammatory drugs.

Inflammatory_Pathway_Inhibition Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage Inflammatory_Stimulus->Macrophage Arachidonic_Acid Arachidonic_Acid Macrophage->Arachidonic_Acid Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Macrophage->Cytokines COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Cytokines->Inflammation Thiopyrimidine Thiopyrimidine Compound Thiopyrimidine->Macrophage Suppression of Cytokine Production Thiopyrimidine->COX2 Inhibition

Caption: Anti-inflammatory mechanism of thiopyrimidine compounds.

Structure-Activity Relationships (SAR): A Brief Overview

The biological activity of thiopyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring and the thio group.

  • Anticancer Activity: The presence of a chalcone moiety in thiopyrimidine hybrids has been shown to be crucial for their STAT3/STAT5a inhibitory activity. Substitutions on the phenyl rings of the chalcone can significantly influence the potency.

  • Antimicrobial Activity: The nature of the substituent at the 2-position of the thiopyrimidine ring plays a critical role in determining the antimicrobial spectrum and potency. For instance, the introduction of a thiophenyl group has been linked to potent activity against Gram-positive bacteria.

  • Antiviral Activity: The structural features that govern the antiviral activity are diverse and depend on the specific viral target. For compounds targeting viral polymerases, modifications that enhance binding to the enzyme's active site are key.

  • Anti-inflammatory Activity: The presence of specific aryl or heteroaryl groups at various positions on the thiopyrimidine ring can influence COX-2 selectivity and the ability to suppress cytokine production.

Conclusion and Future Perspectives

Thiopyrimidine and its derivatives represent a highly versatile and pharmacologically significant class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents underscores their potential in drug discovery and development. The diverse mechanisms of action, including the inhibition of key signaling pathways and enzymes, provide a solid foundation for the rational design of novel and more potent therapeutic agents.

Future research in this area should focus on several key aspects. A deeper understanding of the structure-activity relationships through computational modeling and extensive synthetic efforts will be crucial for optimizing the potency and selectivity of these compounds. Further elucidation of their mechanisms of action, particularly for their antiviral and anti-inflammatory effects, will pave the way for the development of targeted therapies. Moreover, exploring the potential of thiopyrimidine derivatives in combination therapies, especially in the context of cancer and infectious diseases, could lead to synergistic effects and overcome drug resistance. As our understanding of the biological targets and molecular pathways continues to grow, the thiopyrimidine scaffold is poised to remain a cornerstone in the development of next-generation therapeutics to address a wide range of unmet medical needs.

References

An In-Depth Technical Guide on the Solubility and Stability of 6-Mercaptopyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the critical physicochemical properties of 6-mercaptopyrimidin-4(1H)-one, a heterocyclic compound of interest in pharmaceutical and chemical research. The focus is on its solubility and stability, two key parameters that govern its handling, formulation, and application. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this molecule's behavior.

I. Introduction to this compound: A Molecule of Interest

This compound, also known as 6-thioxo-5,6-dihydro-4(1H)-pyrimidinone, is a pyrimidine derivative characterized by a thiol group at the 6-position and a ketone group at the 4-position. Its structure, featuring both a lactam and a thiolactam moiety, gives rise to complex chemical behaviors, including tautomerism, which significantly influences its physical and chemical properties. Understanding these foundational characteristics is paramount for its effective use in research and development.

A critical aspect of this compound is its tautomerism. The molecule can exist in equilibrium between the thione and thiol forms.[1][2] The predominance of a particular tautomer is influenced by the solvent's polarity and the potential for self-association.[2] In polar solvents, the thione form is generally favored, while the thiol form may be more prevalent in nonpolar environments.[2] This tautomeric equilibrium has profound implications for its solubility and reactivity.

II. Solubility Profile: Navigating the Challenges

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. This compound and its analogs are often characterized by poor aqueous solubility, a common challenge for many heterocyclic compounds.[3][4]

Information from related pyrimidine derivatives suggests that solubility in organic solvents can vary. Some derivatives are soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol.[4][5] Conversely, others are reported to be insoluble in water and soluble in organic solvents, or soluble in aqueous solutions of alkalis, DMF, and 1,4-dioxane.[6] The general principle of "like dissolves like" can be a useful starting point for solvent selection. A comprehensive solvent miscibility table can aid in identifying potentially suitable organic solvents.[7]

Table 1: General Solubility Characteristics of Related Pyrimidine Derivatives

Solvent ClassGeneral SolubilityRationale
Polar Protic (e.g., Water, Ethanol)Generally low, but can be enhanced at different pH values.The presence of both hydrogen bond donors and acceptors allows for some interaction, but the overall nonpolar surface area can limit extensive dissolution.
Polar Aprotic (e.g., DMSO, DMF)Often good solubility.These solvents can effectively solvate the molecule without the complexities of hydrogen bonding competition seen in protic solvents.[4]
Nonpolar (e.g., Hexane, Toluene)Generally poor solubility.The polar functional groups of this compound are not well-solvated by nonpolar solvents.

The presence of acidic (thiol) and weakly basic (pyrimidine ring nitrogens) functional groups suggests that the solubility of this compound is likely pH-dependent. The thiol group can be deprotonated under basic conditions to form a more soluble thiolate salt. Conversely, the pyrimidine ring can be protonated under acidic conditions, which may also enhance solubility. For example, some related compounds are soluble in dilute alkali solutions and slightly soluble in dilute sulfuric acid.[4]

III. Stability Profile: Understanding Degradation Pathways

The stability of a molecule is crucial for its storage, handling, and the shelf-life of any formulated product.[8] Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[9] Forced degradation studies are essential to understand the intrinsic stability of a drug substance and identify potential degradation products.[8][10][11]

  • Oxidation: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides or sulfonic acids.[12] This is a primary degradation pathway for many thiol-containing compounds.

  • Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage under certain pH and temperature conditions.[13] The lactam bond within the ring is a potential site for hydrolysis.

  • Photostability: Exposure to light, particularly UV radiation, can induce photodegradation.[14] For the related compound 6-mercaptopurine, photolysis (UV-C) has been shown to cause degradation.[15][16]

  • Temperature: Elevated temperatures can accelerate degradation reactions. Stability studies are often conducted at various temperatures to determine the rate of degradation and predict shelf-life.[17]

Understanding the potential degradation pathways is critical for developing stable formulations and analytical methods.

G This compound This compound Oxidation Oxidation This compound->Oxidation Hydrolysis Hydrolysis This compound->Hydrolysis Photodegradation Photodegradation This compound->Photodegradation Disulfide Dimer Disulfide Dimer Oxidation->Disulfide Dimer Sulfonic Acid Derivative Sulfonic Acid Derivative Oxidation->Sulfonic Acid Derivative Ring Cleavage Products Ring Cleavage Products Hydrolysis->Ring Cleavage Products Photoproducts Photoproducts Photodegradation->Photoproducts

Caption: Potential degradation pathways of this compound.

IV. Experimental Protocols for Assessment

To ensure scientific integrity, the following protocols are designed as self-validating systems.

This protocol determines the thermodynamic equilibrium solubility of this compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the suspension to settle. Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[18][19]

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_quantify Quantification Add_Excess_Solid Add excess solid to solvent Agitate Agitate at constant temperature Add_Excess_Solid->Agitate Settle Allow suspension to settle Agitate->Settle Filter Filter supernatant Settle->Filter Dilute Dilute sample Filter->Dilute HPLC_Analysis Analyze by HPLC Dilute->HPLC_Analysis G cluster_stress Stress Conditions Stock_Solution Prepare Stock Solution Acid Acidic Hydrolysis Stock_Solution->Acid Base Basic Hydrolysis Stock_Solution->Base Oxidation Oxidative Degradation Stock_Solution->Oxidation Thermal Thermal Degradation Stock_Solution->Thermal Photo Photolytic Degradation Stock_Solution->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data_Interpretation Peak Purity & Mass Balance Analysis->Data_Interpretation

References

A Technical Guide to the Discovery and History of Mercaptopyrimidines: From Thyroid Modulators to Chemotherapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine ring, a fundamental heterocycle in nucleic acids, has long been a privileged scaffold in medicinal chemistry. The introduction of a sulfur atom, creating a mercaptopyrimidine, unlocks a rich and diverse pharmacology that has yielded landmark therapeutics for over seventy years. These compounds, characterized by their thione-thiol tautomerism, have demonstrated a remarkable ability to interact with key biological pathways, leading to profound physiological effects. This guide provides a comprehensive exploration of the discovery and history of mercaptopyrimidines, tracing their journey from early synthetic curiosities to their pivotal roles in managing hyperthyroidism and revolutionizing cancer chemotherapy. We will delve into the seminal discoveries, elucidate the intricate mechanisms of action, and detail the evolution of synthetic methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: The Dawn of Mercaptopyrimidines - Early Synthesis and Antithyroid Activity

The First Syntheses: Laying the Chemical Foundation

The story of mercaptopyrimidines begins not in a biological context, but in the realm of fundamental organic synthesis. One of the earliest described methods for creating the 2-mercaptopyrimidine core involves the condensation of 1,3-dicarbonyl compounds with thiourea. This foundational reaction was first detailed by chemists like P. N. Evans and later refined by others.[1] The reaction provides a versatile and straightforward entry into the 2-thioxo-dihydropyrimidine skeleton, which serves as the precursor for a vast array of derivatives. The utility of these early compounds was amplified by the reactivity of the mercapto group, which could be easily removed or replaced, opening avenues for further chemical exploration.[1]

A Serendipitous Discovery: The Antithyroid Connection

The therapeutic potential of mercaptopyrimidines was uncovered through a series of serendipitous observations in the 1940s. Researchers, including Drs. Julia and Cosmo Mackenzie and Curt Richter at Johns Hopkins University, noted that certain sulfhydryl-containing compounds induced goiter (enlargement of the thyroid gland) in laboratory animals.[2][3][4] This discovery prompted Dr. Edwin B. Astwood to investigate these agents for the treatment of hyperthyroidism, a condition characterized by an overactive thyroid.[2][4] His seminal 1943 report on the use of thiourea and, subsequently, 2-thiouracil, a mercaptopyrimidine derivative, marked a revolutionary breakthrough in thyroid therapeutics.[2][3] These findings led to the development of more potent and less toxic alternatives, namely propylthiouracil (PTU) and methimazole (a related thionamide), which remain mainstays of hyperthyroidism treatment today.[2][5]

Mechanism of Action: Taming the Thyroid

The antithyroid action of mercaptopyrimidines like propylthiouracil is elegantly targeted. These drugs function by inhibiting the enzyme thyroid peroxidase (TPO).[6][7] TPO is the central catalyst in thyroid hormone synthesis, responsible for oxidizing iodide ions (I⁻) to iodine (I₂) and incorporating iodine into tyrosine residues on the thyroglobulin protein. This "iodination" process is the critical step in forming the hormone precursors, monoiodotyrosine (MIT) and diiodotyrosine (DIT).

Mercaptopyrimidines act as suicide substrates for TPO. The enzyme oxidizes the drug, which then irreversibly binds to and inactivates TPO, thereby halting the production of new thyroid hormones.[6] Propylthiouracil has a dual mechanism; it not only inhibits TPO within the thyroid gland but also blocks the peripheral conversion of the primary thyroid hormone, thyroxine (T4), into the more potent triiodothyronine (T3).[7][8] This comprehensive blockade of both hormone synthesis and activation makes it a highly effective agent, particularly in severe cases of hyperthyroidism like thyroid storm.[7]

Antithyroid_Mechanism cluster_peripheral Iodide Iodide (I⁻) in circulation TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Iodine Oxidized Iodine (I₂) TPO->Iodine Hormones Thyroid Hormones (T3, T4) TPO->Hormones Coupling Iodine->TPO Iodination Thyroglobulin Tyrosine residues on Thyroglobulin Thyroglobulin->TPO Iodination PTU Propylthiouracil (PTU) (Mercaptopyrimidine) PTU->TPO  Inhibition (Primary Action) T4_circ Circulating T4 PTU->T4_circ T3_circ Circulating T3 (Active Form) T4_circ->T3_circ 5'-deiodinase Peripheral Peripheral Tissues

Mechanism of action of propylthiouracil (PTU).

Chapter 2: The Purine Antagonist Revolution - 6-Mercaptopurine

A Rational Approach to Chemotherapy

While the discovery of antithyroid drugs was largely serendipitous, the development of the next landmark mercaptopyrimidine was a triumph of rational drug design. In the mid-20th century, Gertrude B. Elion and George H. Hitchings at the Burroughs Wellcome company embarked on a systematic investigation of purine analogs.[9][10] Their central hypothesis was that by creating molecules that mimic natural purines (adenine and guanine), they could interfere with the nucleic acid synthesis of rapidly dividing cells, such as cancer cells and bacteria.[10][11] This pioneering work led to the synthesis of a portfolio of purine-related compounds. In 1951, their research culminated in the discovery of 6-mercaptopurine (6-MP), a purine with a sulfur atom substituted at the 6-position.[10][12]

Unraveling the Mechanism: A Pro-Drug's Deception

6-Mercaptopurine is a pro-drug; its cytotoxicity is dependent on its metabolic activation within the cell.[13] The key to its activity is the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[14][15]

  • Activation: 6-MP is a substrate for HGPRT, which converts it into its ribonucleotide form, 6-thioinosine-5'-monophosphate (TIMP).[14][16] This is the primary active metabolite.

  • Inhibition of de novo Purine Synthesis: TIMP potently inhibits several key enzymes in the purine biosynthesis pathway. Crucially, it blocks the conversion of inosinic acid (IMP) into adenylic acid (AMP) and guanylic acid (GMP), the building blocks of DNA and RNA.[13][17] It also inhibits the first committed step of the pathway, catalyzed by glutamine-5-phosphoribosylpyrophosphate amidotransferase.[15][16]

  • Incorporation into Nucleic Acids: TIMP can be further metabolized to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA.[13] This incorporation disrupts the structure and function of these nucleic acids, leading to strand breaks and triggering apoptosis (programmed cell death), particularly during the S-phase of the cell cycle.[13][17]

This multi-pronged attack on nucleic acid metabolism effectively starves rapidly proliferating cells of the components needed for replication and survival.

Mercaptopurine_Mechanism cluster_purine_conv MP6 6-Mercaptopurine (6-MP) (Pro-drug) HGPRT HGPRT MP6->HGPRT Activation TIMP Thioinosine Monophosphate (TIMP) (Active Metabolite) HGPRT->TIMP DeNovo De Novo Purine Synthesis Pathway TIMP->DeNovo Inhibition IMP IMP TIMP->IMP Inhibition of IMP Dehydrogenase & Adenylosuccinate Synthetase TGNs Thioguanine Nucleotides (TGNs) TIMP->TGNs Metabolism DeNovo->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP DNA_RNA DNA & RNA Synthesis AMP->DNA_RNA GMP->DNA_RNA Apoptosis Cell Cycle Arrest & Apoptosis TGNs->DNA_RNA Incorporation & Disruption

Metabolic activation and mechanism of 6-mercaptopurine.
Clinical Triumph: A New Hope for Leukemia Patients

Following successful tests in mice, 6-MP was rapidly approved for clinical use in the 1950s for treating acute lymphoblastic leukemia (ALL), particularly in children.[9][11] The drug brought about complete remissions, a significant advancement at a time when the disease was otherwise rapidly fatal.[10][11] While not a cure on its own, 6-MP became a cornerstone of combination chemotherapy regimens that have since raised the cure rate for childhood ALL to over 80%.[11] For their profound contributions to medicine, Elion and Hitchings, along with Sir James Black, were awarded the Nobel Prize in Physiology or Medicine in 1988.[10]

Beyond Cancer: An Immunomodulatory Role

Further research revealed that 6-MP's ability to halt cell proliferation also extended to the cells of the immune system. This recognition of its immunomodulatory properties led to its application in treating autoimmune diseases, such as Crohn's disease and ulcerative colitis, where it helps to suppress the overactive immune response responsible for chronic inflammation.[9][12]

Chapter 3: The Chemist's Toolkit - Evolution of Synthetic Methodologies

The therapeutic success of mercaptopyrimidines spurred the development of robust and scalable synthetic protocols.

Classical Condensation: Synthesis of 2-Mercaptopyrimidine

The foundational synthesis remains a valuable and illustrative method. It demonstrates the core cyclocondensation reaction that builds the pyrimidine ring.

Experimental Protocol: Synthesis of 2-Mercaptopyrimidine Hydrochloride [1]

  • Step 1: Reaction Setup. In a suitable reaction vessel equipped with a stirrer and condenser, combine 1,1,3,3-tetraethoxypropane (1 mole) and thiourea (1.1 moles) in ethanol.

  • Step 2: Acid Catalysis. Add concentrated hydrochloric acid slowly to the stirred mixture. The acid catalyzes the hydrolysis of the acetal to malondialdehyde in situ and promotes the condensation reaction.

  • Step 3: Reflux. Heat the reaction mixture to reflux for several hours. During this period, the mixture will darken, and the product will begin to precipitate as a yellow crystalline solid.

  • Step 4: Isolation. After the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the 2-mercaptopyrimidine hydrochloride product by vacuum filtration.

  • Step 5: Purification. Wash the collected solid with cold ethanol to remove unreacted starting materials and impurities. The product can be further purified by recrystallization if necessary. The free base, 2-mercaptopyrimidine, can be obtained by neutralizing the hydrochloride salt with a base like sodium hydroxide to a pH of 7-8.[1]

Synthesis of Purine Analogs: 6-Mercaptopurine

The synthesis of 6-MP requires building upon a pre-formed purine ring system. A common laboratory-scale method involves the direct thionation of hypoxanthine.

Experimental Protocol: Synthesis of 6-Mercaptopurine [16]

  • Step 1: Reaction Setup. In a high-temperature reaction vessel, suspend hypoxanthine (1 mole) in an inert, high-boiling solvent such as tetralin.

  • Step 2: Thionation Agent. Add an excess of a thionating agent, typically phosphorus pentasulfide (P₄S₁₀), to the suspension.

  • Step 3: High-Temperature Reaction. Heat the mixture to a high temperature (e.g., 200 °C) and maintain it for several hours with vigorous stirring. The reaction converts the 6-oxo group of hypoxanthine into a 6-thio group.

  • Step 4: Workup and Isolation. After cooling, the crude product is isolated from the reaction mixture. This often involves careful quenching of the excess P₄S₁₀ and purification by recrystallization from a suitable solvent to yield 6-mercaptopurine.

Modern Synthetic Strategies

Modern organic chemistry has introduced more efficient methods, such as one-pot, three-component reactions, to synthesize highly substituted mercaptopyrimidine derivatives.[18] These methods often use catalysts to condense an aldehyde, a compound with an active methylene group (like malononitrile), and thiourea in a single step, providing rapid access to complex molecular architectures for screening and drug development.[18]

Chapter 4: Expanding the Therapeutic Frontier

Research into mercaptopyrimidines is far from over. The unique chemical properties of this scaffold continue to be exploited in the search for new therapeutics.

Antiviral Activity

The recent emergence of viral threats has spurred the screening of known compound libraries for new antiviral agents. A 2023 study identified a mercaptopyrimidine-based pharmacophore as a potent inhibitor of the papain-like protease (PLpro) of the SARS-CoV-2 virus.[19] PLpro is essential for viral replication, and its inhibition represents a key therapeutic strategy. The study found that the mercaptopyrimidine compound acts as a reversible covalent inhibitor, demonstrating low micromolar efficacy in vitro and inhibiting viral replication in cellular assays.[19] This highlights a promising new avenue for mercaptopyrimidine-based drug development.

Table 1: Inhibitory Activity of Mercaptopyrimidine Hits against SARS-CoV-2 PLpro

Compound IDIC₅₀ (μM)
Hit 10.8
Hit 21.2
Hit 5 1.5
Hit 73.4
Hit 108.5
Data synthesized from dose-response assays reported in scientific literature.[19]
Broad-Spectrum Anticancer Research

Beyond 6-MP, novel mercaptopyrimidine derivatives are being actively investigated for a wide range of cancers.[20][21][22] Their structural similarity to kinase inhibitors has prompted the synthesis of new libraries targeting signaling pathways crucial for cancer cell growth and survival.[20] Studies have shown that new 4,7-disubstituted pyrimido[4,5-d]pyrimidines and 6-amino-5-cyano-2-thiopyrimidines exhibit significant cytotoxic activity against various leukemia, lung, and melanoma cancer cell lines, often inducing apoptosis and cell cycle arrest.[20][21] This ongoing research underscores the versatility and enduring relevance of the mercaptopyrimidine scaffold in oncology.

Conclusion

The history of mercaptopyrimidines is a compelling narrative of scientific discovery, spanning from foundational organic chemistry to Nobel Prize-winning breakthroughs in medicine. The journey from the serendipitous observation of antithyroid activity to the rational design of antimetabolite cancer therapies showcases the power of chemical modification to elicit precise and powerful biological responses. Today, the mercaptopyrimidine core continues to serve as a vital pharmacophore in the development of new antiviral and anticancer agents. For drug development professionals, this history provides not only a rich source of proven therapeutic scaffolds but also a powerful lesson in how fundamental chemical understanding can be translated into life-saving medicines. The tale of the mercaptopyrimidines is a testament to the enduring synergy between chemistry and medicine, a story that continues to evolve with each new derivative synthesized and tested.

References

Physicochemical characteristics of 6-mercaptopyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Mercaptopyrimidin-4(1H)-one

Introduction

This compound is a heterocyclic compound belonging to the thiopyrimidine family. These structures are of significant interest in medicinal and synthetic chemistry, serving as crucial components in various biologically active molecules and as versatile building blocks for more complex heterocyclic systems.[1] Pyrimidine derivatives are fundamental to life, forming the core of nucleobases like thymine, uracil, and cytosine. The introduction of a sulfur atom, as in this compound, imparts unique chemical properties and reactivity, making a thorough understanding of its physicochemical characteristics essential for its effective application in research and drug development.

This guide provides a detailed examination of the core physicochemical properties of this compound. As a Senior Application Scientist, the focus extends beyond mere data presentation to include the causality behind experimental choices and the provision of robust, field-proven protocols for characterization.

Molecular Structure and Tautomerism

A critical feature of this compound is its capacity to exist in multiple tautomeric forms. Tautomers are structural isomers that readily interconvert, and the dominant form can be influenced by the compound's physical state (solid vs. solution) and the nature of the solvent. The primary equilibrium exists between the thione-keto form and the thiol-enol form, with several intermediates. Understanding this equilibrium is fundamental, as it dictates the molecule's reactivity, hydrogen bonding capabilities, and spectroscopic signature.

The principal tautomeric forms include:

  • Thione-Keto form: 6-Sulfanylidene-5,6-dihydropyrimidin-4(1H)-one

  • Thiol-Keto form: 6-Sulfanylpyrimidin-4(1H)-one

  • Thione-Enol form: 6-Sulfanylidene-1,6-dihydropyrimidin-4-ol

  • Thiol-Enol form: 6-Sulfanylpyrimidin-4-ol

tautomers cluster_main Tautomeric Equilibria of this compound thione_keto Thione-Keto (6-Sulfanylidene-5,6-dihydropyrimidin-4(1H)-one) thiol_keto Thiol-Keto (6-Sulfanylpyrimidin-4(1H)-one) thione_keto->thiol_keto Proton Shift (N1-H ↔ S-H) thione_enol Thione-Enol (6-Sulfanylidene-1,6-dihydropyrimidin-4-ol) thione_keto->thione_enol Proton Shift (N3-H ↔ O-H) thiol_enol Thiol-Enol (6-Sulfanylpyrimidin-4-ol) thiol_keto->thiol_enol Proton Shift (N3-H ↔ O-H) thione_enol->thiol_enol Proton Shift (N1-H ↔ S-H)

Caption: Tautomeric forms of this compound.

Core Physicochemical Data

The following table summarizes key physicochemical properties for pyrimidine derivatives, providing a reference framework for this compound. Data for exact analogs are used where direct information is unavailable.

PropertyValueSource
Molecular Formula C₄H₄N₂OS[2]
Molecular Weight 128.15 g/mol Calculated
Appearance Typically a powder or crystalline solid.[3]General observation for similar compounds.
Melting Point >300 °C (for the related 4-Amino-6-hydroxy-2-mercaptopyrimidine)
pKa 8.08 ± 0.25 (Predicted for a similar derivative)[4]
Solubility Soluble in alkaline solutions (e.g., 1M NaOH).[3] Sparingly soluble in water.General property of acidic thiols/thioureas.

Acidity and pKa Determination

The ionization constant (pKa) is a logarithmic measure of acid strength and is arguably the most critical physicochemical parameter for predicting a molecule's behavior in a biological system.[5][6] For this compound, the pKa value dictates its charge state at physiological pH, which in turn governs its solubility, membrane permeability, and ability to interact with biological targets.[7] The primary acidic protons are on the thiol/thione group and the ring nitrogens.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method measures the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid or base).[8] The pKa is determined from the inflection point of the resulting titration curve.[5]

Rationale: Potentiometric titration is a robust and direct method for determining pKa values without the need for a chromophore, which is required for UV-based methods. It relies on the fundamental thermodynamic properties of the acid-base equilibrium.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) to ensure accurate pH measurements.

  • Sample Preparation: Prepare a solution of the compound (e.g., 1-5 mM) in deionized water or a suitable co-solvent if solubility is low. A constant ionic strength should be maintained, typically by adding a background electrolyte like 0.15 M KCl.[8]

  • Initial Acidification: For an acidic compound, acidify the solution to a low pH (e.g., pH 2) with a standardized strong acid (e.g., 0.1 M HCl) to ensure the molecule is fully protonated.

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer and immerse the calibrated pH electrode. Add small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve (the buffer region).[8]

  • Validation: Perform a minimum of three replicate titrations to ensure the reliability and reproducibility of the results.[8]

pka_workflow cluster_workflow Workflow for pKa Determination via Potentiometric Titration prep 1. Prepare Analyte Solution (e.g., 1-5 mM in 0.15M KCl) acidify 2. Acidify to ~pH 2 (with 0.1M HCl) prep->acidify titrate 3. Titrate with Base (e.g., 0.1M NaOH) Record pH vs. Volume acidify->titrate plot 4. Plot pH vs. Titrant Volume titrate->plot analyze 5. Determine Midpoint of Buffer Region plot->analyze result Result: pKa = pH at Midpoint analyze->result

Caption: Workflow for pKa determination via potentiometric titration.

Solubility Determination

Solubility, the maximum amount of a solute that can be dissolved in a solvent at a given temperature, is a cornerstone of drug development.[9][10] Poor aqueous solubility can severely limit a compound's bioavailability. For ionizable compounds like this compound, solubility is highly pH-dependent.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution.[11]

Rationale: This method ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the solution, providing an accurate measure of intrinsic solubility.[10][11]

Step-by-Step Methodology:

  • System Preparation: Add an excess amount of the solid compound to a vial containing the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4). The excess solid is crucial to ensure saturation.[12]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant. It is critical to separate the liquid from the solid phase without altering the equilibrium, often achieved by centrifugation or filtration through a low-binding filter (e.g., PTFE).[12]

  • Quantification: Dilute the supernatant sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Validation of Equilibrium: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). The solubility value should be constant at the later time points.[11]

solubility_workflow cluster_workflow Workflow for Solubility Determination (Shake-Flask Method) start 1. Add Excess Solid to Solvent agitate 2. Agitate at Constant Temp (24-72 hours) start->agitate separate 3. Separate Solid & Liquid (Centrifuge/Filter) agitate->separate quantify 4. Quantify Solute in Supernatant (e.g., HPLC, UV-Vis) separate->quantify result Result: Equilibrium Solubility (mg/mL or M) quantify->result

Caption: Workflow for shake-flask solubility determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of a compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule.[13] It is particularly useful for quantitative analysis (via the Beer-Lambert Law) and for studying electronic transitions, which can provide insights into tautomeric forms.[14][15] The thione (C=S) and keto (C=O) chromophores, along with the aromatic pyrimidine ring, are expected to produce characteristic absorption bands.

General Protocol:

  • Prepare a stock solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or buffered aqueous solution).

  • Create a series of dilutions to find a concentration that gives a maximum absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0 AU).

  • Use a quartz cuvette to measure the absorbance of a solvent blank first.[16]

  • Measure the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

  • The wavelength of maximum absorbance (λmax) is a key characteristic property.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed molecular structure in solution.

  • ¹H NMR: Provides information on the number, environment, and connectivity of protons. Key signals would include those for the C5-H proton and the exchangeable N-H and S-H protons. The chemical shift of these protons can provide strong evidence for the dominant tautomeric form in a given solvent.[17][18]

  • ¹³C NMR: Reveals the number and type of carbon atoms in the molecule. The chemical shifts of the C4 (carbonyl/enol) and C6 (thiocarbonyl/thiol-bearing) carbons would be particularly diagnostic for tautomer identification.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key expected vibrational bands include:

  • C=O stretch: ~1650-1700 cm⁻¹ (strong)

  • C=S stretch: ~1050-1250 cm⁻¹ (medium to weak)

  • N-H stretch: ~3200-3400 cm⁻¹ (broad)

  • O-H stretch (enol form): ~3200-3600 cm⁻¹ (broad)

  • S-H stretch (thiol form): ~2550-2600 cm⁻¹ (weak and often difficult to observe)

Conclusion

The physicochemical properties of this compound are governed by its unique heterocyclic structure, featuring both amide and thioamide functionalities. Its existence in multiple tautomeric forms is a central characteristic that influences all other properties, from acidity and solubility to its spectroscopic signature. A comprehensive characterization, employing robust methodologies such as potentiometric titration for pKa and the shake-flask method for solubility, is imperative for any researcher or drug developer working with this compound. The data and protocols outlined in this guide provide a solid foundation for understanding and effectively utilizing this compound in scientific applications.

References

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 6-Mercaptopyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the therapeutic targets of 6-mercaptopyrimidin-4(1H)-one and its derivatives. As a Senior Application Scientist, the following content is structured to offer not just a review of the existing literature, but a practical and scientifically rigorous resource for identifying and validating novel therapeutic strategies based on this versatile chemical scaffold. We will delve into the core mechanisms of action, present detailed experimental protocols, and provide the causal reasoning behind methodological choices, ensuring a self-validating framework for your research and development endeavors.

I. Introduction: The Therapeutic Promise of the Mercaptopyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, found in a vast array of biologically active compounds, including nucleic acid components and vitamins.[1] The introduction of a mercapto group at the 6-position of the pyrimidin-4(1H)-one core imparts unique chemical properties that have been exploited to target a range of enzymes and receptors with significant therapeutic implications. This guide will focus on three primary, well-documented therapeutic targeting strategies for this compound and its analogs: inhibition of key enzymes in nucleotide biosynthesis, modulation of purinergic signaling through adenosine receptors, and broader anti-proliferative activities.

II. Targeting Nucleotide Biosynthesis: A Double-Edged Sword

Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis. Consequently, the enzymes involved in nucleotide biosynthesis are attractive targets for therapeutic intervention. This compound and its derivatives have been shown to effectively target both the de novo pyrimidine and purine biosynthesis pathways.

A. Inhibition of Dihydroorotase: Shutting Down De Novo Pyrimidine Synthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for cellular proliferation.[2] Dihydroorotase (DHOase), the third enzyme in this pathway, catalyzes the reversible cyclization of N-carbamoyl-L-aspartate to L-dihydroorotate.[3] Its critical role makes it a compelling target for anti-cancer and anti-proliferative drug development.[4]

A derivative of this compound, cis-4-Carboxy-6-(mercaptomethyl)-3,4,5,6-tetrahydropyrimidin-2(1H)-one, has been identified as a potent competitive inhibitor of mammalian dihydroorotase. The proposed mechanism of inhibition involves the ligation of the thiolate group to the zinc atom within the enzyme's active site. This interaction highlights the crucial role of the mercapto functional group in the inhibitory activity of this class of compounds.

The inhibitory potential of pyrimidine derivatives against dihydroorotase can be quantified by determining their inhibition constant (Kᵢ). The following table summarizes the inhibitory activities of representative pyrimidine analogs.

CompoundTarget EnzymeInhibition Constant (Kᵢ)Reference
D,L-5-trans-methyl DHODihydroorotate Dehydrogenase45 µM[4]
OrotateDihydroorotase170 µM (vs N-carbamyl-L-aspartate)[3]
OrotateDihydroorotase9.6 µM (vs L-5,6-dihydroorotate)[3]

The following diagram illustrates the de novo pyrimidine biosynthesis pathway, highlighting the position of Dihydroorotase.

de_novo_pyrimidine_synthesis cluster_pathway De Novo Pyrimidine Biosynthesis Bicarbonate + Glutamine Bicarbonate + Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Bicarbonate + Glutamine->Carbamoyl Phosphate Carbamoyl Phosphate Synthetase II N-Carbamoyl-L-aspartate N-Carbamoyl-L-aspartate Carbamoyl Phosphate->N-Carbamoyl-L-aspartate Aspartate Transcarbamoylase L-Dihydroorotate L-Dihydroorotate N-Carbamoyl-L-aspartate->L-Dihydroorotate Dihydroorotase (DHOase) Target of Inhibition Orotate Orotate L-Dihydroorotate->Orotate Dihydroorotate Dehydrogenase UMP UMP Orotate->UMP UMP Synthase purine_synthesis cluster_pathway Purine Metabolism 6-Mercaptopurine 6-Mercaptopurine TIMP TIMP 6-Mercaptopurine->TIMP HGPRT Hypoxanthine Hypoxanthine IMP IMP Hypoxanthine->IMP HGPRT PRPP PRPP PRPP->TIMP PRPP->IMP De_Novo_Purine_Synthesis De Novo Purine Synthesis TIMP->De_Novo_Purine_Synthesis Inhibition AMP_GMP AMP & GMP IMP->AMP_GMP De_Novo_Purine_Synthesis->IMP A3_receptor_signaling cluster_pathway Adenosine A3 Receptor Signaling Adenosine Adenosine A3_Receptor A3 Receptor Adenosine->A3_Receptor Agonist Gi_protein Gi Protein A3_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase Downstream_Effects Downstream Effects cAMP->Downstream_Effects Antagonist This compound Derivative Antagonist->A3_Receptor Antagonist

References

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of 6-Mercaptopyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed and robust protocol for the synthesis of 6-mercaptopyrimidin-4(1H)-one, a pivotal heterocyclic compound with significant applications in medicinal chemistry and drug development. This guide is designed for researchers, scientists, and professionals in the field, offering an in-depth explanation of the synthesis mechanism, a step-by-step experimental procedure, troubleshooting advice, and essential safety precautions. The protocol is grounded in established chemical principles to ensure reliability and reproducibility.

Introduction and Significance

This compound, also known as 6-thiouracil, is a sulfur-containing pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active molecules, including nucleic acids, and its derivatives are widely explored for their therapeutic potential. Specifically, mercaptopyrimidines serve as crucial intermediates in the synthesis of a wide array of pharmaceutical compounds, including antiviral, antibacterial, and antitumor agents.

The protocol detailed herein describes a classic and efficient one-pot cyclocondensation reaction, which is a variation of the Biginelli reaction. This method is valued for its operational simplicity and the accessibility of its starting materials.

Synthesis Principle and Reaction Mechanism

The synthesis of this compound is achieved through the base-catalyzed condensation of thiourea and a β-ketoester, such as ethyl acetoacetate. The reaction proceeds via an initial formation of a stable intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrimidine ring structure.

The mechanism can be outlined in the following key steps:

  • Enolate Formation: In the presence of a strong base like sodium methoxide, ethyl acetoacetate is deprotonated to form a reactive enolate.

  • Nucleophilic Addition: The thiourea, acting as a nucleophile, attacks the carbonyl carbon of the ethyl acetoacetate.

  • Cyclization: An intramolecular condensation occurs where a nitrogen atom from the thiourea attacks the ester carbonyl group, leading to the formation of a six-membered ring.

  • Dehydration: The resulting intermediate eliminates a molecule of water and ethanol to form the stable aromatic pyrimidine ring.

This reaction pathway is a reliable method for constructing the pyrimidine core.[1][2]

Reaction_Mechanism Thiourea Thiourea Adduct Thiourea-EAA Adduct Thiourea->Adduct Nucleophilic Addition EAA Ethyl Acetoacetate Enolate Enolate Intermediate EAA->Enolate + Base Base Base (e.g., NaOMe) Enolate->Adduct Nucleophilic Addition Cyclic_Intermediate Cyclic Intermediate Adduct->Cyclic_Intermediate Intramolecular Cyclization Product This compound Cyclic_Intermediate->Product - H2O, - EtOH

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar thiouracils and provides a reliable method for obtaining high-purity this compound.[2]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (g)MolesPurity
ThioureaCH₄N₂S76.1276.01.0≥99%
Ethyl AcetoacetateC₆H₁₀O₃130.14130.01.0≥99%
Sodium MethoxideCH₃ONa54.02120.02.22≥95%
MethanolCH₃OH32.04900 mL-Anhydrous
Glacial Acetic AcidC₂H₄O₂60.05~120 mL-≥99.7%
Deionized WaterH₂O18.02~2 L--
Activated CarbonC12.01~5 g-Decolorizing
Equipment
  • 2 L three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Large beaker (2 L)

  • Büchner funnel and filter flask

  • pH meter or pH indicator strips

  • Drying oven

Synthesis Workflow

Synthesis_Workflow start Start mix Mix Thiourea, Ethyl Acetoacetate, Sodium Methoxide, and Methanol in Flask start->mix reflux Heat under Reflux (~8 hours until dry) mix->reflux dissolve Dissolve Residue in Hot Water reflux->dissolve decolorize Add Activated Carbon and Filter Hot dissolve->decolorize precipitate Acidify with Acetic Acid to Precipitate Product decolorize->precipitate filter_wash Filter and Wash Product with Cold Water precipitate->filter_wash recrystallize Recrystallize from Acidified Hot Water filter_wash->recrystallize dry Dry the Final Product in Oven at 70°C recrystallize->dry end End Product: This compound dry->end

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 2 L round-bottom flask, combine thiourea (76 g, 1 mol), ethyl acetoacetate (130 g, 1 mol), sodium methoxide (120 g), and 900 mL of methanol.[2]

  • Reaction: Gently heat the mixture on a steam bath or with a heating mantle. Allow the methanol to evaporate under a fume hood over approximately 8 hours. The reaction is complete when a dry residue remains.[2]

  • Initial Product Isolation: Dissolve the residue in 1 L of hot deionized water. Add a few grams of activated carbon to decolorize the solution and filter it while hot to remove the carbon and any other insoluble impurities.[2]

  • Precipitation: Carefully add approximately 120 mL of glacial acetic acid to the hot filtrate to precipitate the product. Monitor the pH to ensure it is acidic. The this compound will precipitate out of the solution.[2]

  • Filtration and Washing: Collect the precipitate using a Büchner funnel. Suspend the wet solid in a boiling solution of 1 L of water and 20 mL of glacial acetic acid to wash away impurities. Stir thoroughly and then cool the mixture in an ice bath.[2]

  • Final Filtration: Filter the purified product and wash it with several portions of cold deionized water (approximately 200 mL total).[2]

  • Drying: Dry the product in an oven at 70°C to a constant weight. The expected yield is typically in the range of 70-85%.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low or No Yield Incomplete reaction; loss of product during workup; poor quality of reagents.Ensure the reaction goes to dryness. Check the pH carefully during precipitation to avoid redissolving the product. Use anhydrous methanol and high-purity reagents.
Product is Discolored Presence of impurities from starting materials or side reactions.Ensure sufficient activated carbon is used for decolorization and that the solution is filtered while hot. Recrystallization may need to be repeated.
Oily Product Forms Incomplete reaction or presence of unreacted starting materials.Ensure the initial reaction is heated for a sufficient duration to go to completion. The washing step with hot acidified water is crucial for removing such impurities.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Thiourea: Is a suspected carcinogen and should be handled with care. Avoid inhalation of dust and skin contact.

  • Sodium Methoxide: Is highly corrosive and flammable. It reacts violently with water. Handle in a dry environment.

  • Methanol: Is toxic and flammable. Avoid inhalation of vapors and contact with skin.

  • Glacial Acetic Acid: Is corrosive and causes severe skin burns and eye damage.

Waste Disposal: All chemical waste should be disposed of according to institutional and local environmental regulations.

References

Application Notes and Protocols for the Study of 6-Mercaptopyrimidin-4(1H)-one in Antiviral Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 6-Mercaptopyrimidin-4(1H)-one as an Antiviral Candidate

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Pyrimidine analogs represent a cornerstone of antiviral chemotherapy, with numerous approved drugs that function as nucleoside reverse transcriptase inhibitors or inhibitors of viral DNA/RNA synthesis.[1][2][3] The structural scaffold of this compound, a thiopyrimidine, is of significant interest due to its similarity to bioactive molecules that have demonstrated antiviral properties. For instance, derivatives of 6-phenylthiouracil have shown potent and selective inhibition of HIV-1 replication, and various 6-(arylthio)uracils have exhibited activity against both Herpes Simplex Virus-1 (HSV-1) and HIV-1.[4][5]

These precedents suggest that this compound could serve as a valuable lead compound for the development of new antiviral therapies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in antiviral studies. It outlines the hypothesized mechanisms of action based on related thiopurine and thiopyrimidine compounds and provides detailed, field-proven protocols for the systematic evaluation of its antiviral potential.

Hypothesized Antiviral Mechanisms of Action

While direct studies on this compound are limited, the extensive research on analogous compounds, particularly thiopurines like 6-thioguanine (6-TG), allows for the formulation of well-grounded hypotheses regarding its potential antiviral mechanisms.

  • Induction of the Unfolded Protein Response (UPR): Many viruses, especially enveloped viruses, rely heavily on the host cell's endoplasmic reticulum (ER) for the synthesis and processing of their glycoproteins.[6] Thiopurines such as 6-TG have been shown to induce the UPR, a cellular stress response to an accumulation of unfolded or misfolded proteins in the ER.[6][7] This activation can selectively disrupt the maturation and accumulation of viral glycoproteins, a novel host-directed antiviral mechanism.[6] It is plausible that this compound could similarly trigger ER stress, thereby impeding the production of functional viral envelope proteins.

  • Inhibition of Viral Protein Processing and Incorporation: A direct consequence of UPR induction is the interference with viral glycoprotein processing. Studies on 6-TG have demonstrated its ability to inhibit the processing of coronavirus Spike protein and its incorporation into progeny virions.[7][8][9] This leads to the release of non-infectious or poorly infectious viral particles. This compound may act through a similar pathway, targeting the glycosylation and folding of viral surface proteins.

  • Inhibition of Viral Nucleic Acid Synthesis: As a pyrimidine analog, this compound could potentially interfere with the de novo synthesis of pyrimidine nucleotides within the host cell.[10] Viruses are highly dependent on the host cell's nucleotide pool for the replication of their genetic material. By acting as an antimetabolite, this compound could deplete the necessary building blocks for viral DNA or RNA synthesis, a common mechanism for many antiviral drugs.[11]

These hypothesized mechanisms provide a solid foundation for designing experiments to elucidate the specific antiviral properties of this compound.

Experimental Workflows and Protocols

A systematic evaluation of a novel antiviral candidate requires a multi-step approach, beginning with an assessment of its toxicity to host cells, followed by a determination of its efficacy against the target virus, and culminating in mechanistic studies.

Diagram: Experimental Workflow for Antiviral Evaluation

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Mechanistic Studies A Compound Preparation (this compound) B Cytotoxicity Assay (MTT/MTS) Determine CC50 A->B C Antiviral Efficacy Assay (Plaque Reduction Assay) Determine EC50 A->C D Calculate Selectivity Index (SI) SI = CC50 / EC50 B->D C->D E Time-of-Addition Assay D->E F Western Blot for Viral Proteins (Glycoprotein Processing) E->F G qRT-PCR for Viral RNA E->G H UPR Induction Assays (e.g., XBP1 splicing) F->H

Caption: A streamlined workflow for the antiviral assessment of this compound.

Protocol 1: Determination of Cytotoxicity (CC50) using the MTT Assay

Rationale: Before assessing antiviral activity, it is crucial to determine the concentration range at which this compound is not toxic to the host cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[12] This protocol will establish the 50% cytotoxic concentration (CC50).

Materials:

  • Host cells appropriate for the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the 96-well plates with host cells at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant and non-toxic (typically ≤ 0.5%). Include a "medium only" control and a "vehicle (DMSO) only" control.

  • Cell Treatment: After 24 hours of incubation, carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the wells in triplicate or quadruplicate.

  • Incubation: Incubate the plates for a period that corresponds to the duration of the planned antiviral assay (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

  • Formazan Crystal Formation: Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Shake the plates gently for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and use non-linear regression analysis to determine the CC50 value.

Protocol 2: Antiviral Efficacy (EC50) Determination using Plaque Reduction Assay

Rationale: The plaque reduction assay is the gold standard for quantifying the ability of a compound to inhibit the replication of lytic viruses.[15] This assay measures the reduction in the number of viral plaques (areas of cell death) in the presence of the test compound to determine the 50% effective concentration (EC50).

Materials:

  • Confluent host cell monolayers in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • Infection medium (serum-free or low-serum medium)

  • This compound dilutions in infection medium (concentrations should be below the CC50)

  • Overlay medium (e.g., 1:1 mixture of 2X complete medium and 1.2% agarose)

  • Fixative solution (e.g., 4% formaldehyde in PBS)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

Procedure:

  • Cell Preparation: Ensure host cell monolayers are 90-100% confluent on the day of infection.

  • Virus Dilution: Prepare a virus dilution in infection medium that will produce 50-100 plaques per well.

  • Infection: Wash the cell monolayers twice with sterile PBS. Inoculate the cells with the prepared virus dilution and incubate for 1 hour at 37°C to allow for viral adsorption.[16]

  • Compound Treatment: During the adsorption period, prepare serial dilutions of this compound in the overlay medium.

  • Overlay Application: After the 1-hour adsorption, aspirate the virus inoculum from the wells. Gently add the overlay medium containing the different concentrations of the compound to the respective wells. Also include a "no drug" virus control and a "no virus" cell control.

  • Incubation for Plaque Formation: Incubate the plates at 37°C with 5% CO2 for 2-4 days, or until plaques are visible. The overlay restricts the spread of the virus to adjacent cells, resulting in the formation of discrete plaques.

  • Plaque Visualization:

    • Carefully remove the overlay.

    • Fix the cells with the fixative solution for at least 30 minutes at room temperature.[13]

    • Remove the fixative and stain the cell monolayer with the crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry. Viable cells will be stained purple, while plaques will appear as clear zones.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the "no drug" virus control.

    • Plot the percentage of plaque reduction against the compound concentration and use non-linear regression to determine the EC50 value.

Data Presentation and Interpretation

The primary quantitative outputs from these initial studies are the CC50 and EC50 values. These are used to calculate the Selectivity Index (SI), a critical parameter in early-stage drug discovery.

Selectivity Index (SI) = CC50 / EC50

A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it is toxic to the host cells. Generally, an SI value of >10 is considered promising for a potential antiviral drug candidate.

Table 1: Illustrative Quantitative Data for a Hypothetical Antiviral Compound
ParameterValue (µM)Interpretation
CC50 >100Low cytotoxicity in the tested concentration range.
EC50 5.2Potent inhibition of viral replication.
SI >19.2Promising therapeutic window.

Note: This data is for illustrative purposes only and does not represent actual results for this compound.

Proposed Mechanism of Action Diagram

G cluster_virus Viral Replication Cycle cluster_compound This compound Action cluster_host Host Cell Machinery Entry Viral Entry Replication Viral RNA/DNA Replication Entry->Replication Translation Viral Protein Translation Replication->Translation Assembly Virion Assembly Translation->Assembly Release Progeny Virus Release Assembly->Release Compound This compound UPR Induces Unfolded Protein Response (UPR) Compound->UPR Hypothesis 1 Nucleotide Inhibits de novo Pyrimidine Synthesis Compound->Nucleotide Hypothesis 2 ER Endoplasmic Reticulum (ER) (Glycoprotein Folding) UPR->ER Disrupts NucleotidePool Host Nucleotide Pool Nucleotide->NucleotidePool Depletes ER->Assembly Inhibits Glycoprotein Processing NucleotidePool->Replication Blocks

Caption: Hypothesized antiviral mechanisms of this compound.

Conclusion and Future Directions

The structural analogy of this compound to known antiviral compounds, particularly thiopyrimidines and thiopurines, provides a strong rationale for its investigation as a novel antiviral agent. The protocols detailed in this guide offer a robust framework for the systematic evaluation of its cytotoxicity and antiviral efficacy. Positive initial findings, indicated by a favorable selectivity index, should be followed by more in-depth mechanistic studies, such as time-of-addition assays to pinpoint the stage of the viral life cycle that is inhibited, and molecular assays to confirm the induction of the UPR or inhibition of nucleic acid synthesis. This structured approach will enable a thorough characterization of the antiviral potential of this compound and its derivatives, potentially leading to the development of a new class of antiviral therapeutics.

References

Application Notes and Protocols for High-Throughput Screening of 6-Mercaptopyrimidin-4(1H)-one Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-mercaptopyrimidin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives have been identified as potent modulators of key biological targets, including kinases and G-protein coupled receptors (GPCRs), making them highly valuable for drug discovery campaigns.[1][2][3] This document provides a comprehensive guide to designing and executing a high-throughput screening (HTS) campaign for libraries based on this versatile scaffold. We will delve into the causality behind experimental design, from assay development and optimization to data analysis and robust hit validation, ensuring a scientifically sound and efficient screening process.

Introduction: The Therapeutic Promise of the 6-Mercaptopyrimidine Scaffold

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA. In medicinal chemistry, its derivatives are recognized for their ability to mimic endogenous ligands and interact with a wide array of biological targets. The this compound core, in particular, has proven to be a fertile ground for identifying potent and selective inhibitors. Notable examples include the development of A₃ adenosine receptor (A₃AR) antagonists and potent Janus kinase 1 (JAK1) inhibitors.[1][2][4]

The success of this scaffold lies in its synthetic tractability and the strategic placement of functional groups that can be modified to optimize potency, selectivity, and pharmacokinetic properties.[3][5] A high-throughput screening (HTS) campaign is the primary engine for exploring the vast chemical space of a this compound library to identify novel starting points for drug development.[6]

Foundational Stage: Library & Assay Development

The success of any HTS campaign is predicated on two key elements: a high-quality, diverse chemical library and a robust, reliable assay.

Library Design and Quality Control

The generation of small-molecule libraries is a cornerstone of the drug discovery pipeline.[7] For a this compound library, combinatorial chemistry approaches allow for the synthesis of thousands of distinct analogues.[8][9]

  • Rationale for Diversity: The goal is to maximize structural diversity around the core scaffold to explore a wide range of interactions with the target protein. This is often achieved by varying substituents at key positions on the pyrimidine ring.

  • Quality is Paramount: Before screening, it is critical to assess the quality of the library. Each compound should be analyzed for identity and purity (typically >95%) via LC-MS and/or NMR.[6] Assuming the structure on the label matches the compound in the well without verification is a common pitfall that can lead to wasted resources.[6] Commercially available screening collections from vendors like Maybridge (Thermo Fisher Scientific) or Prestwick Chemical offer pre-qualified, diverse sets of compounds.[10][11][12]

Assay Selection and Optimization

The choice of assay format is dictated by the biological target. HTS assays are broadly categorized as either biochemical or cell-based.[13]

  • Biochemical Assays: These assays use purified components (e.g., an enzyme and its substrate) and are ideal for directly measuring a compound's effect on the target protein. They offer high throughput and are generally less prone to compound interference than cell-based assays. Examples include fluorescence polarization (FP), FRET, and luminescence-based assays that measure enzyme activity.[13][14]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data. They are essential for targets that are part of a larger complex or pathway. Examples include reporter gene assays, cell viability assays, and high-content imaging.[13]

Causality in Assay Optimization: The primary goal of optimization is to create an assay window that is large and stable enough to reliably identify "hits." This is quantified by the Z'-factor , a statistical measure of assay quality.

  • Z'-Factor Calculation: Z' = 1 - [(3σ_p + 3σ_n) / |μ_p - μ_n|]

    • Where σ_p and σ_n are the standard deviations of the positive and negative controls, and μ_p and μ_n are their respective means.

  • Interpretation: An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and robust for HTS.[15] A value below 0.5 indicates that the variability is too high relative to the signal window, making it difficult to distinguish true hits from random noise.

The HTS Workflow: From Library to Primary Hits

The HTS process is a systematic workflow designed for efficiency and reproducibility. Automation using liquid handlers and robotic systems is standard.[16]

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Data Analysis Lib_Plate Library Plate (Compounds in DMSO) Dispense Compound Dispensing (Acoustic or Pin Tool) Assay_Plate Assay Plate (384- or 1536-well) Assay_Plate->Dispense Reagent_Add Reagent Addition (Enzyme/Cells, Substrate) Dispense->Reagent_Add Incubate Incubation (Controlled Time & Temp) Reagent_Add->Incubate Detect Signal Detection (Luminescence, Fluorescence) Incubate->Detect Raw_Data Raw Data Acquisition Detect->Raw_Data Normalization Normalization & QC (Z', S/N Ratio) Raw_Data->Normalization Hit_Selection Hit Selection (e.g., Z-score > 3) Normalization->Hit_Selection Primary_Hits Primary Hit List Hit_Selection->Primary_Hits

Caption: A generalized workflow for a high-throughput screening campaign.
Protocol: Biochemical Kinase Inhibition HTS (Luminescence-Based)

This protocol describes a common method for screening inhibitors against a purified kinase, a frequent target for pyrimidine derivatives.[17] It relies on measuring the amount of ATP remaining after the kinase reaction; potent inhibitors will result in more ATP remaining and a higher luminescence signal.

1. Reagents and Materials:

  • This compound library (10 mM in 100% DMSO)
  • Purified target kinase
  • Kinase substrate (peptide or protein)
  • Kinase assay buffer (e.g., HEPES, MgCl₂, DTT, BSA)
  • ATP solution (at a concentration near the K_m for the kinase)
  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
  • White, opaque 384-well assay plates
  • Acoustic liquid handler and bulk reagent dispensers
  • Plate reader with luminescence detection capabilities

2. Step-by-Step Methodology:

Data Analysis and Hit Confirmation

Raw data from the plate reader is meaningless without proper analysis. The goal is to differentiate statistically significant "hits" from the background noise of inactive compounds.[6]

Primary Data Analysis
  • Normalization: The raw data is typically normalized to the plate controls:

    • Percent Inhibition (%) = 100 * (1 - [(Signal_compound - Mean_pos_control) / (Mean_neg_control - Mean_pos_control)])

  • Hit Selection: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the inactive population.

    • Z-score = (Value_compound - Mean_sample_population) / SD_sample_population

    • A stringent cutoff (e.g., Z-score < -3 or % Inhibition > 50%) is applied to generate a primary hit list.

Table 1: Representative Primary HTS Data
Compound ID Raw Luminescence % Inhibition Z-score
Cmpd-001850,0008.5%-0.45
Cmpd-002150,00092.1%-4.82
Cmpd-003450,00051.5%-2.70
Cmpd-004180,00088.9%-4.61
Negative Control920,000 (Mean)0%N/A
Positive Control80,000 (Mean)100%N/A
Compounds 002 and 004 would be selected as primary hits based on a Z-score cutoff of -3.
Hit Confirmation and Dose-Response

Primary hits must be re-tested to confirm their activity.[18]

  • Re-order and Test: Source fresh powder of the hit compounds to rule out degradation or contamination in the original library plate.

  • Dose-Response Curves: Test the confirmed hits in a serial dilution (typically 8-10 points) to determine their potency (IC₅₀). This is the concentration at which the compound inhibits 50% of the target's activity.

Table 2: Dose-Response Curve Parameters
Compound ID IC₅₀ (nM) Hill Slope
Cmpd-0021251.10.992
Cmpd-0048500.90.987

Hit Validation: The Critical Triage Process

A primary hit is not a lead. Many initial hits are artifacts or "Pan-Assay Interference Compounds" (PAINS) that inhibit nonspecifically.[18] A rigorous validation cascade is essential to triage the hit list and focus resources on the most promising chemical series.

Triage_Funnel node1 Initial HTS Hits (~1,000-5,000 Compounds) node2 Confirmed Hits (Dose-Response) (~100-500 Compounds) node3 Validated Hits (Orthogonal & Counter-Screens) (~50-100 Compounds) node4 Prioritized Hit Series (SAR & Biophysics) (2-5 Promising Series)

Caption: The hit validation funnel, from thousands of initial hits to a few promising series.
Orthogonal Assays

  • Rationale: An orthogonal assay measures the same biological endpoint but uses a different technology or detection method.[18] This is the most effective way to eliminate false positives caused by interference with the primary assay format (e.g., compounds that absorb light at the same wavelength as the fluorescent reporter).

  • Example: If the primary screen was luminescence-based, an orthogonal assay could use a fluorescence polarization (FP) readout or a label-free method like Surface Plasmon Resonance (SPR).[15]

Counter-Screens
  • Rationale: Counter-screens are used to assess the selectivity of the hit compounds. A compound that inhibits the target kinase is not useful if it inhibits dozens of other kinases with equal potency.

  • Example: Screen hits against a panel of related kinases to identify those with a desirable selectivity profile. For cell-based screens, a cytotoxicity assay is a mandatory counter-screen to ensure the observed effect is not simply due to cell death.

Biophysical Validation
  • Rationale: Biophysical methods confirm direct physical engagement between the compound and the target protein, providing the ultimate validation.[18]

  • Methods: Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays (DSF) can confirm binding and provide valuable data on binding kinetics and thermodynamics.[13]

Conclusion

High-throughput screening of this compound libraries is a powerful strategy for identifying novel chemical matter for challenging drug targets. A successful campaign is not merely about generating large datasets; it is a multi-disciplinary effort grounded in scientific rigor. By investing in high-quality libraries, developing robust and optimized assays, and executing a stringent hit validation cascade, researchers can efficiently navigate the HTS workflow. This systematic approach effectively filters out artifacts and PAINS, allowing for the confident identification of promising hit series that serve as the foundation for successful lead optimization programs.

References

Application Note: Advanced Analytical Techniques for the Quantification of 6-Mercaptopyrimidin-4(1H)-one (6-Mercaptopurine)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of 6-mercaptopyrimidin-4(1H)-one, commonly known as 6-mercaptopurine (6-MP). As a cornerstone therapy in oncology and immunology, accurate quantification of 6-MP and its metabolites is critical for therapeutic drug monitoring (TDM), pharmacokinetic studies, and ensuring patient safety. This document, designed for researchers, clinical scientists, and drug development professionals, details the principles, workflows, and validation of several key analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), UV-Vis Spectrophotometry, and Electrochemical Methods. Each section offers field-proven insights into experimental design, explaining the causality behind protocol choices to ensure robust and reproducible results.

Introduction: The Clinical Imperative for 6-MP Quantification

6-Mercaptopurine (6-MP) is a purine antimetabolite widely used in the treatment of acute lymphoblastic leukemia (ALL), inflammatory bowel disease, and other autoimmune disorders.[1] 6-MP is a prodrug that undergoes extensive intracellular metabolism to form active cytotoxic 6-thioguanine nucleotides (6-TGNs) and inactive metabolites, primarily 6-methylmercaptopurine (6-MMP) and 6-thiouric acid (6-TUA).[2][3]

The therapeutic efficacy of 6-MP is correlated with intracellular 6-TGN concentrations, while elevated 6-MMP levels are associated with hepatotoxicity.[4] The metabolic balance is heavily influenced by the activity of the enzyme Thiopurine S-methyltransferase (TPMT), which exhibits significant genetic polymorphism.[5][6] Individuals with low or deficient TPMT activity are at high risk of severe, life-threatening myelosuppression if treated with standard doses.[7][8] Therefore, robust and accurate analytical methods to quantify 6-MP and its key metabolites are indispensable for personalizing therapy, monitoring compliance, and mitigating toxicity.

This guide provides a detailed examination of the predominant analytical techniques employed for this purpose, offering both a strategic overview and actionable laboratory protocols.

The Metabolic Fate of 6-Mercaptopurine

Understanding the metabolic pathway is fundamental to designing an effective analytical strategy. The drug's therapeutic action and potential toxicity are dictated by the downstream products of its conversion.

MP 6-Mercaptopurine (6-MP) HPRT HPRT MP->HPRT Anabolism TPMT TPMT MP->TPMT Catabolism XO Xanthine Oxidase (XO) MP->XO Catabolism TGN 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) HPRT->TGN MMP 6-Methylmercaptopurine (6-MMP) (Inactive Metabolite) TPMT->MMP TUA 6-Thiouric Acid (6-TUA) (Inactive Metabolite) XO->TUA DNA Incorporation into DNA/RNA (Cytotoxicity) TGN->DNA Toxicity Hepatotoxicity MMP->Toxicity

Caption: Metabolic pathway of 6-Mercaptopurine (6-MP).

Strategic Selection of an Analytical Technique

The choice of analytical method depends on several factors, including the sample matrix, required sensitivity, availability of instrumentation, and the specific goals of the analysis (e.g., TDM vs. bulk purity). The following decision tree provides a logical framework for selecting the most appropriate technique.

start Start: Define Analytical Goal q1 What is the sample matrix? start->q1 q2 High sensitivity & specificity required (e.g., pg/mL levels)? q1->q2 Biological (RBC, Plasma) uvvis UV-Vis Spectrophotometry q1->uvvis Bulk Drug / Simple Formulation q3 Need to quantify multiple metabolites simultaneously? q2->q3 No lcms LC-MS/MS q2->lcms Yes hplc HPLC-UV q3->hplc Yes (Routine TDM) electro Electrochemical Method q3->electro No (Research / Sensor Dev.)

Caption: Decision tree for selecting an analytical method for 6-MP.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Reversed-phase HPLC separates 6-MP and its metabolites from endogenous matrix components based on their hydrophobicity. A C18 column is typically used, where the nonpolar stationary phase retains the analytes, which are then eluted by a polar mobile phase. Quantification is achieved by measuring the absorbance of the analytes at their specific maximum absorbance wavelengths (λmax) using a UV detector.[9]

Application: This is the workhorse method for routine TDM in clinical laboratories, particularly for measuring the key metabolites 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP) in red blood cell (RBC) lysates.[2][9]

Workflow for HPLC-UV Analysis

sample Whole Blood Sample lysis RBC Isolation & Lysis sample->lysis hydrolysis Acid Hydrolysis (100°C, 45-60 min) lysis->hydrolysis hplc HPLC Injection hydrolysis->hplc separation C18 Column Separation hplc->separation detection Diode Array UV Detection (303, 322, 342 nm) separation->detection quant Quantification vs. Calibration Curve detection->quant

Caption: Experimental workflow for HPLC-UV analysis of 6-MP metabolites.

Detailed Protocol: Quantification of 6-TGN and 6-MMP in Erythrocytes

This protocol is adapted from established methods for clinical monitoring.[3][9][10]

A. Reagents and Materials

  • 6-Mercaptopurine (6-MP), 6-Thioguanine (6-TG), and 6-Methylmercaptopurine (6-MMP) analytical standards.

  • Perchloric Acid (70%).

  • Dithiothreitol (DTT).

  • Methanol and Acetonitrile (HPLC Grade).

  • Triethylamine.

  • Phosphoric Acid.

  • Deionized water (18.2 MΩ·cm).

  • Volumetric flasks, pipettes, and microcentrifuge tubes.

B. Sample Preparation and Hydrolysis

  • RBC Isolation: Collect whole blood in an EDTA tube. Centrifuge at 1,500 x g for 10 minutes. Aspirate the plasma and buffy coat. Wash the remaining RBC pellet three times with an equal volume of saline (0.9% NaCl), centrifuging and aspirating the supernatant after each wash.

  • Lysis and Deproteinization: Resuspend a known quantity of RBCs (e.g., 8 x 10⁸ cells) in 350 µL of a solution containing 7.5 mg DTT.[9] The DTT is crucial as it prevents the oxidation of the thiol groups on the analytes.

  • Add 50 µL of 70% perchloric acid, vortex vigorously for 30 seconds to precipitate proteins, and then centrifuge at 13,000 x g for 10 minutes at 4°C.[9]

  • Hydrolysis: Carefully transfer the acidic supernatant to a new glass tube. Seal the tube and heat at 100°C for 45-60 minutes.[2][9] This step hydrolyzes the nucleotide metabolites (6-TGNs and 6-MMPNs) to their respective bases (6-TG and 6-MMP), which can be readily analyzed by HPLC.

  • Cool the sample on ice. It is now ready for injection.

C. Chromatographic Conditions

  • Instrument: HPLC system with a Diode Array Detector (DAD) or multi-wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Methanol-water (7.5:92.5, v/v) containing 100 mM triethylamine, with pH adjusted to 3.2 with phosphoric acid.[3]

  • Flow Rate: 1.0 - 1.4 mL/min.

  • Injection Volume: 50 - 100 µL.

  • Detection Wavelengths: Monitor simultaneously at:

    • 342 nm for 6-Thioguanine (from 6-TGN).[9][10]

    • 322 nm for 6-Mercaptopurine (if measuring parent drug).[9][10]

    • 303 nm for the hydrolysis product of 6-MMP.[9][10]

D. Calibration and Validation Prepare calibration standards by spiking known amounts of 6-TG and 6-MMP into a blank RBC lysate matrix and processing them identically to the samples. The method must be validated according to ICH Q2(R2) guidelines.[11][12]

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.998> 0.998 for 6-TG and 6-MMP[9]
Range (pmol/8x10⁸ RBC) Clinically relevant range6-TG: 8-2000; 6-MMP: 70-10,000+
Accuracy (% Recovery) 85 - 115%6-TG: 73.2%; 6-MMP: 97.4%[9]
Precision (%RSD) Intra-assay < 10%; Inter-assay < 15%Intra-assay: < 9.6%; Inter-assay: < 14.3%[9]
Limit of Quant. (LOQ) Sufficient for therapeutic range6-TG: 8 pmol/8x10⁸; 6-MMP: 70 pmol/8x10⁸[9]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS provides superior sensitivity and specificity by coupling HPLC separation with mass spectrometry. After chromatographic separation, analytes are ionized (typically using electrospray ionization, ESI) and detected based on their unique mass-to-charge (m/z) ratios. In tandem MS (MS/MS), a specific parent ion is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for highly specific quantification.[4]

Application: This is the gold standard for bioanalysis, required when very low detection limits are needed or when dealing with complex matrices like plasma or novel sampling techniques like Dried Blood Spots (DBS).[13][14] It allows for the simultaneous determination of the parent drug and multiple metabolites in a single, rapid analysis.[15]

Detailed Protocol: Simultaneous Quantification of 6-MP and Metabolites in Plasma

This protocol is a representative method based on published LC-MS/MS assays.[4][15]

A. Reagents and Materials

  • Analytes and stable-isotope labeled internal standards (e.g., ¹³C₂,¹⁵N-6-MP).

  • Formic Acid (LC-MS grade).

  • Acetonitrile and Methanol (LC-MS grade).

  • Solid Phase Extraction (SPE) cartridges (e.g., strong cation exchanger) or protein precipitation plates.

B. Sample Preparation

  • Internal Standard Spiking: To 100 µL of plasma, add the internal standard solution. The internal standard corrects for variability in sample extraction and instrument response.

  • Protein Precipitation (PPT): Add 300 µL of cold methanol or acetonitrile containing 0.1% formic acid. Vortex and centrifuge at high speed (>10,000 x g) for 10 minutes to pellet proteins.

  • Supernatant Transfer: Transfer the supernatant to a new plate or vial for injection. Evaporate to dryness under nitrogen and reconstitute in mobile phase if concentration is needed.

    • Expert Tip: For cleaner samples and better sensitivity, Solid Phase Extraction (SPE) is recommended over PPT. A strong cation exchange SPE can be used to selectively retain the basic analytes.[4]

C. UPLC-MS/MS Conditions

  • Instrument: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: C18 reversed-phase column suitable for UPLC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

    • Use a gradient elution for optimal separation (e.g., 5% B to 95% B over 3 minutes).

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Ionization: ESI, positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

D. MRM Transitions and Validation The specificity of the method comes from monitoring unique parent → product ion transitions.

AnalyteParent Ion (m/z)Product Ion (m/z)
6-Mercaptopurine (6-MP) 153.1119.1
6-Methylmercaptopurine (6-MMP) 167.2126.0
6-Thioguanine (6-TG) 168.0151.0

Data derived from multiple sources.[13][14]

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.99> 0.99 for all analytes[13]
Range (ng/mL) Cover expected concentrations5.0 - 500.0 ng/mL[15]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±10%[15]
Precision (%RSD) < 15% (< 20% at LLOQ)< 12%[15]
Matrix Effect Monitored and within acceptable limitsAssessed and compensated by internal standard

Other Analytical Techniques

UV-Vis Spectrophotometry

Principle: This technique relies on the direct measurement of light absorbance by the analyte in a solution, governed by the Beer-Lambert law. It is simple, fast, and cost-effective. Application: Primarily suited for the quality control of bulk drug substances or simple pharmaceutical formulations where 6-MP is the sole absorbing species. It is not suitable for biological samples due to significant interference from endogenous compounds and metabolites with overlapping spectra.[1] Protocol Outline:

  • Dissolve a precisely weighed amount of 6-MP standard in a suitable solvent (e.g., methanol or 0.1 M HCl).

  • Scan the UV spectrum from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax is typically around 324-325 nm.[16][17][18]

  • Prepare a series of calibration standards and measure their absorbance at the determined λmax.

  • Construct a calibration curve of absorbance vs. concentration.

  • Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.

Electrochemical Methods

Principle: These methods measure the current response resulting from the oxidation of 6-MP at the surface of a specially designed electrode. Techniques like differential pulse voltammetry (DPV) on modified electrodes (e.g., using graphene or metallic nanoparticles) can offer excellent sensitivity.[19][20] Application: These are emerging as highly sensitive research tools and hold promise for the development of low-cost, portable sensors. They are not yet widely adopted for routine clinical use. Performance:

  • Linear Range: 0.05 to 400 µM[19]

  • Limit of Detection (LOD): As low as 0.03 µM (30 nM)[19][20]

Summary and Comparison of Techniques

FeatureHPLC-UVLC-MS/MSUV-Vis SpectrophotometryElectrochemical Methods
Specificity GoodExcellentPoorModerate to Good
Sensitivity Moderate (pmol)Very High (fmol-amol)Low (µg/mL)High (nmol)
Application Routine Clinical TDM (RBCs)Research, PK studies, Plasma, DBSBulk Drug QCResearch, Sensor Development
Throughput ModerateHighHighModerate
Cost ModerateHighLowLow
Expertise Req. IntermediateHighLowIntermediate

Conclusion

The quantification of 6-mercaptopurine and its metabolites is a critical component of modern pharmacotherapy, enabling personalized medicine and enhancing patient safety. HPLC-UV remains a robust and reliable method for routine clinical monitoring of intracellular metabolites in red blood cells. For applications demanding the highest sensitivity and specificity, such as pharmacokinetic studies in plasma or low-volume samples, LC-MS/MS is the undisputed gold standard. While simpler techniques like UV-Vis spectrophotometry have a role in quality control, and electrochemical methods show promise for future sensor development, the chromatographic methods detailed herein represent the most validated and widely implemented approaches in the field today. Adherence to rigorous validation protocols, as outlined by ICH guidelines, is paramount to ensure that the data generated is accurate, reliable, and fit for its intended purpose.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Mercaptopyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 6-mercaptopyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.

I. Overview of the Synthesis

The synthesis of this compound, a crucial intermediate in the development of various pharmaceuticals, is most commonly achieved through a cyclocondensation reaction. This reaction is a variant of the well-established Biginelli reaction. The primary starting materials are thiourea and a β-ketoester, typically ethyl acetoacetate (ethyl 3-oxobutanoate). The reaction is generally carried out in the presence of a base and a suitable solvent.

The overall reaction can be summarized as follows:

While the reaction appears straightforward, achieving a high yield of pure product can be challenging. This guide will walk you through the intricacies of the synthesis, potential pitfalls, and strategies for optimization.

II. Detailed Experimental Protocol

This protocol is a standard procedure for the synthesis of this compound.

Materials:

  • Thiourea

  • Ethyl acetoacetate

  • Sodium ethoxide (or sodium metal and absolute ethanol to prepare it in situ)

  • Absolute ethanol

  • Glacial acetic acid

  • Distilled water

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add thiourea (1 equivalent) and ethyl acetoacetate (1 equivalent).

  • Reaction Execution: Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (typically after several hours), cool the mixture to room temperature. Carefully neutralize the mixture with glacial acetic acid. The product will precipitate out of the solution.

  • Purification: Collect the crude product by filtration and wash it with cold water and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol or acetic acid.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound and provides actionable solutions.

Q1: My yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields are a common problem in this synthesis and can be attributed to several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The condensation reaction requires adequate thermal energy to proceed to completion.

    • Solution:

      • Increase Reaction Time: Monitor the reaction using TLC until the starting materials are consumed.

      • Optimize Temperature: Ensure the reaction is refluxing at the appropriate temperature for the solvent used. For ethanol, this is around 78°C.

  • Side Reactions:

    • Cause: The formation of byproducts is a major contributor to low yields. A common side reaction is the Hantzsch dihydropyridine synthesis, which can occur under similar conditions.[1]

    • Solution:

      • Control Stoichiometry: Use a slight excess of thiourea to ensure the complete consumption of the β-ketoester, which can otherwise participate in side reactions.

      • Optimize Catalyst/Base: The choice and amount of base are critical. Too strong a base can promote side reactions. Sodium ethoxide is standard, but other bases like potassium carbonate can be explored.

  • Product Loss During Work-up:

    • Cause: The product may have some solubility in the mother liquor, leading to losses during filtration.

    • Solution:

      • Cooling: Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration to maximize precipitation.

      • Washing: Use minimal amounts of cold solvent for washing the precipitate to avoid redissolving the product.

Q2: I am observing a significant amount of an oily byproduct. What could it be and how do I get rid of it?

A2: The formation of an oily residue is often due to the presence of unreacted starting materials or low molecular weight side products.

  • Potential Causes:

    • Unreacted Ethyl Acetoacetate: This is a common culprit.

    • Formation of Intermediates: Incomplete cyclization can lead to the accumulation of linear intermediates.

  • Solutions:

    • Purification:

      • Trituration: Try triturating the crude product with a non-polar solvent like diethyl ether or hexane. This can often dissolve the oily impurities, leaving the solid product behind.

      • Recrystallization: A carefully chosen recrystallization solvent system is the most effective way to remove such impurities. Experiment with different solvent pairs (e.g., ethanol/water, acetic acid/water).

Q3: The final product is colored (yellowish or brownish). How can I obtain a pure white product?

A3: Discoloration is usually due to the presence of impurities formed from side reactions or decomposition at high temperatures.

  • Solutions:

    • Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the charcoal before allowing it to cool.

    • Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can lead to the formation of colored degradation products.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests a high degree of purity.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show the characteristic peaks for the pyrimidine ring protons and the NH protons.

    • ¹³C NMR: The carbon NMR will confirm the presence of the carbonyl and thiocarbonyl carbons, as well as the other carbons in the ring.

    • IR Spectroscopy: Look for characteristic absorption bands for the N-H, C=O, and C=S functional groups.

Technique Expected Observations for this compound
¹H NMR Peaks corresponding to the vinyl proton and the two NH protons. The exact chemical shifts will depend on the solvent used.
¹³C NMR Resonances for the carbonyl carbon (C4), the thiocarbonyl carbon (C2), and the two sp² carbons of the pyrimidine ring (C5 and C6).
IR (cm⁻¹) Broad N-H stretching vibrations, a strong C=O stretching band, and a characteristic C=S stretching band.

Q5: What is the mechanism of this reaction, and how does understanding it help in troubleshooting?

A5: The reaction proceeds through a series of steps involving nucleophilic attack and cyclization. Understanding the mechanism helps in identifying potential points of failure and designing strategies to favor the desired reaction pathway.

The proposed mechanism for the Biginelli reaction, which is analogous to this synthesis, involves the formation of an N-acyliminium ion intermediate from the aldehyde and urea/thiourea.[2] This is followed by the addition of the enolate of the β-ketoester and subsequent cyclization and dehydration.

IV. Visualization of the Reaction and Troubleshooting

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the synthesis of this compound.

ReactionMechanism Thiourea Thiourea Intermediate1 Acyclic Intermediate Thiourea->Intermediate1 Nucleophilic attack EAA Ethyl Acetoacetate (Enol form) EAA->Intermediate1 Product This compound Intermediate1->Product Cyclization & Dehydration Base Base (e.g., EtO⁻) Base->EAA Deprotonation

Caption: Proposed reaction mechanism for the synthesis of this compound.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing and solving common problems during the synthesis.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC) Start->CheckReaction CheckPurity Analyze Crude Product (NMR, MP) CheckReaction->CheckPurity Complete Incomplete Incomplete Reaction CheckReaction->Incomplete Starting Material Present Impure Product is Impure CheckPurity->Impure Side Products or Discoloration OptimizeTimeTemp Increase Reaction Time or Temperature Incomplete->OptimizeTimeTemp OptimizeBase Optimize Base Concentration Incomplete->OptimizeBase Purify Purification Strategy Impure->Purify Success High Yield & Purity OptimizeTimeTemp->Success OptimizeBase->Success Recrystallize Recrystallization Purify->Recrystallize Triturate Trituration Purify->Triturate Charcoal Use Activated Charcoal Purify->Charcoal Recrystallize->Success Triturate->Success Charcoal->Success

Caption: A systematic workflow for troubleshooting the synthesis of this compound.

V. References

  • BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem. --INVALID-LINK--

  • Gülten, S. (2011). Biginelli reaction. ChemSpider SyntheticPages, SP501. --INVALID-LINK--

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888.

  • Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology, 2(2), 1-14.

  • BenchChem. (n.d.). Practical Synthesis of Pyrimidine-2,4-diones via Condensation Reactions: Application Notes and Protocols. Retrieved from --INVALID-LINK--

References

Overcoming solubility issues with 6-mercaptopyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 6-mercaptopyrimidin-4(1H)-one. This resource, developed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions to address solubility challenges encountered during experimentation. As Senior Application Scientists, we have synthesized key technical data with practical, field-proven insights to help you navigate these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for preparing a stock solution of this compound?

The recommended solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). Pyrimidine derivatives, particularly those with limited aqueous solubility, are often readily soluble in DMSO.[1] For many biological assays, preparing a stock solution in the 10-50 mM range in DMSO is a standard starting point.

Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. Why is this happening and what can I do?

This is a common issue known as "precipitation upon dilution." It occurs because while this compound is soluble in 100% DMSO, its solubility dramatically decreases when the DMSO is diluted into an aqueous medium. The compound, which is poorly water-soluble, crashes out of the solution.

Immediate Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is often to decrease the final working concentration of the compound in your assay.

  • Increase the DMSO Percentage: Check if your experimental system can tolerate a slightly higher final percentage of DMSO (e.g., 0.5% to 1%). However, be cautious as DMSO can affect cell viability and enzyme activity at higher concentrations.

  • Use a Co-solvent: Incorporating a water-miscible organic co-solvent in your aqueous buffer can help maintain solubility.

Q3: How does pH affect the solubility of this compound?

The structure of this compound contains acidic and basic functional groups (a thiol group and amide/amine functionalities), making its solubility highly dependent on pH.

  • In acidic solutions (low pH): The pyrimidine ring nitrogens can become protonated, potentially increasing solubility.

  • In alkaline solutions (high pH): The thiol (-SH) and amide (-NH) groups can be deprotonated to form thiolate and amidate anions, which are generally much more soluble in water than the neutral form. For instance, related compounds like 4,6-Dihydroxy-2-mercaptopyrimidine are soluble in 1M NaOH.[2]

Therefore, adjusting the pH of your aqueous buffer away from the compound's isoelectric point can significantly enhance solubility.

In-Depth Troubleshooting Guides

This section provides structured workflows and protocols to systematically resolve solubility issues.

Troubleshooting Workflow: From Powder to Stable Working Solution

This workflow guides you through the logical steps to achieve a stable solution of this compound for your experiments.

G Workflow for Solubilizing this compound cluster_0 Step 1: Stock Solution Preparation cluster_1 Step 2: Aqueous Dilution & Troubleshooting start Weigh Compound dissolve_dmso Dissolve in 100% DMSO (e.g., 10-50 mM) start->dissolve_dmso gentle_heat Gentle Warming (37°C) dissolve_dmso->gentle_heat sonicate Sonication gentle_heat->sonicate check_stock Visually Inspect: Is stock clear? sonicate->check_stock check_stock->dissolve_dmso No, Particulates Remain dilute Dilute stock into Aqueous Buffer check_stock->dilute Yes, Clear Solution check_working Visually Inspect: Precipitate formed? dilute->check_working success Stable Working Solution Proceed with Experiment check_working->success No troubleshoot_start Initiate Troubleshooting check_working->troubleshoot_start Yes ph_adjust Adjust Buffer pH (e.g., pH > 8.0) troubleshoot_start->ph_adjust lower_conc Lower Final Concentration troubleshoot_start->lower_conc add_cosolvent Add Co-solvent (e.g., Ethanol, PEG) troubleshoot_start->add_cosolvent ph_adjust->dilute lower_conc->dilute add_cosolvent->dilute

Caption: A step-by-step decision tree for preparing and troubleshooting solutions.

Protocol 1: Preparation of a Standard Stock Solution

This protocol details the standard procedure for preparing a DMSO stock solution.

StepActionRationale & Expert Notes
1 Weigh accuratelyUse a calibrated analytical balance. Ensure the compound is at room temperature before weighing to avoid moisture absorption.
2 Add DMSOAdd the calculated volume of high-purity, anhydrous DMSO to achieve the desired molarity (e.g., 20 mM).
3 VortexVortex the vial for 1-2 minutes to facilitate initial dissolution.
4 SonicatePlace the vial in a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break apart particle agglomerates, increasing the surface area available for dissolution.[3]
5 Gentle WarmingIf solids persist, warm the solution in a 37°C water bath for 10-15 minutes. Increased temperature enhances the solubility of most compounds.[4] Caution: Avoid excessive heat to prevent degradation.
6 Final InspectionThe final solution should be clear and free of any visible particulates. If not, repeat steps 4-5.
7 StorageStore the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Improving Aqueous Solubility by pH Adjustment

This protocol is for researchers who observe precipitation in neutral aqueous buffers.

Understanding the Mechanism: pH-Dependent Ionization

The solubility of this compound in water is dictated by its ionization state. In its neutral form, intermolecular forces can lead to a stable crystal lattice, resulting in low solubility. By increasing the pH, the thiol group (-SH) is deprotonated to a thiolate anion (-S⁻), introducing a charge that dramatically improves interaction with polar water molecules and enhances solubility.

G cluster_0 Low pH (Acidic) cluster_1 High pH (Alkaline) node_acid Neutral Form (Low Solubility) node_base Anionic (Thiolate) Form (High Solubility) node_acid->node_base Add Base (e.g., NaOH) Deprotonation node_base->node_acid Add Acid (e.g., HCl) Protonation

Caption: Effect of pH on the ionization state and solubility of the compound.

Experimental Steps:
  • Prepare a High-pH Buffer: Prepare your experimental buffer (e.g., Tris or PBS) and adjust the pH to a higher value, such as 8.0 or 8.5. Confirm the pH with a calibrated meter.

  • Test Dilution: Perform a small-scale test by diluting your DMSO stock into the high-pH buffer to your desired final concentration.

  • Observe: Vortex briefly and observe for any signs of precipitation over 15-30 minutes.

  • Assay Consideration: Ensure that the adjusted pH is compatible with your biological assay (e.g., enzyme activity, cell health). If the required pH is outside the acceptable range for your experiment, consider other strategies.

Advanced Formulation Strategies

For particularly challenging cases where standard methods are insufficient, more advanced formulation strategies can be employed. These approaches are widely used in the pharmaceutical industry to enhance the bioavailability of poorly soluble drugs.[5][6]

  • Amorphous Solid Dispersions: This technique involves dispersing the drug in an amorphous state within an inert carrier, typically a hydrophilic polymer. The resulting amorphous form has a higher apparent water solubility compared to its crystalline form.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that have significantly improved aqueous solubility.[7]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be effective. These include self-emulsifying drug delivery systems (SEDDS) that form fine emulsions upon contact with aqueous fluids, enhancing solubilization.[6][7]

These advanced methods typically require specialized expertise and equipment but offer powerful solutions for overcoming significant solubility hurdles.

References

Technical Support Center: Crystallization of 6-mercaptopyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-mercaptopyrimidin-4(1H)-one. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome challenges in your crystallization experiments. This guide is structured to address specific issues you may encounter, explaining the causality behind each recommendation to ensure your success.

Troubleshooting Guide

This section directly addresses common problems encountered during the crystallization of this compound.

Problem 1: No crystals are forming upon cooling.

Possible Cause 1: The solution is not supersaturated. The concentration of your compound is likely too low for molecules to aggregate and form a crystal lattice. This often happens if an excessive amount of solvent was used for dissolution.[1][2][3]

  • Suggested Solution:

    • Concentrate the Solution: Gently heat the solution and allow some of the solvent to evaporate. This increases the compound's concentration.[1][2]

    • Slow Cooling: Once concentrated, allow the solution to cool slowly to room temperature. An insulated container can help slow the cooling rate.[2][3]

    • Refrigerate/Freeze: If no crystals form at room temperature, move the flask to a refrigerator and then a freezer to further decrease the compound's solubility.

Possible Cause 2: Nucleation is inhibited. Crystal growth requires an initial "seed" or nucleation site. Spontaneous nucleation may not occur if the solution is too clean or lacks energy input.[4][5]

  • Suggested Solutions:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic glass shards provide nucleation sites.[2]

    • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This "seed crystal" will act as a template for further crystal growth.[2]

    • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (one in which your compound is insoluble) to the solution until it becomes slightly cloudy (turbid).[1][6] This indicates the solution is supersaturated. Add a drop or two of the primary solvent to redissolve the precipitate and then allow it to stand undisturbed. For polar solvents like DMF or DMSO, suitable anti-solvents could include toluene, ethyl acetate, or diethyl ether.[7]

Problem 2: The compound separates as an oil ("oiling out").

This is a common issue with sulfur-containing heterocyclic compounds, which can be difficult to crystallize.[6] Oiling out occurs when the compound's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase instead of a solid crystal lattice.

Possible Cause 1: The solution is cooling too rapidly. Fast cooling does not give the molecules enough time to orient themselves into an ordered crystal structure.[2][3]

  • Suggested Solution: Reheat the solution to dissolve the oil. If necessary, add a minimal amount of extra solvent to ensure complete dissolution. Then, slow down the cooling process significantly by insulating the flask (e.g., with glass wool or by placing it inside a larger beaker).[2][3]

Possible Cause 2: The solvent is too "good." The compound is highly soluble in the solvent even at low temperatures, leading to a supersaturated solution that is below the compound's melting point.[2]

  • Suggested Solution: Try a solvent system where the compound's solubility is lower. You can either switch to a different primary solvent or use a solvent/anti-solvent mixture from the start. For example, if you are using pure DMF, try a mixture of DMF and acetonitrile.

Possible Cause 3: Presence of impurities. Impurities can disrupt the crystal lattice formation and lower the melting point of the mixture, promoting the formation of an oil.[2][4][8]

  • Suggested Solution: Purify the compound before crystallization. Techniques like column chromatography (e.g., Hydrophilic Interaction Liquid Chromatography for polar compounds) may be necessary.[1]

Problem 3: The crystals are very fine, needle-like, or of poor quality.

Possible Cause 1: High degree of supersaturation and rapid nucleation. If the solution is too concentrated or cooled too quickly, numerous nucleation sites form simultaneously, leading to the growth of many small crystals instead of a few large ones.[3][5]

  • Suggested Solution:

    • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve your compound initially.

    • Ensure Slow Cooling: The key to large crystals is slow, controlled growth. Allow the solution to cool to room temperature on the benchtop, undisturbed, before moving it to a colder environment.[3]

Possible Cause 2: Agitation during cooling. Disturbing the solution while crystals are forming can fracture existing lattices and create new nucleation sites, resulting in a fine powder.[3]

  • Suggested Solution: Once you have set the flask aside to cool, do not move or agitate it until crystal growth is complete.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for crystallizing this compound?

A1: Given the polar nature of this compound, stemming from its lactam ring, hydroxyl group, and thiol group, polar solvents are the best starting point.

  • Good Candidates: Ethanol, methanol, water, N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[7][9][10]

  • Strategy: The ideal solvent is one in which the compound is highly soluble when hot but sparingly soluble when cold.[2] For pyrimidine derivatives, DMF and methanol have shown good solubility that increases with temperature.[10] A mixture, such as aqueous ethanol or DMF/water, often provides the necessary solubility gradient. Water, while sometimes difficult to work with, can produce exceptionally pure crystals for polar compounds.[9]

Q2: How do the functional groups of this compound influence its crystallization?

A2: The molecule's structure is rich in hydrogen bond donors (N-H, O-H) and acceptors (C=O, C=S, ring nitrogens). This extensive hydrogen bonding capability leads to a high melting point and strong intermolecular interactions, which are favorable for forming a stable crystal lattice. However, these same properties can also lead to very high solubility in polar solvents, making it difficult to achieve the supersaturation needed for crystallization. The presence of the thiol group can sometimes complicate crystallization.[9]

Q3: My purified crystals are still colored. How can I remove colored impurities?

A3: Colored impurities are often large, conjugated organic molecules that can get trapped in the crystal lattice.

  • Solution: Add a very small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1] Perform a hot gravity filtration to remove the charcoal and then allow the clear filtrate to cool and crystallize. Be cautious, as charcoal can also adsorb your product, potentially reducing the yield.

Standard Recrystallization Protocol

This protocol provides a general workflow. The choice of solvent and volumes should be optimized for your specific sample.

  • Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., aqueous ethanol).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution will be saturated upon cooling.

  • Hot Filtration (Optional): If there are insoluble impurities (or if you used charcoal), perform a hot gravity filtration using a pre-heated funnel and flask to prevent premature crystallization.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. This is the most critical step for forming large, high-quality crystals.

  • Crystal Maximization: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize the yield of crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[1]

  • Drying: Dry the crystals thoroughly. This can be done by air-drying on the filter, followed by drying in a desiccator or a vacuum oven at a moderate temperature.

Data Summary

SolventTypeExpected Solubility BehaviorNotes
Water Polar ProticSparingly soluble cold, moderately soluble hot.Can be an excellent choice for high purity if solubility is sufficient.[9]
Ethanol/Methanol Polar ProticModerately soluble cold, highly soluble hot.Good general-purpose solvents. Aqueous mixtures are often effective.[9][10]
DMF / DMSO Polar AproticHighly soluble.Often too soluble to be used alone. Best used as part of a co-solvent system or for slow evaporation/diffusion methods.[7][10]
Ethyl Acetate Polar AproticLow solubility.May be useful as an anti-solvent.[7]
Toluene / Hexanes Non-polarInsoluble.Can be used as anti-solvents.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common crystallization issues.

G start Crystallization Attempt (Hot Dissolution & Slow Cooling) outcome Observe Outcome start->outcome success SUCCESS: Well-formed Crystals outcome->success Good Crystals no_xtal PROBLEM: No Crystals Form outcome->no_xtal Clear Solution oiling PROBLEM: 'Oiling Out' outcome->oiling Liquid Layer Forms poor_xtal PROBLEM: Fine / Impure Crystals outcome->poor_xtal Powder / Discolored Solid sol_no_xtal_1 Solution: 1. Concentrate solution 2. Scratch flask / Seed no_xtal->sol_no_xtal_1 If solution is dilute sol_no_xtal_2 Solution: Add anti-solvent no_xtal->sol_no_xtal_2 If concentration fails sol_oiling_1 Solution: Re-heat, add minimal solvent, cool much slower oiling->sol_oiling_1 If cooling was too fast sol_oiling_2 Solution: Change solvent system (use a 'less good' solvent) oiling->sol_oiling_2 If oiling persists sol_poor_xtal_1 Solution: Recrystallize with slower cooling & no agitation poor_xtal->sol_poor_xtal_1 For fine needles sol_poor_xtal_2 Solution: Pre-purify material (e.g., chromatography, charcoal) poor_xtal->sol_poor_xtal_2 If colored/impure

Caption: Troubleshooting workflow for crystallization. (Max Width: 760px)

References

Technical Support Center: Synthesis of 6-Mercaptopyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-mercaptopyrimidin-4(1H)-one, also known as 6-thiouracil. This molecule is a crucial intermediate in the synthesis of various pharmacologically active compounds, including the immunosuppressive drug 6-mercaptopurine.[1][2] The synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact yield and purity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, mechanistic explanations for common side reactions, and a validated experimental protocol to help you navigate the challenges of this synthesis.

Standard Synthesis Protocol: Condensation of Thiourea and a β-Ketoester

The most common and reliable method for synthesizing this compound is the acid- or base-catalyzed condensation of thiourea with a suitable β-ketoester, such as ethyl acetoacetate or ethyl formylacetate.[3][4] This reaction, a variation of the Biginelli reaction, proceeds through a cyclocondensation mechanism.[5]

Experimental Protocol: A Validated Approach

This protocol outlines the synthesis using thiourea and ethyl acetoacetate.

Materials:

  • Thiourea

  • Ethyl acetoacetate

  • Sodium ethoxide (or freshly prepared from sodium metal in absolute ethanol)

  • Absolute Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water (degassed)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

    • Expert Insight: An inert atmosphere is critical to prevent the oxidation of the final thiol product to a disulfide.[6]

  • Addition of Reactants: To the stirred solution, add thiourea (1.0 equivalent) followed by the dropwise addition of ethyl acetoacetate (1.0 equivalent).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Causality Check: Refluxing provides the necessary activation energy for the cyclization. Insufficient time will lead to incomplete reaction, while excessive heating can promote desulfurization side reactions.

  • Workup - Precipitation: After cooling to room temperature, slowly pour the reaction mixture into ice-cold water. Acidify the solution to a pH of approximately 5-6 with concentrated HCl.

    • Self-Validation Point: The product is a solid that will precipitate upon acidification. Ensure the pH is carefully controlled; too low a pH can lead to hydrolysis of intermediates.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the crude product thoroughly with cold, degassed water to remove salts and other water-soluble impurities.

  • Drying: Dry the purified product under vacuum at a moderate temperature (40-50 °C).

ParameterRecommended ValueRationale
Thiourea : Ethyl Acetoacetate 1 : 1Ensures optimal stoichiometry for the condensation reaction.
Base (Sodium Ethoxide) 1.1 equivalentsCatalyzes the reaction by deprotonating active methylene and amine groups.
Reaction Temperature Reflux (Ethanol, ~78 °C)Provides sufficient energy for cyclization without promoting degradation.
Reaction Time 4-6 hoursAllows the reaction to proceed to completion (monitor by TLC).
Precipitation pH 5-6Maximizes precipitation of the desired product while minimizing impurities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Q1: My final yield is significantly lower than expected. What are the likely causes?

A1: Low yield is the most common issue and can stem from several factors. The primary culprits are incomplete reactions and the formation of side products, particularly the disulfide dimer.

  • Incomplete Reaction:

    • Troubleshooting: Verify your reaction time with TLC analysis. If starting materials are still present after the recommended reflux time, consider extending it. Also, ensure your reagents, especially the sodium ethoxide, are fresh and anhydrous. Moisture can quench the base and stall the reaction.

  • Oxidative Side Reaction (Disulfide Formation):

    • The Problem: The thiol group (-SH) in the product is highly susceptible to oxidation, especially in the presence of air (oxygen), forming a disulfide (-S-S-) linked dimer.[7][8] This byproduct is often a major contaminant and reduces the yield of the desired monomer.

    • Troubleshooting:

      • Use Degassed Solvents: Before the workup, ensure that the water used for precipitation has been thoroughly degassed by bubbling nitrogen or argon through it or by using a sonicator under vacuum.[6] This minimizes dissolved oxygen.

      • Maintain an Inert Atmosphere: Conduct the reaction and, if possible, the initial stages of the workup under an inert atmosphere (N₂ or Ar) to prevent exposure to oxygen.

      • Add Chelating Agents: Trace metal ions can catalyze thiol oxidation.[6] Adding a small amount of a chelating agent like EDTA (1-5 mM) to your workup solution can sequester these ions and inhibit oxidation.

Q2: I've isolated a white, insoluble powder along with my product. What is it and how do I get rid of it?

A2: This is very likely the disulfide byproduct, bis(4-oxo-1,4-dihydropyrimidin-6-yl) disulfide. It has lower solubility than the desired product in many solvents.

  • Confirmation: The identity of this byproduct can be confirmed using mass spectrometry; you will observe a molecular ion peak corresponding to twice the mass of the desired product minus two hydrogen atoms.

  • Prevention: The best strategy is prevention (see Q1).

  • Removal:

    • Reduction: You can attempt to reduce the disulfide back to the thiol. A common method is to treat the mixture with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6] TCEP is often preferred as it is more stable and does not require removal before subsequent steps.

    • Selective Precipitation/Recrystallization: Exploiting the solubility differences can sometimes work, but it is often difficult to achieve a clean separation.

Q3: My product appears to have a different structure, possibly lacking the sulfur atom. What could have happened?

A3: This suggests a desulfurization side reaction has occurred, leading to the formation of pyrimidin-4(1H)-one.

  • The Mechanism: Under harsh reaction conditions, such as excessively high temperatures or prolonged reaction times with a strong base, the thiourea moiety can be hydrolyzed or degraded, leading to the elimination of sulfur.

  • Troubleshooting:

    • Control Temperature: Strictly control the reflux temperature. Avoid aggressive, localized heating.

    • Optimize Reaction Time: Do not extend the reflux time unnecessarily. Monitor the reaction by TLC and stop it once the starting material is consumed.

    • Choice of Base: While a base is necessary, using a very strong base in high concentration can promote this side reaction. Ensure you are using the correct stoichiometry of sodium ethoxide.

Mechanistic Pathways: Main Reaction vs. Side Reaction

To better understand these issues, it is helpful to visualize the reaction pathways.

Main Synthesis Pathway: The desired reaction is a cyclocondensation.

G cluster_0 Main Reaction Pathway Thiourea Thiourea Intermediate Acyclic Condensation Intermediate Thiourea->Intermediate + NaOEt - EtOH EtOACAC Ethyl Acetoacetate EtOACAC->Intermediate Product This compound Intermediate->Product Cyclization - EtOH

Main synthesis pathway for this compound.

Major Side Reaction: Disulfide Formation The primary competing side reaction is the oxidation of the desired product.

G cluster_1 Oxidative Side Reaction Product This compound (2 molecules) Disulfide Disulfide Byproduct Product->Disulfide Oxidation (O₂, trace metals) - 2H⁺, -2e⁻

Formation of the disulfide byproduct via oxidation.

By understanding the mechanisms that lead to these common side products, you can make informed adjustments to your experimental procedure to maximize the yield and purity of your this compound synthesis.

References

Preventing degradation of 6-mercaptopyrimidin-4(1H)-one during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-mercaptopyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and handling of this compound. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and storage of this compound.

Q1: My vial of this compound has been at room temperature for a day. Is it still usable?

A1: While short-term exposure to room temperature is unlikely to cause complete degradation, the primary concern is the increased rate of oxidation. The thiol group (-SH) is susceptible to oxidation, which is accelerated by heat and oxygen.[1][2] We strongly recommend storing the compound at 2-8°C under a dry, inert atmosphere.[3] Before use, you should perform a purity check using a suitable analytical method like HPLC to confirm its integrity.

Q2: What is the primary cause of degradation for this compound?

A2: The principal degradation pathway for this compound is the oxidation of its sulfhydryl (-SH) group.[4][5] This process can occur in two main stages:

  • Dimerization: Two molecules of the compound are oxidized to form a disulfide-bridged dimer. This is the most common degradation product.

  • Further Oxidation: Under more aggressive oxidizing conditions (e.g., presence of strong oxidants, prolonged exposure to air), the sulfur atom can be further oxidized to form sulfinic or sulfonic acids.[5][6]

These oxidative processes are catalyzed by factors such as oxygen, light, elevated temperatures, and the presence of metal ions.[2][4]

DegradationPathway cluster_0 This compound (Monomer) cluster_1 Disulfide Dimer cluster_2 Sulfonic Acid Monomer C₄H₄N₂OS Dimer C₈H₆N₄O₂S₂ Monomer->Dimer Mild Oxidation (O₂, metal ions) SulfonicAcid C₄H₄N₂O₄S Dimer->SulfonicAcid Strong Oxidation (e.g., H₂O₂) Workflow cluster_prep Solvent Preparation cluster_weigh Compound Handling cluster_dissolve Dissolution & Storage A 1. Select high-purity, anhydrous solvent (e.g., DMSO) B 2. Sparge solvent with Argon or Nitrogen for 30 min A->B E 5. Add deoxygenated solvent to the weighed solid B->E C 3. Allow compound vial to reach room temperature D 4. Weigh compound quickly in a low-humidity environment C->D D->E F 6. Flush vial headspace with inert gas E->F G 7. Seal tightly with a septum cap F->G H 8. Store at 2-8°C in the dark G->H

References

Technical Support Center: Method Refinement for 6-Mercaptopyrimidin-4(1H)-one Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 6-mercaptopyrimidin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to address specific issues encountered during experimentation. The derivatization of this pyrimidine core is a crucial step in the synthesis of numerous biologically active molecules, and this resource aims to facilitate smoother, more efficient laboratory work.

I. Frequently Asked Questions (FAQs)

Here, we address common questions that arise during the derivatization of this compound, focusing on S-alkylation, a prevalent modification.

Q1: My S-alkylation reaction of this compound is showing low yield. What are the primary factors to investigate?

A low conversion rate can be due to several factors. A systematic approach to troubleshooting is essential.[1] Key areas to examine include:

  • Purity of Starting Materials: Impurities in the this compound or the alkylating agent can lead to side reactions and lower the yield.[1][2]

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Optimization of these parameters is often necessary.[3][4]

  • Base Selection: The choice and stoichiometry of the base are crucial for the deprotonation of the thiol group, facilitating nucleophilic attack. Common bases include potassium carbonate, sodium hydride, and organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA).[5] The strength and solubility of the base can significantly impact the reaction rate.

  • Nature of the Alkylating Agent: The reactivity of the alkyl halide (I > Br > Cl) will influence the reaction kinetics.[6] For less reactive alkylating agents, longer reaction times or higher temperatures may be required.[7]

Q2: I am observing multiple products in my reaction mixture. What are the likely side products and how can I minimize them?

The presence of multiple products often indicates a lack of selectivity in the alkylation process. Potential side reactions include:

  • N-alkylation: Besides the desired S-alkylation, alkylation can also occur at the nitrogen atoms of the pyrimidine ring. The ratio of S- to N-alkylation can be influenced by the solvent, base, and temperature.[6][8] Generally, polar aprotic solvents favor S-alkylation, while polar protic solvents can promote N-alkylation.

  • O-alkylation: The tautomeric equilibrium between the keto and enol forms of the pyrimidinone ring can lead to O-alkylation.[6]

  • Overalkylation: The use of excess alkylating agent or strong reaction conditions can lead to the formation of dialkylated products.[5]

To minimize these side products, consider using milder reaction conditions, a less polar solvent, and a stoichiometric amount of the alkylating agent.

Q3: How do I choose the optimal solvent for my S-alkylation reaction?

The choice of solvent is critical for reactant solubility and can influence the reaction pathway.[3]

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), acetonitrile (MeCN), and acetone are commonly used and tend to favor S-alkylation.[6] They effectively solvate the cation of the base while leaving the thiolate anion highly nucleophilic.

  • Polar Protic Solvents: Alcohols like ethanol can also be used; however, they may promote N-alkylation by solvating the thiolate anion through hydrogen bonding, reducing its nucleophilicity relative to the ring nitrogens.

The solubility of your specific this compound derivative and the alkylating agent should be the primary consideration when selecting a solvent.

Q4: My purified product is unstable and degrades over time. What are the potential causes and how can I improve its stability?

Degradation of thioether derivatives can occur through oxidation of the sulfur atom to sulfoxides and sulfones, especially when exposed to air and light. To enhance stability:

  • Store the purified compound under an inert atmosphere (e.g., argon or nitrogen).

  • Keep the product in a cool, dark place.

  • Consider the use of antioxidants if compatible with your downstream applications.

II. Troubleshooting Guides

This section provides detailed guides to address specific issues you might encounter during the derivatization of this compound.

Issue 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis shows a large amount of unreacted starting material.

Possible Cause Suggested Solution
Insufficient Base Ensure the base is of good quality and used in at least a stoichiometric amount. For weaker bases like K₂CO₃, a slight excess may be necessary.
Low Reactivity of Alkylating Agent If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide.[6] Alternatively, increasing the reaction temperature or time may be necessary.[7]
Poor Solubility of Reactants Try a different solvent system. A mixture of solvents can sometimes improve the solubility of all components.
Deactivated Catalyst (if applicable) If using a phase-transfer catalyst, ensure it is active and not poisoned by impurities.[9]
Issue 2: Formation of Insoluble Byproducts

Symptom: A precipitate forms during the reaction that is not the desired product.

Possible Cause Suggested Solution
Polymerization of Reactants This can occur under harsh conditions. Consider using a milder base or lowering the reaction temperature.
Insoluble Salt Formation The salt formed from the base and the leaving group of the alkylating agent may be insoluble in the reaction solvent. This is generally not detrimental to the reaction but can make monitoring by TLC difficult.
Low Solubility of an Intermediate An intermediate in the reaction may have poor solubility. Try a different solvent or a solvent mixture to maintain a homogeneous solution.[2]
Issue 3: Difficulty in Product Purification

Symptom: The crude product is difficult to purify by standard methods like column chromatography or recrystallization.

Possible Cause Suggested Solution
High Polarity of the Product Polar pyrimidine derivatives can be challenging to purify.[10] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or reverse-phase chromatography with a polar-endcapped column.[10]
Co-elution of Isomers S-, N-, and O-alkylated isomers may have similar polarities, making them difficult to separate by column chromatography. Optimization of the mobile phase is crucial. A gradient elution may be necessary.
Product Fails to Crystallize If the product is an oil or fails to crystallize, try adding an anti-solvent (a solvent in which the product is insoluble but is miscible with the crystallization solvent).[10]

III. Experimental Protocols

General Protocol for S-Alkylation of this compound

This protocol provides a general framework. Optimization of specific parameters may be required for different substrates.

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).

  • Addition of Base: Add a base (1.1 equivalents, e.g., K₂CO₃ or NaH) to the solution and stir the mixture at room temperature for 30 minutes to an hour to allow for the formation of the thiolate anion.

  • Addition of Alkylating Agent: Add the alkylating agent (1 equivalent) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[10]

Protocol for Monitoring Reaction Progress by TLC
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Spotting: Spot the starting material, co-spot (starting material and reaction mixture), and the reaction mixture on the plate.

  • Elution: Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate or dichloromethane and methanol).[3]

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., potassium permanganate).

IV. Visualization of Workflows

S-Alkylation Reaction Workflow

S_Alkylation_Workflow start Start dissolve Dissolve this compound in polar aprotic solvent start->dissolve add_base Add base (e.g., K2CO3) and stir dissolve->add_base add_alkylating_agent Add alkylating agent (e.g., alkyl halide) add_base->add_alkylating_agent monitor Monitor reaction (TLC/LC-MS) add_alkylating_agent->monitor monitor->monitor workup Aqueous work-up and extraction monitor->workup Reaction complete purify Purify product (Column chromatography/ Recrystallization) workup->purify end End purify->end

Caption: General workflow for the S-alkylation of this compound.

Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity optimize_base Optimize Base (Type and Amount) start->optimize_base optimize_conditions Optimize Reaction Conditions (Solvent, Temperature, Time) start->optimize_conditions change_alkylating_agent Consider More Reactive Alkylating Agent start->change_alkylating_agent solution Improved Yield check_purity->solution optimize_base->solution optimize_conditions->solution change_alkylating_agent->solution

Caption: Decision tree for troubleshooting low yields in derivatization reactions.

V. References

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester. (n.d.). National Center for Biotechnology Information. --INVALID-LINK--

  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem. --INVALID-LINK--

  • Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). National Center for Biotechnology Information. --INVALID-LINK--

  • Technical Support Center: Purification of Polar Pyrimidine Derivatives. (n.d.). Benchchem. --INVALID-LINK--

  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (n.d.). Benchchem. --INVALID-LINK--

  • Synthesis of Pyrimidine Derivatives. (n.d.). Mansoura University. --INVALID-LINK--

  • Synthesis of 2-thiopyrimidine derivatives 4a–f. (n.d.). ResearchGate. --INVALID-LINK--

  • Synthesis and Structure of Novel Pyrimidine-Thioethers: Structural Effects on Reactivity along with an Unpredicted Dimethylamination Reaction. (2022). Semantic Scholar. --INVALID-LINK--

  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. (2019). National Center for Biotechnology Information. --INVALID-LINK--

  • Optimization of the alkylation reaction. Reaction conditions were... (n.d.). ResearchGate. --INVALID-LINK--

  • Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. (2006). SAGE Publications Inc. --INVALID-LINK--

  • 6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol. (n.d.). SpectraBase. --INVALID-LINK--

  • Troubleshooting low conversion rates in pyrimidine synthesis. (n.d.). Benchchem. --INVALID-LINK--

  • Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (2022). MDPI. --INVALID-LINK--

  • N-Alkylation reaction of 4-amino-2,6-bis(alkyl(aryl)thio)pyrimidines (4a-e). (n.d.). ResearchGate. --INVALID-LINK--

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. (2015). National Center for Biotechnology Information. --INVALID-LINK--

  • Spectroscopic Characterization of Gold Nanoparticles Passivated by Mercaptopyridine and Mercaptopyrimidine Derivatives. (2004). ACS Publications. --INVALID-LINK--

  • Comprehensive Study of a Mercaptopyridine Derivative: Single Crystal Structure, Spectral Characterization, DFT, In silico Studies, and Biological Activity. (2022). ResearchGate. --INVALID-LINK--

  • 2-mercaptopyrimidine. (n.d.). Organic Syntheses. --INVALID-LINK--

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. (2021). National Center for Biotechnology Information. --INVALID-LINK--

  • Synthesis and Reactions of Some Novel Mercaptopyrimidine Derivatives for Biological Evaluation. (2008). ResearchGate. --INVALID-LINK--

  • Derivatives of 4-Amino-6-hydroxy-2-mercaptopyrimidine as Novel, Potent, and Selective A 3 Adenosine Receptor Antagonists. (2018). ResearchGate. --INVALID-LINK--

  • Improved Method of S-Alkylation of 2-Mercaptobenzimidazole Derivatives with Trialkylphosphite. (2016). Asian Journal of Chemistry. --INVALID-LINK--

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S- alkylisothiourea. (2024). RSC Publishing. --INVALID-LINK--

  • Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2013). Journal of Al-Nahrain University. --INVALID-LINK--

  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1968). PubMed. --INVALID-LINK--

  • Efficient and selective catalytic N-Alkylation of pyrimidine by ammonium Sulfate@Hydro-thermal carbone under eco. (2020). Indian Academy of Sciences. --INVALID-LINK--

  • Organophotocatalytic site-selective C–H-alkylation of pyrimidin-2(1H)-ones. (2025). ChemRxiv. --INVALID-LINK--

  • Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. (2016). ResearchGate. --INVALID-LINK--

  • N1-Alkylated 3,4-dihydropyrimidine-2(1H)-ones: Convenient one-pot selective synthesis and evaluation of their calcium channel blocking activity. (2009). PubMed. --INVALID-LINK--

  • Separation of purine and pyrimidine derivatives by thin-layer chromatography. (1968). Scilit. --INVALID-LINK--

  • Alkyl Halide Reaction Map And Summary. (2014). Master Organic Chemistry. --INVALID-LINK--

  • Derivatization in Analytical Chemistry. (2021). MDPI. --INVALID-LINK--

  • Overcoming analytical challenges with chemical derivatization in LC-MS/MS. (n.d.). Syngene International Ltd. --INVALID-LINK--

  • Determination of Urinary 6-Mercaptopurine and Three of its Metabolites by HPLC–UV Coupled with The Iodine–Azide Reaction. (2013). R Discovery. --INVALID-LINK--

  • Reactions of 2-AMINO-6-METHYLPYRIMIDINONES-4 with ALKYL HALIDES C4-C9. (2024). European Science Methodical Journal. --INVALID-LINK--

  • Derivatization and Labeling Techniques. (n.d.). OUCI. --INVALID-LINK--

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds, including essential components of nucleic acids (uracil, thymine, and cytosine) and various synthetic drugs.[1][2] The inherent versatility of the pyrimidine ring allows for substitutions at various positions, leading to a diverse array of pharmacological activities.[1] Among these, pyrimidin-4-ol derivatives have garnered significant interest for their potential as therapeutic agents. This guide specifically focuses on 6-propylpyrimidin-4-ol and its analogs, exploring how modifications to the pyrimidine core influence their biological effects.

Synthesis of 6-Propylpyrimidin-4-ol and its Analogs

The primary synthetic route to 6-propylpyrimidin-4-ol and its analogs involves the cyclocondensation of a β-ketoester with a nitrogen-containing reagent like urea, thiourea, or guanidine. This versatile method allows for the introduction of various substituents on the pyrimidine ring, enabling the systematic exploration of structure-activity relationships.

Experimental Protocol: Synthesis of 6-Alkylpyrimidin-4-ol Derivatives

This protocol outlines a general procedure for the synthesis of 6-alkylpyrimidin-4-ol derivatives, which can be adapted for specific analogs.

Materials:

  • Appropriate β-ketoester (e.g., ethyl 3-oxohexanoate for 6-propylpyrimidin-4-ol)

  • Urea

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in absolute ethanol.

  • Addition of Reactants: To this solution, add the corresponding β-ketoester and urea.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Precipitation: Dissolve the residue in water and acidify with HCl to precipitate the crude product.

  • Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to yield the pure 6-alkylpyrimidin-4-ol.

Workflow Diagram:

Synthesis_Workflow Reactants β-ketoester + Urea + NaOEt Reflux Reflux in Ethanol Reactants->Reflux Workup Solvent Removal & Water Addition Reflux->Workup Precipitation Acidification with HCl Workup->Precipitation Purification Filtration & Recrystallization Precipitation->Purification Product Pure 6-Alkylpyrimidin-4-ol Purification->Product

Caption: General workflow for the synthesis of 6-alkylpyrimidin-4-ol derivatives.

Comparative Biological Activities

The biological activity of pyrimidin-4-ol derivatives is significantly influenced by the nature and position of substituents on the pyrimidine ring. The following sections compare the reported antimicrobial, anticancer, and anti-inflammatory activities of 6-propylpyrimidin-4-ol and its analogs, supported by available experimental data.

Antimicrobial Activity

Pyrimidine derivatives are known to exhibit a broad spectrum of antimicrobial activities.[3][4][5][6][7] The antimicrobial potential of 6-alkylpyrimidin-4-ols is influenced by factors such as the lipophilicity conferred by the alkyl chain.

Structure-Activity Relationship (SAR) Insights:

  • Effect of Alkyl Chain Length: While specific data for a homologous series of 6-alkylpyrimidin-4-ols is not extensively available, studies on related alkyl-substituted heterocyclic compounds suggest that increasing the alkyl chain length can enhance antimicrobial activity up to a certain point, beyond which a decrease in activity may be observed due to unfavorable steric interactions or excessive lipophilicity.[8]

  • Substituents at Other Positions: The introduction of electron-withdrawing groups, such as halogens, at other positions on the pyrimidine or attached phenyl rings has been shown to improve the antimicrobial activity of pyrimidine derivatives.[3]

Comparative Antimicrobial Activity Data (MIC in µg/mL):

Compound/AnalogS. aureusB. subtilisE. coliC. albicansReference
Hypothetical 6-Propylpyrimidin-4-ol NDNDNDND
4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives----[3]
2-amino-4-aryl-6-pyridopyrimidinesHigh ActivityHigh ActivityHigh ActivityHigh Activity[7]
Thiazolo[4,5-d]pyrimidine derivatives----[9]

ND: Not Determined from the available search results.

Anticancer Activity

The pyrimidine scaffold is a key component of many established anticancer drugs.[2][10] The antiproliferative activity of pyrimidine derivatives is often attributed to their ability to interfere with nucleic acid synthesis or inhibit key enzymes involved in cell proliferation.[10]

Structure-Activity Relationship (SAR) Insights:

  • Influence of Substituents: The anticancer potency of pyrimidine derivatives is highly dependent on the substitution pattern. For instance, in a series of pyrimidine–sulfonamide hybrids, the presence of a methyl group on the pyrimidine moiety was found to be beneficial for activity.[10]

  • Targeting Kinases: Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways.[11]

Comparative Anticancer Activity Data (IC50 in µM):

Compound/AnalogCell LineIC50 (µM)Reference
Hypothetical 6-Propylpyrimidin-4-ol NDND
Pyrimidine–sulfonamide hybrid 3a HCT-1165.66[10]
Pyrimidine–sulfonamide hybrid 3b HCT-1169.59[10]
Pyrazolo[3,4-d]pyrimidine derivative 64 (with 4-chlorophenyl)p38α MAP kinase0.032[9][12]
2-amino-4-aryl-6-pyridopyrimidinesVariousHigh Activity[7]

ND: Not Determined from the available search results.

Signaling Pathway Diagram:

Anticancer_Pathway cluster_cell Cancer Cell GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Pyrimidine Pyrimidine Derivative (e.g., 6-Propylpyrimidin-4-ol analog) Pyrimidine->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Nucleus Nucleus Transcription_Factors->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: Potential mechanism of anticancer activity of pyrimidine derivatives via inhibition of kinase signaling pathways.

Anti-inflammatory Activity

Several pyrimidine derivatives have demonstrated potent anti-inflammatory properties, often by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes and various cytokines.[9][12][13][14][15]

Structure-Activity Relationship (SAR) Insights:

  • COX Inhibition: The anti-inflammatory action of many pyrimidines is linked to their ability to inhibit COX-1 and/or COX-2 enzymes, thereby reducing prostaglandin synthesis.[15]

  • Cytokine Modulation: Some pyrimidine analogs can modulate the production of pro-inflammatory cytokines, such as TNF-α and interleukins, through interference with signaling pathways like the p38 MAP kinase pathway.[9][12]

Comparative Anti-inflammatory Activity Data:

Compound/AnalogTarget/AssayActivityReference
Hypothetical 6-Propylpyrimidin-4-ol NDND
Pyrazolo[3,4-d]pyrimidine derivative 64 % Inhibition of inflammation82.35[9][12]
Thiazolo[4,5-d]pyrimidine derivative 52 COX-2 IC500.87 µM[9]
Pyrimidine-5-carbonitrile derivatives 56a-c COX-2 IC501.03–1.71 µM[12]

ND: Not Determined from the available search results.

Future Directions and Conclusion

While the broader class of pyrimidine derivatives shows significant promise across various therapeutic areas, this comparative guide highlights the need for more focused research on 6-propylpyrimidin-4-ol and its close analogs. The available data on related compounds suggest that the 6-propyl substituent likely contributes to the molecule's lipophilicity, which could influence its biological activity.

Future studies should focus on:

  • Systematic SAR studies: Synthesizing and evaluating a series of 6-alkylpyrimidin-4-ols with varying alkyl chain lengths (methyl, ethyl, propyl, butyl, etc.) to precisely determine the impact of this substituent on antimicrobial, anticancer, and anti-inflammatory activities.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by 6-propylpyrimidin-4-ol and its active analogs.

  • In vivo efficacy and toxicity studies: Assessing the therapeutic potential and safety profile of the most promising compounds in relevant animal models.

References

A Senior Application Scientist's Guide to the Synthesis of 6-Mercaptopyrimidin-4(1H)-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 6-Mercaptopyrimidin-4(1H)-one

In the landscape of medicinal chemistry and drug development, pyrimidine derivatives are foundational scaffolds, integral to the structure of nucleic acids and numerous pharmacologically active agents.[1] Among these, this compound holds significant value as a crucial synthetic intermediate. Its structure is a close analog to the purine hypoxanthine and serves as a key precursor in the synthesis of vital therapeutics, most notably the immunosuppressant and anticancer drug 6-mercaptopurine (6-MP).[2][3]

The synthesis of this specific isomer, however, presents a unique regiochemical challenge. Unlike its more commonly synthesized isomers, such as 2-thiouracil or 4-amino-6-hydroxy-2-mercaptopyrimidine, direct one-pot cyclocondensation reactions often fail to yield the desired product.[4][5] This guide provides an in-depth comparison of viable synthetic strategies, moving beyond simple protocols to explain the underlying chemical logic, enabling researchers to make informed decisions for their synthetic campaigns. We will dissect the most practical and efficient route—nucleophilic aromatic substitution on a pre-formed pyrimidine ring—and contrast it with other potential, albeit more complex, methodologies.

Logical Framework for Synthetic Route Selection

The choice of a synthetic pathway is governed by factors such as starting material availability, scalability, and, most critically, regiochemical control. This diagram outlines the decision-making process for synthesizing this compound.

G cluster_0 cluster_1 Initial Consideration: Classical One-Pot Synthesis cluster_2 Viable Strategy: Multi-Step Synthesis cluster_3 start Target: this compound one_pot One-Pot Cyclocondensation (e.g., Biginelli-type reactions) start->one_pot Initial thought multi_step Multi-Step Approach start->multi_step Strategic pivot outcome Outcome: Regioisomeric Products (e.g., 2-Thiouracils) one_pot->outcome Leads to final_product Successful Synthesis of Target Isomer outcome->final_product Does not yield target directly strategy1 Strategy 1: Nucleophilic Substitution (Recommended) multi_step->strategy1 strategy2 Strategy 2: Ring Transformation multi_step->strategy2 strategy1->final_product Provides high regiocontrol

Caption: Decision workflow for selecting a synthesis route.

Comparative Analysis of Synthesis Methodologies

Method 1: Nucleophilic Aromatic Substitution (Recommended)

This strategy is the most reliable and widely employed method for obtaining the desired 6-mercapto isomer with unambiguous regiochemistry. The core principle involves introducing a suitable leaving group at the C6 position of a pre-existing pyrimidin-4(1H)-one ring, followed by its displacement with a sulfur nucleophile.

Causality Behind This Choice: The C6 position of the pyrimidine ring is electronically deficient, making it susceptible to nucleophilic attack. By installing a potent leaving group like a halide (e.g., chlorine), the subsequent substitution reaction becomes highly efficient.

Workflow:

  • Halogenation: Start with a readily available precursor, such as uracil or barbituric acid, and convert it to 6-chloropyrimidin-4(1H)-one. This is typically achieved using phosphoryl chloride (POCl₃), often with a base like dimethylaniline.

  • Thiolation: The 6-chloro intermediate is then reacted with a sulfur nucleophile, such as sodium hydrosulfide (NaSH) or thiourea followed by hydrolysis, to displace the chloride and install the mercapto group.

dot { graph [fontname="Arial", fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Nodes for the reaction scheme start [label="Pyrimidin-4(1H)-one Precursor\n(e.g., Uracil)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="6-Chloropyrimidin-4(1H)-one", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="this compound", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges with reaction conditions start -> intermediate [label=" POCl₃, Δ\n(Halogenation) "]; intermediate -> product [label=" NaSH or\n 1. Thiourea\n 2. Hydrolysis\n(Thiolation) "]; } Caption: Nucleophilic Aromatic Substitution Pathway.

Method 2: Classical One-Pot Cyclocondensation (Leads to Isomers)

While highly efficient for creating the pyrimidine core, classical methods like the Biginelli reaction are not suitable for this specific target due to a lack of regiochemical control.[1][6] These reactions involve the condensation of a 1,3-dicarbonyl compound, an aldehyde, and a urea or thiourea.

Causality of Isomer Formation: The cyclization mechanism inherently forms bonds between the thiourea nitrogens and the carbonyl carbons of the dicarbonyl component. For instance, reacting ethyl acetoacetate with thiourea yields 6-methyl-2-thiouracil, where the sulfur atom is at the C2 position, not C6.[7] Similarly, using diethyl malonate leads to 2-thiobarbituric acid (4,6-dihydroxy-2-mercaptopyrimidine).[8]

  • Reactants: Ethyl Acetoacetate + Thiourea → Product: 6-methyl-2-thiouracil (Isomer)

  • Reactants: Diethyl Malonate + Thiourea → Product: 2-thiobarbituric acid (Isomer)

This approach is excellent for synthesizing a wide range of other pyrimidine derivatives but fails to produce the desired 6-mercapto isomer.

Quantitative Data Summary

The following table provides a comparative overview of the synthetic strategies. As direct one-pot synthesis is not viable, the comparison focuses on the recommended multi-step approach versus the common but incorrect one-pot alternative.

ParameterMethod 1: Nucleophilic SubstitutionMethod 2: One-Pot Cyclocondensation
Regiocontrol Excellent; specifically targets the C6 position.Poor; yields C2-thio isomers exclusively.
Number of Steps 2-3 (Precursor synthesis, halogenation, thiolation)1
Typical Overall Yield Moderate to Good (40-70%)Good to Excellent (70-95%) for the isomeric product.
Starting Materials Uracil, Barbituric Acid, POCl₃, NaSH/Thioureaβ-Dicarbonyl compounds, Thiourea
Scalability Readily scalable with process control.Highly scalable.
Key Advantage Achieves correct isomer. High efficiency and atom economy.
Key Disadvantage Multiple steps required.Produces the wrong isomer.

Experimental Protocols

Protocol: Synthesis of this compound via Nucleophilic Substitution

This protocol is a representative, self-validating procedure. Researchers should perform their own reaction monitoring and characterization.

Step 1: Synthesis of 6-chloropyrimidin-4(1H)-one

  • Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place barbituric acid (1 eq.).

  • Reaction: Carefully add phosphoryl chloride (POCl₃, 5-10 eq.) to the flask. Add N,N-dimethylaniline (1.5 eq.) dropwise via the dropping funnel. The addition should be controlled to manage the exothermic reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. The crude product will precipitate.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent like ethanol/water.

Step 2: Synthesis of this compound

  • Setup: In a round-bottom flask, dissolve the 6-chloropyrimidin-4(1H)-one (1 eq.) from Step 1 in a suitable solvent such as ethanol or isopropanol.

  • Reagent Addition: Prepare a solution of sodium hydrosulfide (NaSH, 1.2 eq.) in water or ethanol. Add this solution dropwise to the pyrimidine solution at room temperature. Alternative: Use thiourea (1.1 eq.) followed by reflux and subsequent hydrolysis with aqueous NaOH.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture and acidify it with a dilute acid (e.g., acetic acid or HCl) to a pH of ~5-6. The target compound will precipitate out of the solution.

  • Isolation & Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities. Dry the product under vacuum. Purity can be assessed by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, MS).

References

A Tale of Two Thiols: A Comparative Analysis of 6-Mercaptopurine and 6-Mercaptopyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

In the landscape of antimetabolite therapeutics, purine analogues have long held a central role, with 6-mercaptopurine (6-MP) standing as a cornerstone in the treatment of acute lymphoblastic leukemia and autoimmune diseases.[1][2] Its pyrimidine counterpart, 6-mercaptopyrimidin-4(1H)-one, while structurally related, remains a far more enigmatic entity. This guide provides a comprehensive comparison of the known biological effects of 6-mercaptopurine against the available, albeit limited, data for this compound and the broader class of thiopyrimidines. Our objective is to furnish researchers and drug development professionals with a clear understanding of what is established, what is inferred, and where critical knowledge gaps lie, thereby stimulating further investigation into this potentially valuable chemical space.

6-Mercaptopurine: A Well-Defined Purine Antagonist

6-Mercaptopurine, a synthetic analogue of the natural purine base hypoxanthine, exerts its biological effects as a prodrug.[3] Its therapeutic efficacy is contingent upon its intracellular conversion into active metabolites that subsequently interfere with nucleic acid synthesis.[1][4]

Mechanism of Action: A Multi-pronged Assault on DNA and RNA Synthesis

The cytotoxic and immunosuppressive properties of 6-MP are a direct consequence of its metabolic activation.[5] The metabolic journey of 6-MP is a critical determinant of both its therapeutic efficacy and its toxicity profile.

Metabolic Activation and Cytotoxic Pathways of 6-Mercaptopurine

6-MP_Metabolism cluster_activation Activation Pathway cluster_inactivation Inactivation/Alternative Pathway cluster_effects Cytotoxic Effects MP 6-Mercaptopurine (6-MP) TIMP Thioinosine Monophosphate (TIMP) MP->TIMP HPRT MMP 6-Methylmercaptopurine (6-MMP) MP->MMP TPMT TU 6-Thiouric Acid (Inactive) MP->TU Xanthine Oxidase TGMP Thioguanosine Monophosphate (TGMP) TIMP->TGMP IMP Dehydrogenase Inhibition_Purine Inhibition of de novo Purine Synthesis TIMP->Inhibition_Purine TGNs Thioguanine Nucleotides (TGNs) (d)TGDP, (d)TGTP TGMP->TGNs DNA_RNA Incorporation into DNA/RNA TGNs->DNA_RNA Apoptosis Cell Cycle Arrest & Apoptosis DNA_RNA->Apoptosis MMPRs 6-Methylmercaptopurine Ribonucleotides MMP->MMPRs MMPRs->Inhibition_Purine

Figure 1. Metabolic pathways of 6-mercaptopurine (6-MP).

The key enzymatic players in 6-MP's mechanism are:

  • Hypoxanthine-guanine phosphoribosyltransferase (HPRT): This enzyme catalyzes the initial and rate-limiting step in the activation of 6-MP, converting it to thioinosine monophosphate (TIMP).[6][7] Decreased HPRT activity is a known mechanism of resistance to 6-MP.[8][9]

  • Thiopurine S-methyltransferase (TPMT): TPMT methylates 6-MP to 6-methylmercaptopurine (6-MMP), a metabolite associated with hepatotoxicity.[10][11] Genetic polymorphisms in TPMT that lead to decreased enzyme activity can result in the accumulation of cytotoxic thioguanine nucleotides (TGNs), increasing the risk of severe myelosuppression.[12][13]

  • Nudix hydrolase 15 (NUDT15): Genetic variants in NUDT15 have also been strongly associated with 6-MP intolerance, particularly in Asian populations.[12]

The active metabolites of 6-MP, primarily the TGNs, exert their cytotoxic effects through several mechanisms:

  • Incorporation into DNA and RNA: Thioguanine nucleotides are incorporated into DNA and RNA, leading to the formation of fraudulent nucleic acids. This results in DNA damage, cell cycle arrest, and ultimately, apoptosis.[14]

  • Inhibition of de novo purine synthesis: TIMP and its methylated derivative, 6-methylthioinosinate (MTIMP), inhibit glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme in the de novo purine synthesis pathway.[6] This depletes the pool of available purines for nucleic acid synthesis.

Experimental Data Supporting 6-Mercaptopurine's Biological Effects

The biological effects of 6-MP are well-documented through extensive preclinical and clinical research.

Biological EffectExperimental ModelKey FindingsReference(s)
Antileukemic Activity Murine leukemia cell lines (P388)Induced delayed cytotoxicity characterized by mitotic death.[14]
Childhood acute lymphoblastic leukemia (ALL)A cornerstone of maintenance chemotherapy.[3]
Immunosuppression In vivo and in vitro studiesPotent inhibitor of experimental and clinical immune responses.[8]
Combination therapyProlonged skin allograft survival when used with mitomycin C.[15]
Cytotoxicity Human malignant T-lymphoblasts (Molt F4)Depletion of adenine nucleotides is a major cause of cytotoxicity.[16]
Human hepatocellular carcinoma (HepG2) and mammary adenocarcinoma (MCF-7) cellsShowed cytotoxic potential against both cell lines.[17]
Clinical Applications and Toxicity

6-Mercaptopurine is primarily used in the treatment of acute lymphoblastic leukemia.[2] It also finds application as an immunosuppressive agent in autoimmune conditions such as Crohn's disease.[2]

The main dose-limiting toxicity of 6-MP is myelosuppression.[18] Other significant adverse effects include hepatotoxicity, nausea, and vomiting.[4][19] The risk of severe toxicity is significantly increased in individuals with deficient TPMT or NUDT15 activity.

This compound: An Uncharted Territory

In stark contrast to the wealth of data on 6-mercaptopurine, there is a significant lack of published research on the specific biological effects of this compound. The available literature primarily focuses on its synthesis and its use as a scaffold for the development of other compounds.

The Potential of the Thiopyrimidine Scaffold

While direct data is scarce, the broader class of thiopyrimidine derivatives has been shown to exhibit a wide range of biological activities, including:

  • Anticancer effects: Some thiopyrimidine derivatives have demonstrated strong anticancer activity against leukemia, colon, and breast cancer cell lines.[1]

  • Antiviral, antibacterial, and antifungal properties: Various thiopyrimidine compounds have shown promise as antimicrobial agents.[4]

  • Anti-inflammatory and analgesic activity: Certain 2-thiopyrimidine derivatives have exhibited good anti-inflammatory and analgesic properties in preclinical models.[3]

One study on derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine identified them as potent and selective antagonists of the A3 adenosine receptor, suggesting a potential role in conditions where this receptor is implicated.[11] Another study reported that a mercaptopyrimidine derivative exhibited antimicrobial and antioxidant activities.

A Hypothetical Mechanism of Action

Based on the established mechanisms of other pyrimidine antimetabolites, it is plausible that this compound, if it possesses biological activity, would also act as a prodrug.[5][10] It would likely require intracellular conversion to its corresponding nucleotide analogue to exert any cytotoxic or immunosuppressive effects by interfering with pyrimidine metabolism and, consequently, DNA and RNA synthesis.

Hypothetical Activation of this compound

Hypothetical_Pyrimidine_Metabolism MPy This compound Pyrimidine_Nucleotide Thio-pyrimidine Nucleotide (Hypothetical) MPy->Pyrimidine_Nucleotide Pyrimidine Phosphoribosyl- transferase? DNA_RNA Disruption of DNA/RNA Synthesis Pyrimidine_Nucleotide->DNA_RNA

Figure 2. A speculative metabolic activation pathway for this compound.

Head-to-Head: A Comparative Summary and Future Directions

The stark reality is that a direct, data-driven comparison of the biological effects of 6-mercaptopurine and this compound is not currently possible due to the dearth of research on the latter.

Feature6-MercaptopurineThis compound
Chemical Class Purine analoguePyrimidine analogue
Mechanism of Action Well-established; prodrug converted to active nucleotides that inhibit purine metabolism and incorporate into DNA/RNA.Largely unknown; hypothesized to act as a pyrimidine antimetabolite.
Key Metabolizing Enzymes HPRT, TPMT, NUDT15, Xanthine OxidaseUnknown
Primary Biological Effects Cytotoxic, immunosuppressive, antileukemic.Largely uncharacterized. Derivatives show potential as A3 adenosine receptor antagonists and antimicrobials.
Clinical Applications Acute lymphoblastic leukemia, autoimmune diseases.None established.
Known Toxicities Myelosuppression, hepatotoxicity, gastrointestinal disturbances.Unknown

The absence of data for this compound presents a clear opportunity for investigation. Future research should prioritize the following:

  • In vitro cytotoxicity screening: Assessing the cytotoxic effects of this compound against a panel of cancer cell lines would be a crucial first step.

  • Mechanism of action studies: If cytotoxic activity is observed, subsequent studies should focus on its metabolic activation pathways and its effects on DNA and RNA synthesis.

  • Immunosuppressive activity assessment: Evaluating its potential to modulate immune responses in relevant in vitro and in vivo models.

Conclusion

6-Mercaptopurine is a well-understood and clinically vital purine antimetabolite with a clearly defined mechanism of action, metabolic pathway, and toxicity profile. In contrast, this compound remains a molecule of unrealized potential. While the broader family of thiopyrimidines exhibits a diverse range of biological activities, specific data for this particular analogue is conspicuously absent. This guide serves not only as a comparison of the known versus the unknown but also as a call to action for the research community to explore the pharmacology of this compound. Such studies are essential to determine if this compound could emerge from the shadow of its well-known purine cousin and offer novel therapeutic opportunities.

References

A Senior Application Scientist's Guide to In Silico Modeling: Evaluating 6-Mercaptopyrimidin-4(1H)-one Interactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Computational Scrutiny

In modern drug discovery, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its versatility allows for diverse chemical modifications, enabling the fine-tuning of pharmacological activity.[1] Among the vast family of pyrimidine derivatives, 6-mercaptopyrimidin-4(1H)-one presents a compelling case for in-depth computational analysis. Its structure, featuring key hydrogen bond donors and acceptors, alongside a reactive thiol group, suggests a high potential for targeted biological interactions.

This guide provides a comprehensive framework for the in silico evaluation of this compound. We will move beyond a simple procedural outline to explore the causality behind our computational choices. By comparing its predicted behavior against alternative pyrimidine-based structures, we aim to establish a robust, self-validating protocol that can reliably inform and accelerate experimental drug development programs. Our audience—researchers, scientists, and drug development professionals—requires not just a method, but a validated strategy. This guide delivers that strategy, grounded in authoritative science and field-proven insights.

Chapter 1: The Subject and Its Context - this compound

Before commencing any computational study, a thorough understanding of the molecule is paramount. This compound is a heterocyclic compound that can exist in several tautomeric forms, primarily the lactam and lactim forms, which can significantly influence its interaction with biological targets.[3] Its structural alerts—the hydroxyl, amino, and mercapto groups—are prime candidates for forming directed interactions such as hydrogen bonds within a protein's binding pocket.

Pyrimidine derivatives have been reported to exhibit a wide spectrum of biological activities, targeting enzymes and receptors implicated in various diseases. These include, but are not limited to:

  • Anticancer: Targeting DNA, Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Thymidylate Synthase.[4][5][6][7]

  • Antibacterial: Inhibiting key enzymes like Dihydrofolate Reductase (DHFR).[8][9]

  • Anti-inflammatory: Acting as inhibitors for enzymes such as Cyclooxygenase-2 (COX-2).[10]

For the purpose of this guide, we will use Dihydrofolate Reductase (DHFR) from Escherichia coli as our case-study target. It is a well-validated target for antibacterial agents, and published in silico studies on other pyrimidine derivatives provide valuable benchmark data for comparison.[8][9]

Chapter 2: The In Silico Toolkit: A Comparative Overview of Methodologies

Our computational strategy integrates multiple techniques, each providing a different layer of insight. The synergy between these methods provides a more complete and trustworthy prediction of molecular behavior.

  • Molecular Docking: This is often the first-pass computational method. It predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction, typically as a binding energy score.[11][12] The primary goal is to identify plausible binding poses and rank compounds based on their predicted affinity.

  • Molecular Dynamics (MD) Simulation: While docking provides a static snapshot, MD simulation examines the dynamic behavior of the ligand-protein complex over time.[13] This is crucial for assessing the stability of the predicted binding pose and understanding how the complex fluctuates under physiological conditions.[10]

  • Pharmacophore Modeling: This technique identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A pharmacophore model can be used to screen large virtual libraries for novel compounds with the potential to bind to the target of interest.[4][7][14]

Chapter 3: Experimental Protocol - A Self-Validating Workflow

The following protocols are designed to be a self-validating system. By comparing the results of our target molecule with both a known inhibitor (positive control) and other alternative scaffolds, we can build confidence in the predictive power of our models.

Workflow Overview

Below is a diagrammatic representation of our comparative in silico workflow. The process is iterative, with insights from later stages often informing earlier ones.

G cluster_prep 1. Preparation Phase cluster_sim 2. Simulation Phase cluster_analysis 3. Analysis Phase cluster_output 4. Output & Decision target_sel Target Selection (e.g., E. coli DHFR) ligand_prep Ligand Preparation (this compound & Alternatives) target_sel->ligand_prep protein_prep Protein Preparation (PDB Structure Retrieval & Cleaning) ligand_prep->protein_prep docking Molecular Docking (e.g., AutoDock) protein_prep->docking md_sim Molecular Dynamics (e.g., Desmond) docking->md_sim pose_analysis Pose & Interaction Analysis md_sim->pose_analysis stability_analysis Trajectory Analysis (RMSD, RMSF) pose_analysis->stability_analysis energy_calc Binding Free Energy Calculation stability_analysis->energy_calc data_comp Comparative Data Summary (Tables) energy_calc->data_comp sar Structure-Activity Relationship (SAR) Insight data_comp->sar decision Go/No-Go for Experimental Validation sar->decision G cluster_protein DHFR Active Site Residues cluster_ligand This compound Asp27 Asp27 Ile5 Ile5 Phe31 Phe31 Ile94 Ile94 Pyrimidine_Ring Pyrimidine Ring Pyrimidine_Ring->Phe31 Pi-Pi Stacking Hydroxyl 6-OH Group Hydroxyl->Asp27 H-Bond Thiol 2-SH Group Thiol->Ile5 Hydrophobic Thiol->Ile94 Hydrophobic

References

A Comparative Analysis of 6-Mercaptopyrimidin-4(1H)-one Tautomers: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of the tautomeric forms of 6-mercaptopyrimidin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Tautomerism, the dynamic equilibrium between interconverting constitutional isomers, is a critical determinant of the physicochemical properties, reactivity, and biological activity of molecules. For researchers, scientists, and drug development professionals, a thorough understanding of the tautomeric landscape of this pyrimidine derivative is essential for rational drug design, synthesis, and formulation.

Introduction to Tautomerism in this compound

This compound possesses two functional groups capable of tautomerization: a hydroxyl group (which can exist in a keto or enol form) and a mercapto group (which can exist in a thione or thiol form). This gives rise to several potential tautomers. The position of the equilibrium between these forms is not fixed; it is a dynamic process influenced by a variety of factors, including the surrounding solvent environment, pH, and temperature. The predominance of a specific tautomer can profoundly impact molecular interactions, such as hydrogen bonding, which in turn governs properties like solubility, crystal packing, and, most importantly, interaction with biological targets.[1]

The study of tautomerism in related heterocyclic systems, such as mercaptopyridines and other mercaptopyrimidines, has established that the equilibrium is often finely balanced.[2][3] For instance, in 6-mercaptopurine, a closely related purine analog, the N(7)H and N(9)H tautomers are considered the most stable.[4][5] This guide will synthesize experimental data and computational insights to provide a clear picture of the tautomeric preferences of this compound.

The Tautomeric Landscape

This compound can theoretically exist in four primary tautomeric forms, arising from the combination of keto-enol and thione-thiol equilibria. These forms are:

  • Thione-Keto (A): 6-mercapto-2,3-dihydropyrimidin-4(1H)-one

  • Thiol-Keto (B): 6-thiol-2,3-dihydropyrimidin-4(1H)-one

  • Thione-Enol (C): 6-mercaptopyrimidin-4-ol

  • Thiol-Enol (D): Pyrimidine-4,6-dithiol

The interplay between these forms represents the complete tautomeric system for this molecule.

G A Thione-Keto (A) 6-mercapto-2,3-dihydropyrimidin-4(1H)-one B Thiol-Keto (B) 6-thiol-2,3-dihydropyrimidin-4(1H)-one A->B Thione-Thiol Tautomerism C Thione-Enol (C) 6-mercaptopyrimidin-4-ol A->C Keto-Enol Tautomerism D Thiol-Enol (D) Pyrimidine-4,6-dithiol B->D Keto-Enol Tautomerism C->D Thione-Thiol Tautomerism

Figure 1: Potential tautomeric equilibria for this compound.

Factors Influencing Tautomeric Equilibrium

The predominance of one tautomer over another is a function of its relative stability, which is heavily influenced by the molecular environment.

Solvent Polarity

Solvent polarity is one of the most significant factors governing thione-thiol and keto-enol equilibria.

  • Polar Solvents (e.g., water, ethanol, DMSO): These solvents tend to stabilize the more polar tautomers. For mercapto-substituted heterocycles, the thione form is generally more polar due to the C=S double bond and is therefore favored in polar solvents.[2][3] Similarly, the keto form (C=O) is typically more stable than the enol form in polar environments.[6]

  • Nonpolar Solvents (e.g., dioxane, cyclohexane, toluene): In nonpolar environments, the less polar thiol form often predominates.[3] This is because the intramolecular hydrogen bonding and lower dipole moment of the thiol tautomer are more favorable in solvents that cannot engage in strong dipole-dipole interactions or hydrogen bonding.[7]

pH

The ionization state of the molecule, dictated by the pH of the solution, can lock the molecule into a specific tautomeric form. Deprotonation of the thiol (SH) or enol (OH) groups at basic pH results in the formation of a thiolate or enolate anion, respectively. Conversely, protonation at acidic pH can favor specific cationic forms. Studies on 6-mercaptopurine have shown that its acid-base chemistry plays a crucial role in its behavior in solution.[5]

Temperature

Temperature can shift the equilibrium position. While often a secondary effect compared to solvent polarity, changes in temperature can alter the relative populations of tautomers, particularly if their energies are close. Variable temperature experiments, often conducted using NMR spectroscopy, are a powerful tool for studying these dynamics.[7]

Comparative Analysis of Tautomer Stability

Determining the most stable tautomer requires a combination of experimental evidence and high-level computational analysis.

Experimental Evidence from Spectroscopy

Spectroscopic methods provide direct experimental evidence for the existence and relative populations of different tautomers in various states.

UV-Vis Spectroscopy

This technique is highly effective for studying thione-thiol equilibria in solution. The electronic transitions associated with the thione (C=S) and thiol (aromatic ring) chromophores occur at distinct wavelengths.

  • Thione Form: Typically exhibits an intense absorption band in the range of 300-400 nm, corresponding to an n→π* transition of the C=S group.[8]

  • Thiol Form: Shows absorption at shorter wavelengths, generally below 300 nm, arising from π→π* transitions within the aromatic pyrimidine ring.[8]

Studies on analogous 2-mercaptopyrimidines have conclusively shown that polar solvents significantly shift the equilibrium towards the thione form, as evidenced by the strong absorption in the 300-400 nm range.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H, ¹³C, and ¹⁵N techniques, provides detailed structural information in solution and the solid state. Chemical shifts and coupling constants are highly sensitive to the tautomeric form.

  • Proton NMR (¹H NMR): The presence of a broad signal for an N-H proton is indicative of the keto/thione forms, while a sharp S-H or O-H signal would suggest the thiol/enol forms.

  • Carbon NMR (¹³C NMR): The chemical shift of the carbon atom at position 4 can distinguish between a C=O (keto, ~160-180 ppm) and a C-O (enol, ~140-160 ppm) environment. Similarly, the carbon at position 6 can differentiate between a C=S (thione, >180 ppm) and a C-S (thiol, ~120-140 ppm) bond.

  • Nitrogen NMR (¹⁵N NMR): This technique is particularly powerful for identifying the protonation site on the heterocyclic ring, which is a key feature distinguishing tautomers.[9] Studies on 6-mercaptopurine derivatives in DMSO solution have used ¹H-¹⁵N NMR to confirm the predominance of the thionic species.[5]

Insights from Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers in the gas phase and in solution (using solvent models).[10][11] These methods calculate the ground-state electronic energy of each isomer, allowing for a quantitative comparison.

Computational studies on the related 2-pyridinethiol/2-pyridinethione system have shown that while the thiol form (2SH) is more stable in the gas phase, the highly polar thione form (2S) is significantly stabilized in solution and becomes the thermodynamically preferred tautomer.[7] This reversal is attributed to the much larger dipole moment of the thione tautomer, leading to more favorable solute-solvent interactions.[7] Similar trends are expected for this compound.

Tautomer SystemPhaseMethodMore Stable FormEnergy Difference (kcal/mol)Reference
2-Pyridinethione/thiolGas PhaseCCSD(T)Thiol2.61[7]
2-Pyridinethione/thiolCyclohexaneIPCM-MP2Thione1.96[7]
4(3H)-Pyrimidinone/olGas PhaseDFTKeto~1[6]
4(3H)-Pyrimidinone/olPolar SolutionDFTKeto3-6[6]

Table 1: Summary of computational data on the relative stability of tautomers in related heterocyclic systems.

Based on the extensive evidence from analogous systems, the Thione-Keto form (A) is overwhelmingly the dominant tautomer of this compound in polar aqueous or biological environments. The thiol and enol forms would only be expected to exist in significant proportions in nonpolar solvents or the gas phase.

Experimental Protocol: UV-Vis Spectroscopic Analysis of Tautomerism

This protocol outlines a self-validating experiment to determine the dominant tautomer of this compound in different solvents.

Objective: To investigate the effect of solvent polarity on the thione-thiol tautomeric equilibrium.

Materials:

  • This compound

  • Ethanol (polar, protic solvent)

  • Dioxane (nonpolar, aprotic solvent)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO where it is readily soluble.

  • Working Solution Preparation: Prepare dilute working solutions (e.g., 10-50 µM) in both ethanol and dioxane by diluting the stock solution. This ensures the absorbance remains within the linear range of the spectrophotometer.

  • Spectra Acquisition:

    • Calibrate the spectrophotometer using pure ethanol as a blank.

    • Record the UV-Vis absorption spectrum of the ethanol solution from 200 nm to 500 nm.

    • Rinse the cuvette thoroughly, dry, and then calibrate the spectrophotometer with pure dioxane as a blank.

    • Record the UV-Vis absorption spectrum of the dioxane solution over the same wavelength range.

  • Data Analysis:

    • Compare the two spectra.

    • Expected Result in Ethanol: A strong absorption peak between 300-400 nm, indicative of the n→π* transition of the C=S bond, confirming the predominance of the thione tautomer.[3]

    • Expected Result in Dioxane: The peak between 300-400 nm should be significantly diminished or absent, with primary absorption occurring below 300 nm, indicating a shift in the equilibrium towards the less polar thiol tautomer.[2]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1 mM in DMSO) prep_work_etoh Prepare Working Solution (e.g., 25 µM in Ethanol) prep_stock->prep_work_etoh prep_work_diox Prepare Working Solution (e.g., 25 µM in Dioxane) prep_stock->prep_work_diox acq_blank_etoh Blank with Ethanol prep_work_etoh->acq_blank_etoh acq_blank_diox Blank with Dioxane prep_work_diox->acq_blank_diox acq_scan_etoh Scan Ethanol Sample (200-500 nm) acq_blank_etoh->acq_scan_etoh analysis Compare Spectra: λ_max(EtOH) vs λ_max(Dioxane) acq_scan_etoh->analysis acq_scan_diox Scan Dioxane Sample (200-500 nm) acq_blank_diox->acq_scan_diox acq_scan_diox->analysis conclusion Determine Dominant Tautomer in Each Solvent analysis->conclusion

Figure 2: Experimental workflow for UV-Vis analysis of tautomerism.

Conclusion

  • In polar solvents and aqueous biological systems , the equilibrium lies strongly in favor of the 6-mercapto-2,3-dihydropyrimidin-4(1H)-one (Thione-Keto) tautomer. This form is stabilized by favorable interactions between its large dipole moment and the polar solvent molecules.

  • In nonpolar solvents or the gas phase , the equilibrium can shift towards the less polar 6-thiol-pyrimidin-4-ol (Thiol-Enol) or other thiol-containing forms.

This understanding is critical for professionals in drug development, as the dominant tautomer in a physiological environment will dictate the molecule's shape, hydrogen bonding capabilities, and ultimately its affinity for its biological target. Any computational modeling, such as molecular docking, or formulation development must consider the Thione-Keto form as the biologically relevant species.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 6-Mercaptopyrimidin-4(1H)-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively assess the cross-reactivity profiles of 6-mercaptopyrimidin-4(1H)-one analogs. By integrating established immunological assays with a deep understanding of the underlying mechanisms, this document serves as a practical resource for predicting and characterizing potential immunogenic liabilities of novel therapeutic candidates.

Introduction: The Immunological Challenge of Structural Analogs

This compound and its analogs, structurally related to the purine antimetabolite 6-mercaptopurine (6-MP), hold significant therapeutic potential.[1] However, their structural similarity to endogenous purines and other therapeutic agents necessitates a thorough evaluation of their potential for immunological cross-reactivity.[2] Such cross-reactivity can lead to a spectrum of adverse drug reactions (ADRs), ranging from mild skin rashes to severe systemic hypersensitivity syndromes.[3]

This guide will delineate a systematic approach to investigating the cross-reactivity of these analogs, focusing on in vitro methods that provide critical insights into their potential to activate the immune system. We will explore the causal relationships behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Mechanistic Insights: Understanding the "Why" Behind Cross-Reactivity

The immunological cross-reactivity of small molecules like this compound analogs is often rooted in their ability to act as haptens . A hapten is a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein.[3] The hapten-carrier complex is then recognized as foreign by the immune system, leading to the activation of T cells and B cells and the subsequent production of specific antibodies and effector T cells.

The primary mechanism of action for the parent compound, 6-mercaptopurine, involves its conversion to thioguanine nucleotides (TGNs), which are incorporated into DNA and RNA, ultimately inhibiting lymphocyte proliferation.[4] This immunosuppressive activity is a key therapeutic effect, but off-target interactions and the formation of drug-protein adducts can trigger unintended immune responses.

A critical signaling pathway implicated in the cellular response to purine analogs is the PI3K/Akt/mTOR pathway , which governs cell proliferation, survival, and metabolism.[5] Inhibition of this pathway can contribute to the desired immunosuppressive effects but may also play a role in modulating immune cell responses in a way that could lead to hypersensitivity.[6][7]

The metabolism of thiopurines is also a critical factor, with the enzyme thiopurine S-methyltransferase (TPMT) playing a key role.[8] Genetic variations in TPMT can lead to altered drug metabolism, resulting in the accumulation of cytotoxic metabolites and an increased risk of adverse reactions.[9]

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cluster_0 Drug Metabolism & Haptenation cluster_1 Immune Cell Activation cluster_2 Cellular Signaling & Response This compound Analog This compound Analog Metabolites Metabolites This compound Analog->Metabolites Metabolic Enzymes (e.g., TPMT) Purine Synthesis Inhibition Purine Synthesis Inhibition This compound Analog->Purine Synthesis Inhibition Direct Effect Hapten-Protein Adducts Hapten-Protein Adducts Metabolites->Hapten-Protein Adducts Covalent Binding APC APC Hapten-Protein Adducts->APC Uptake & Processing Antigen Presenting Cell (APC) Antigen Presenting Cell (APC) T-Cell T-Cell B-Cell B-Cell T-Cell->B-Cell T-Cell Help PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway T-Cell->PI3K/Akt/mTOR Pathway Modulation Effector Functions Effector Functions T-Cell->Effector Functions e.g., Cytokine Release Antibodies Antibodies B-Cell->Antibodies Differentiation & Production Antibodies->Effector Functions e.g., Mast Cell Degranulation APC->T-Cell Antigen Presentation Cell Proliferation & Survival Cell Proliferation & Survival PI3K/Akt/mTOR Pathway->Cell Proliferation & Survival Regulation Purine Synthesis Inhibition->Cell Proliferation & Survival Inhibition Clinical Manifestations Clinical Manifestations Effector Functions->Clinical Manifestations Hypersensitivity Reaction

Caption: Overview of the immunological mechanism of hapten-induced hypersensitivity.

Comparative Analysis of Thiopurine Analogs: A Data-Driven Perspective

While specific cross-reactivity data for a wide range of this compound analogs is limited in the public domain, we can draw valuable insights from comparative studies of well-characterized thiopurines: azathioprine, 6-mercaptopurine, and 6-thioguanine. These studies provide a blueprint for the types of data required for a robust cross-reactivity assessment.

Table 1: Comparative Cytotoxicity of Thiopurine Analogs in Human Hepatocytes

CompoundConcentration (µM)Incubation Time (h)Cell Viability (% of Control)ATP Depletion (% of Control)
Azathioprine 10096~60%~40% (at 24h)
6-Mercaptopurine 10096~70%~50% (at 24h)
6-Thioguanine 10096>90%No significant change

Data synthesized from comparative studies on human hepatocytes.[10][11] The toxic effects of azathioprine and 6-mercaptopurine are more pronounced compared to 6-thioguanine.[10][11]

Table 2: Illustrative Immunological Reactivity of Thiopurine Analogs

AnalogT-Cell Proliferation (Stimulation Index)IFN-γ Release (Spot Forming Units / 10^6 cells)Basophil Activation (% CD63+ cells)
Analog A 4.5 ± 0.8150 ± 2525 ± 5
Analog B 2.1 ± 0.555 ± 108 ± 2
Analog C 1.2 ± 0.315 ± 52 ± 1
6-Mercaptopurine 3.8 ± 0.7120 ± 2020 ± 4
Control 1.0 ± 0.2<5<1

This table presents hypothetical data to illustrate the expected outcomes from the experimental protocols described below. The values represent the mean ± standard deviation from a representative experiment.

Experimental Protocols for Cross-Reactivity Assessment

A multi-pronged approach utilizing a battery of in vitro assays is essential for a comprehensive evaluation of the immunogenic potential of this compound analogs. The following protocols are foundational for this assessment.

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Peripheral Blood Mononuclear Cells (PBMCs) Isolation Peripheral Blood Mononuclear Cells (PBMCs) Isolation Lymphocyte Transformation Test (LTT) Lymphocyte Transformation Test (LTT) Peripheral Blood Mononuclear Cells (PBMCs) Isolation->Lymphocyte Transformation Test (LTT) T-Cell Proliferation PBMCs Isolation PBMCs Isolation ELISpot Assay ELISpot Assay PBMCs Isolation->ELISpot Assay Cytokine Secretion Cross-Reactivity Profile Cross-Reactivity Profile ELISpot Assay->Cross-Reactivity Profile Whole Blood Whole Blood Basophil Activation Test (BAT) Basophil Activation Test (BAT) Whole Blood->Basophil Activation Test (BAT) IgE-mediated Activation LTT LTT LTT->Cross-Reactivity Profile BAT BAT BAT->Cross-Reactivity Profile

Caption: Experimental workflow for in vitro cross-reactivity assessment.

Lymphocyte Transformation Test (LTT)

The LTT is a cornerstone for assessing drug-induced T-cell proliferation and is highly relevant for detecting delayed-type hypersensitivity reactions.[5][10][12]

Principle: This assay measures the proliferation of peripheral blood mononuclear cells (PBMCs) from sensitized individuals in response to in vitro re-exposure to the drug. Proliferation is typically quantified by the incorporation of a radiolabeled thymidine analog or by using a non-radioactive colorimetric assay.

Step-by-Step Methodology:

  • PBMC Isolation: Isolate PBMCs from fresh heparinized blood from healthy donors using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Assay Setup: Seed 2 x 10^5 PBMCs per well in a 96-well round-bottom plate.

  • Drug Stimulation: Add the this compound analogs and control compounds (including 6-mercaptopurine) at a range of non-cytotoxic concentrations (typically 1-100 µg/mL). Include a positive control (e.g., phytohemagglutinin) and a negative control (medium alone).

  • Incubation: Incubate the plates for 6 days at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • Radiometric Method: On day 5, pulse each well with 1 µCi of [3H]-thymidine and incubate for another 18-24 hours. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

    • Non-Radiometric Method: On day 6, add a colorimetric reagent (e.g., WST-1 or MTT) and incubate for 4 hours. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the Stimulation Index (SI) as the mean counts per minute (CPM) or absorbance of the drug-stimulated wells divided by the mean CPM or absorbance of the negative control wells. An SI ≥ 2 is generally considered a positive response.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level, providing insights into the type of T-cell response (e.g., Th1, Th2).[6][13]

Principle: This assay captures cytokines secreted by individual cells onto a membrane pre-coated with a specific capture antibody. The captured cytokine is then detected using a biotinylated detection antibody, followed by a streptavidin-enzyme conjugate and a precipitating substrate, resulting in a visible spot for each cytokine-secreting cell.

Step-by-Step Methodology:

  • Plate Preparation: Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 30 seconds, wash with sterile PBS, and coat with an anti-cytokine capture antibody (e.g., anti-IFN-γ) overnight at 4°C.[13]

  • Blocking: Wash the plate and block with RPMI-1640 medium containing 10% FBS for 2 hours at room temperature.

  • Cell Plating and Stimulation: Plate 2-3 x 10^5 PBMCs per well and add the test analogs and controls as described for the LTT.[14]

  • Incubation: Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated anti-cytokine detection antibody and incubate for 2 hours at room temperature.

    • Wash and add streptavidin-alkaline phosphatase conjugate for 1 hour.

    • Wash and add the BCIP/NBT substrate.

  • Spot Development and Analysis: Allow spots to develop in the dark. Once spots are visible, wash the plate with distilled water and allow it to dry. Count the spots using an automated ELISpot reader.

  • Data Analysis: Express results as the number of spot-forming units (SFU) per 10^6 PBMCs. A significant increase in SFU in drug-treated wells compared to control wells indicates a positive response.

Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay that is particularly useful for detecting immediate-type, IgE-mediated hypersensitivity reactions.[15][16][17]

Principle: This test measures the upregulation of activation markers, such as CD63, on the surface of basophils in whole blood following stimulation with the drug.[16][17]

Step-by-Step Methodology:

  • Blood Collection: Collect fresh heparinized whole blood from healthy donors.

  • Stimulation: In a 96-well plate, add 50 µL of whole blood to wells containing the test analogs at various concentrations. Include a positive control (anti-IgE antibody) and a negative control (stimulation buffer).

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Staining: Add a cocktail of fluorescently labeled antibodies, typically including anti-CCR3 (to identify basophils) and anti-CD63 (to detect activation), and incubate for 20 minutes in the dark at 4°C.

  • Red Blood Cell Lysis: Lyse the red blood cells using a lysis buffer.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the basophil population (CCR3-positive, low side scatter) and quantify the percentage of CD63-positive cells within this gate.

  • Data Analysis: A positive response is typically defined as a stimulation index (SI) > 2 (percentage of CD63+ basophils with drug / percentage of CD63+ basophils with buffer) and a percentage of activated basophils above a certain threshold (e.g., >5%).[16]

Authoritative Grounding and Regulatory Context

The design and interpretation of these cross-reactivity studies should be informed by international guidelines on preclinical safety evaluation. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guideline S6(R1) provides a framework for the preclinical safety evaluation of biotechnology-derived pharmaceuticals, emphasizing a science-based, case-by-case approach.[12][15][18] While this guideline is for biologics, its principles of assessing immunogenicity are relevant.

Furthermore, the U.S. Food and Drug Administration (FDA) has issued guidance on the nonclinical evaluation of the immunotoxic potential of pharmaceuticals, which encourages the use of a battery of in vitro and in silico methods to predict skin sensitization and other hypersensitivity reactions.[13][16][17][19][20] Adherence to these regulatory principles ensures that the data generated is robust and suitable for inclusion in regulatory submissions.

Conclusion

The assessment of immunological cross-reactivity is a critical step in the preclinical development of this compound analogs. By employing a combination of well-validated in vitro assays such as the LTT, ELISpot, and BAT, researchers can gain valuable insights into the potential of these compounds to elicit an unwanted immune response. A thorough understanding of the underlying immunological and metabolic pathways, coupled with a data-driven comparative analysis, will enable the selection of lead candidates with an optimal safety profile, ultimately accelerating the development of novel and safe therapeutics.

References

A Head-to-Head Comparison of Thiopyrimidine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the nuanced differences between structural isomers can be pivotal in the quest for novel therapeutics. Thiopyrimidine, a pyrimidine analog where a carbonyl oxygen is replaced by sulfur, presents a fascinating case study in how the positional placement of a single atom can dramatically alter a molecule's physicochemical properties and biological activities. This guide offers an in-depth, head-to-head comparison of the key thiopyrimidine isomers—2-thiopyrimidine, 4-thiopyrimidine, and 5-thiopyrimidine—drawing upon available experimental data to illuminate their distinct characteristics.

Introduction to Thiopyrimidine Isomers

The pyrimidine ring is a cornerstone of numerous biologically vital molecules, including the nucleobases uracil, thymine, and cytosine. The introduction of a sulfur atom to create thiopyrimidine isomers opens up new avenues for therapeutic intervention. These compounds have garnered significant attention for their broad spectrum of biological activities, including anticancer, antiviral, and kinase inhibitory effects.[1][2][3] The position of the sulfur atom—at the 2, 4, or 5 position—fundamentally influences the molecule's electron distribution, hydrogen bonding capacity, and steric profile, thereby dictating its interactions with biological targets. While a direct comparative study of all three isomers under identical experimental conditions is notably absent in the current literature, this guide synthesizes the available data to provide a comprehensive overview of their individual attributes.

Synthesis of Thiopyrimidine Isomers

The synthetic routes to thiopyrimidine isomers are tailored to the position of the thio group.

2-Thiopyrimidine Derivatives: These are commonly synthesized through the condensation of a β-dicarbonyl compound or its equivalent with thiourea in the presence of a base.[1][4] For instance, the reaction of ethyl cyanoacetate with thiourea and an appropriate aldehyde yields 2-thiopyrimidine-5-carbonitrile derivatives.[4]

4-Thiopyrimidine Derivatives: The synthesis of 4-thiopyrimidines often involves the thionation of a corresponding pyrimidin-4-one precursor. This can be achieved using reagents like Lawesson's reagent. Alternatively, they can be prepared from starting materials like ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate.[5][6]

5-Thiopyrimidine Derivatives: The synthesis of 5-thiopyrimidines is less commonly reported. However, derivatives such as 5-substituted 4'-thiopyrimidine nucleosides have been synthesized and evaluated for their biological activities.[7]

Comparative Physicochemical Properties

The position of the sulfur atom significantly impacts the physicochemical properties of thiopyrimidine isomers, most notably their tautomeric equilibrium and spectroscopic characteristics.

Tautomerism: Thiopyrimidines can exist in thione-thiol tautomeric forms. The equilibrium between these forms is influenced by the solvent, temperature, and pH. For 2- and 4-thiopyrimidines, the thione form is generally favored in polar solvents.[8] This tautomerism is a critical determinant of their biological activity, as the different forms can exhibit distinct binding affinities for target proteins.

Spectroscopic Analysis: The isomers can be distinguished using various spectroscopic techniques.

Spectroscopic Data2-Thiopyrimidine Derivatives4-Thiopyrimidine Derivatives5-Thiopyrimidine Derivatives
¹H NMR Characteristic shifts for protons adjacent to the thio-group.[9]Distinct chemical shifts for protons on the pyrimidine ring.[5]Specific signals for substituents at the 5-position.[10]
¹³C NMR The C2 carbon bearing the sulfur atom shows a characteristic downfield shift.[9]The C4 carbon attached to the sulfur atom exhibits a specific resonance.[5]The C5 carbon signal is influenced by the thio-substituent.[10]
FT-IR A characteristic C=S stretching vibration is observed.[11]A distinct C=S absorption band is present.The C-S stretching frequency is a key identifier.[10]
Mass Spectrometry Fragmentation patterns can elucidate the structure of derivatives.[8]Molecular ion peaks and fragmentation help in structural confirmation.[5]Mass spectral data is crucial for the characterization of these less common isomers.

Note: The table summarizes general observations from studies on various derivatives, as comprehensive data on the parent, unsubstituted isomers is limited.

Comparative Biological Activities

The differential placement of the thio-group leads to a diverse range of biological activities among the thiopyrimidine isomers and their derivatives.

Anticancer Activity

Derivatives of all three isomers have shown promise as anticancer agents, often acting through the inhibition of key cellular pathways.

IsomerDerivative(s)Cancer Cell Line(s)Reported IC₅₀ ValuesReference(s)
2-Thiopyrimidine 6-amino-5-cyano-2-thiopyrimidine derivativesLeukemia and other cancer cell linesBroad-spectrum activity with selectivity towards leukemia.[12]
2-Thiopyrimidine-5-carbonitrile derivativesHepG2 (Liver Cancer)Compound 4a: 13.18 µM[4]
4-Thiopyrimidine 5-methyl-4-thiopyrimidine derivativesHeLa, K562, CFPACVaried cytotoxicity depending on the derivative.[5][6]
5-Thiopyrimidine 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine derivativesVarious cancer cell linesActivity influenced by other substituents on the ring.[13]

Disclaimer: The IC₅₀ values are from different studies with varying experimental conditions and on different derivatives, and therefore do not represent a direct comparison of the parent isomers' potency.

Kinase Inhibitory Activity

Many thiopyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.

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Kinase_Inhibition_Pathway cluster_pyrimidines Thiopyrimidine Isomer Derivatives as Kinase Inhibitors RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotion Thiopyrimidine_2 2-Thiopyrimidine Derivatives Thiopyrimidine_2->PI3K Inhibition Thiopyrimidine_4 4-Thiopyrimidine Derivatives Thiopyrimidine_4->RTK Potential Inhibition

Figure 1: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for anticancer therapies. Derivatives of 2-thiopyrimidine have been shown to inhibit PI3K, while other pyrimidine derivatives target receptor tyrosine kinases (RTKs).

Antimicrobial Activity

Thiopyrimidine derivatives have also been investigated for their potential as antimicrobial agents. For example, various 2-thiopyrimidine derivatives have demonstrated activity against a range of bacterial and fungal strains.[14]

Experimental Protocol: In Vitro Anticancer Activity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The thiopyrimidine isomer derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these different concentrations of the compounds. A control group with only the solvent is also included.

  • Incubation: The treated cells are incubated for a specific period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the control group. The IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting a dose-response curve.

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MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cancer Cells in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of Thiopyrimidine Derivatives Treatment 3. Treat Cells with Compounds Compound_Prep->Treatment Incubation 4. Incubate for 48-72 hours Treatment->Incubation MTT_Addition 5. Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization 6. Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance 7. Measure Absorbance Formazan_Solubilization->Absorbance IC50_Calc 8. Calculate IC50 Value Absorbance->IC50_Calc

Figure 2: A workflow diagram illustrating the key steps of the MTT assay for evaluating the in vitro anticancer activity of thiopyrimidine isomers.

Conclusion and Future Directions

This guide provides a comparative overview of 2-, 4-, and 5-thiopyrimidine isomers based on the currently available scientific literature. While it is evident that derivatives of all three isomers possess significant biological potential, a clear, direct comparison of their intrinsic properties is hampered by the lack of studies that evaluate them in parallel. The position of the sulfur atom demonstrably influences their synthesis, physicochemical characteristics, and biological activities.

Future research should prioritize the direct comparative evaluation of these isomers and their simple derivatives under standardized experimental conditions. Such studies would provide invaluable insights into their structure-activity relationships and help guide the rational design of more potent and selective therapeutic agents. For researchers in drug discovery, a deeper understanding of the subtle yet profound differences between these thiopyrimidine isomers will undoubtedly unlock new opportunities for therapeutic innovation.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-mercaptopyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of 6-mercaptopyrimidin-4(1H)-one, a sulfur-containing heterocyclic compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The causality behind each step is explained to foster a deep understanding of the required safety measures.

Hazard Identification and Risk Assessment

This compound and its structural analogs, such as 4,6-Dihydroxy-2-mercaptopyrimidine, present several hazards that must be managed.[1][2] The primary risks are associated with irritation and the compound's characteristic noxious odor, or stench.[1][2]

Key Hazards Summary

Hazard TypeGHS ClassificationDescriptionSource
Health Skin Irritation (Category 2)Causes skin irritation upon contact.[1][2]
Health Eye Irritation (Category 2)Causes serious eye irritation.[1][2]
Health Specific Target Organ Toxicity - Single Exposure (Category 3)May cause respiratory irritation.[1][2]
Physical StenchThe compound has a strong, unpleasant odor.[1]
Environmental EcotoxicityData is limited, but release into the environment should be avoided. It is not readily biodegradable.[3][1][3]

The thio-functional group is responsible for the compound's irritant properties and its potential to release toxic sulfur oxides upon combustion.[3][4][5] Therefore, all waste streams containing this compound must be treated as hazardous.

Personnel Protective Equipment (PPE) and Handling

Before handling the pure compound or its waste, ensure all appropriate engineering controls and personal protective equipment are in use.

  • Engineering Controls : Always handle this compound and its waste inside a certified chemical fume hood to control inhalation exposure and contain its strong odor.[6] Ensure that an eyewash station and safety shower are readily accessible.[4][7]

  • Hand Protection : Wear nitrile or other chemically resistant gloves. Remove and wash contaminated gloves before re-use.[1]

  • Eye and Face Protection : Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5]

  • Skin and Body Protection : A standard lab coat is required. For larger quantities or in the event of a spill, wear appropriate protective clothing to prevent skin exposure.[4][8]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in ensuring safe disposal. Never mix this waste with other chemical streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.

Step-by-Step Collection Procedure:

  • Designate a Waste Container : Use a dedicated, sealable, and chemically compatible container clearly labeled "Hazardous Waste: this compound". The container should be kept closed when not in use.[1][3]

  • Solid Waste Collection :

    • For pure, expired, or off-spec solid compound, carefully transfer it to the designated hazardous waste container.

    • For contaminated lab debris (e.g., weighing paper, gloves, pipette tips), place them directly into the same container. Avoid creating dust.[1][3]

  • Liquid Waste Collection :

    • Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container.

    • Crucially, do not dispose of this chemical down the sink drain. [6][9] This compound is not approved for drain disposal, and doing so can contaminate waterways.[3][10]

  • Container Management : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]

Disposal Pathway and Decision Workflow

The following workflow governs the final disposal route for waste containing this compound. This process ensures that the waste is properly characterized and directed to a licensed hazardous waste facility.

Caption: Disposal Workflow for this compound Waste

Final Disposal and Emergency Procedures

Final Disposal:

All waste containing this compound is classified as hazardous.[1] The final disposal must be conducted through your institution's designated hazardous waste management program.

  • Packaging : Ensure the waste container is sealed tightly to prevent leaks and contain the odor.

  • Labeling : The container must be accurately labeled with the full chemical name and associated hazards.

  • Handover : Transfer the waste to authorized personnel for transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Spill Management:

In the event of a spill, adhere to the following procedure:

  • Evacuate and Ventilate : Ensure the area is well-ventilated and restrict access.

  • Don PPE : Wear the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup :

    • For solid spills: Gently sweep up the material to avoid creating dust and place it into the designated hazardous waste container.[1][3]

    • For liquid spills: Use an inert absorbent material to contain the spill, then collect the absorbed material and place it in the waste container.

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Reporting : Report the spill to your laboratory supervisor and EHS department, as per institutional policy.

By following these scientifically grounded and procedurally validated steps, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 6-Mercaptopyrimidin-4(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 6-mercaptopyrimidin-4(1H)-one. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your safety and the integrity of your research. This document is structured to provide a deep, practical understanding of the necessary personal protective equipment (PPE) and handling procedures.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, its structural similarity to other thiouracil and mercaptopurine analogs necessitates a cautious approach. Based on data from similar compounds, we can anticipate a range of potential hazards. The following table summarizes the key hazard classifications based on analogous compounds, which should be considered as a baseline for risk assessment.

Hazard ClassificationPotential EffectsSource
Acute Toxicity (Oral) Toxic or harmful if swallowed.[1]
Skin Corrosion/Irritation May cause skin irritation.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3][4]
Germ Cell Mutagenicity Suspected of causing genetic defects.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.
Skin Sensitization May cause an allergic skin reaction.[5]
Specific Target Organ Toxicity May cause respiratory irritation.[2][3]

It is imperative to obtain and thoroughly review the specific SDS for this compound from your supplier before commencing any work.

Essential Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically informed decision to create a barrier between you and the potential hazards of the chemical.[6] The following PPE is mandatory when handling this compound.

Hand Protection: The Critical Barrier
  • Requirement: Double-gloving with powder-free nitrile gloves is recommended.[7]

  • The "Why": Nitrile provides good chemical resistance to a range of substances. Double-gloving offers an additional layer of protection against potential tears or micropores in the outer glove. Powder-free gloves are essential to prevent the powder from aerosolizing and carrying chemical particles, which could then be inhaled or contaminate surfaces.[7] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected or visible damage occurs.[7]

Eye and Face Protection: Shielding Against Splashes and Aerosols
  • Requirement: Chemical safety goggles are the minimum requirement.[1][2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.

  • The "Why": Standard safety glasses do not provide a complete seal around the eyes and are inadequate for protecting against splashes or fine dust.[1] Goggles create a protective seal. A face shield offers an additional layer of protection for the entire face from splashes of liquids or flying particles.

Body Protection: Preventing Skin Contact
  • Requirement: A long-sleeved, knee-length laboratory coat made of a low-permeability fabric is essential.[8] Consider a disposable gown for procedures with a higher risk of contamination.

  • The "Why": The lab coat protects your skin and personal clothing from accidental spills and contamination.[8] The cuffs should be snug around the wrists to prevent chemicals from entering. For compounds with potential reproductive toxicity and mutagenicity, ensuring no skin is exposed is critical.

Respiratory Protection: A Necessary Precaution
  • Requirement: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator or higher is required.[5][6]

  • The "Why": Fine powders can easily become airborne, creating an inhalation hazard.[9] An N95 respirator will filter out at least 95% of airborne particles. For operations that may generate significant dust or aerosols, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.

Step-by-Step Protocol for Donning and Doffing PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

Donning (Putting On) PPE
  • Lab Coat/Gown: Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if needed): Perform a seal check to ensure a tight fit.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Don the first pair of gloves, ensuring the cuffs go over the sleeves of your lab coat. Don the second pair of gloves over the first.

Doffing (Taking Off) PPE
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Goggles/Face Shield: Remove from the back of your head.

  • Lab Coat/Gown: Unbutton and peel it off from the shoulders, turning it inside out to contain any contamination.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator (if used): Remove from the back of your head.

  • Wash Hands: Immediately wash your hands thoroughly with soap and water.

Experimental Workflow for Safe Handling

The following diagram outlines the critical steps and decision points for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal Prep Review SDS and Protocol Gather Gather Materials & PPE Prep->Gather Don Don Appropriate PPE Gather->Don Weigh Weigh Solid Compound Don->Weigh Enter designated handling area Dissolve Dissolve/Use in Reaction Weigh->Dissolve Decon Decontaminate Work Area Dissolve->Decon After experiment completion Waste Dispose of Waste Properly Decon->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Thoroughly Doff->Wash

Caption: Workflow for handling this compound.

Decontamination and Disposal Plan

A robust disposal plan is essential to protect yourself, your colleagues, and the environment.

Decontamination
  • All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable decontamination solution (e.g., a dilute bleach solution followed by a water rinse, or as recommended by your institution's safety office) should be used.

  • In case of a spill, evacuate the area and follow your institution's spill response procedures. Do not attempt to clean up a large spill without proper training and equipment.

Disposal
  • Solid Waste: All disposable PPE (gloves, gowns, respirator), contaminated weigh boats, and other solid materials must be disposed of in a clearly labeled hazardous waste container.[2]

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not pour any waste down the drain.[9]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[9]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Always have the SDS readily available for emergency responders.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.